molecular formula C10H15NO2 B1588086 2-(2-Ethoxyphenoxy)ethanamine CAS No. 6781-17-5

2-(2-Ethoxyphenoxy)ethanamine

Cat. No.: B1588086
CAS No.: 6781-17-5
M. Wt: 181.23 g/mol
InChI Key: OOKCBENPEIHOJG-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenoxy)ethanamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-ethoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKCBENPEIHOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415439
Record name 2-(2-ethoxyphenoxy)ethylamine
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6781-17-5
Record name 2-(2-Ethoxyphenoxy)ethylamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(o-Ethoxyphenoxy)ethylamine
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Record name 2-(2-ethoxyphenoxy)ethylamine
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Record name 2-(2-Aminoethoxy)phenetole
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Record name .BETA.-(O-ETHOXYPHENOXY)ETHYLAMINE
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(2-Ethoxyphenoxy)ethanamine via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the synthesis of 2-(2-ethoxyphenoxy)ethanamine, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including Tamsulosin and Carvedilol.[1][2] The synthesis is achieved through the Williamson ether synthesis, a robust and widely utilized method for preparing ethers.[3][4] This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical process parameters for optimization, and outlines rigorous safety and handling procedures. The content is structured to deliver not just a methodology, but a causal understanding of the experimental choices, ensuring scientific integrity and reproducibility for professionals in drug development and chemical research.

Introduction: Strategic Importance and Synthetic Rationale

This compound (Molecular Formula: C₁₀H₁₅NO₂) is a critical building block in medicinal chemistry.[5][6] Its structure, featuring a primary amine and an aryl ether, makes it a versatile synthon for constructing more complex molecules with specific biological activities.[5] For instance, it is a named impurity in the European Pharmacopoeia for Tamsulosin, highlighting its relevance in pharmaceutical manufacturing.[2]

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains the simplest and most popular method for preparing both symmetrical and asymmetrical ethers, making it the logical choice for this transformation.[3][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[3][8] This method's broad scope and reliability make it ideal for both laboratory-scale and industrial synthesis.[3]

The Core Mechanism: An SN2 Pathway

The synthesis of this compound via the Williamson ether synthesis is a two-step process executed in a single pot. The entire reaction is predicated on the principles of the SN2 mechanism.[3][9]

Step 1: Deprotonation to form the Nucleophile The reaction commences with the deprotonation of the phenolic hydroxyl group of 2-ethoxyphenol. A strong, non-nucleophilic base is required for this step to irreversibly form the corresponding phenoxide ion. Sodium hydride (NaH) is an excellent choice for this purpose.[10] The hydride ion (H⁻) abstracts the acidic phenolic proton, generating the sodium 2-ethoxyphenoxide and liberating hydrogen gas (H₂).[11][12] The evolution of H₂ gas drives the reaction to completion, ensuring the quantitative formation of the highly nucleophilic phenoxide.[10][12]

Step 2: Nucleophilic Attack and Ether Formation The newly formed 2-ethoxyphenoxide acts as a potent nucleophile. It attacks the electrophilic carbon of an alkylating agent bearing a good leaving group. For the synthesis of the target molecule, a protected 2-aminoethyl halide, such as 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride, is typically used to prevent self-reaction of the amine. The phenoxide performs a backside attack on the carbon atom bonded to the halide, displacing it in a concerted mechanism to form the ether linkage.[3][12] A final workup with a base is required to deprotonate the amine salt and yield the free primary amine product.

Causality Note: The choice of a primary alkyl halide is critical. Secondary and tertiary alkyl halides are prone to undergoing a competing E2 elimination reaction, especially in the presence of a strong base like the phenoxide, which would lead to the formation of undesired alkene byproducts.[4][9][12]

Experimental Protocol: A Validated Methodology

This section details a robust, step-by-step protocol for the synthesis of this compound.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
2-EthoxyphenolC₈H₁₀O₂138.1610.0 g72.4Skin and eye irritant.[13]
Sodium Hydride (60% in oil)NaH24.003.2 g80.0Water-reactive, flammable.[14][15]
2-Chloroethylamine HClC₂H₇Cl₂N115.999.2 g79.3Corrosive, toxic.
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11200 mL-Polar aprotic solvent.
Sodium Hydroxide (10% aq.)NaOH40.00As needed-For workup.
Dichloromethane (DCM)CH₂Cl₂84.93As needed-For extraction.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-For drying.

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation (Sₙ2) cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Charge flask with 2-Ethoxyphenol and anhydrous THF under Argon. Cool 2. Cool reaction to 0°C (ice bath). Setup->Cool Add_NaH 3. Add Sodium Hydride (60%) portion-wise. Monitor H₂ evolution. Cool->Add_NaH Warm 4. Warm to RT and stir for 1 hour until H₂ evolution ceases. Add_NaH->Warm Add_AlkylHalide 5. Add 2-Chloroethylamine HCl. Heat to reflux (e.g., 65°C). Warm->Add_AlkylHalide Monitor 6. Monitor reaction by TLC (approx. 6-12 hours). Add_AlkylHalide->Monitor Quench 7. Cool to RT. Cautiously quench with water. Monitor->Quench Basify 8. Basify with 10% NaOH (aq) to pH > 12. Quench->Basify Extract 9. Extract with Dichloromethane (DCM). Basify->Extract Dry 10. Dry organic layer (MgSO₄), filter, and concentrate. Extract->Dry Purify 11. Purify crude product via vacuum distillation or column chromatography. Dry->Purify

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet. Charge the flask with 2-ethoxyphenol (10.0 g, 72.4 mmol) and anhydrous THF (150 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (3.2 g of 60% dispersion in mineral oil, 80.0 mmol) in small portions. Causality Note: Portion-wise addition is crucial to control the rate of hydrogen gas evolution and the exotherm.[16][17]

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The cessation of bubbling indicates the complete formation of the sodium 2-ethoxyphenoxide.[12]

  • Alkylation: Add 2-chloroethylamine hydrochloride (9.2 g, 79.3 mmol) to the reaction mixture. Heat the suspension to reflux (approx. 65-70 °C) and maintain for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of 2-ethoxyphenol.

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Cautiously quench the reaction by the slow, dropwise addition of water (approx. 20 mL) to destroy any unreacted sodium hydride.

  • Workup - Basification: Adjust the pH of the mixture to >12 by adding 10% aqueous sodium hydroxide. This step is essential to deprotonate the amine hydrochloride salt and liberate the free amine product.[18]

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Workup - Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Process Optimization and Critical Parameters

  • Choice of Base: While NaH is highly effective, other bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures and longer reaction times due to lower basicity.[19] The choice depends on the desired reaction kinetics and safety constraints.

  • Solvent Selection: Polar aprotic solvents like THF, DMF, or DMSO are ideal as they solvate the cation (Na⁺) but not the nucleophilic anion, thus enhancing its reactivity.[10][12] Anhydrous conditions are paramount to prevent the quenching of the NaH and the phenoxide intermediate.

  • Leaving Group: While 2-chloroethylamine hydrochloride is common, using the bromo- or iodo-analogue can accelerate the reaction, as Br⁻ and I⁻ are better leaving groups than Cl⁻.[10] Tosylates and mesylates are also excellent alternatives.[7]

  • Temperature Control: The initial deprotonation should be performed at 0 °C to manage the exotherm. The subsequent SN2 reaction often requires heating to achieve a reasonable reaction rate.

Characterization and Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight (181.23 g/mol ).[6]

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretch of the primary amine, C-O-C stretch of the ether).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety, Handling, and Waste Management

Trustworthiness in protocol design mandates a rigorous approach to safety.

Reagent-Specific Hazards
  • Sodium Hydride (NaH): Highly reactive and pyrophoric.[11] It reacts violently with water to produce flammable hydrogen gas.[14][20] It must be handled under an inert atmosphere (nitrogen or argon).[14][15] Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.[14]

  • 2-Ethoxyphenol: A known skin and eye irritant.[13] Avoid contact and inhalation.

  • 2-Chloroethylamine Hydrochloride: Corrosive and toxic. Handle in a well-ventilated fume hood.

  • Solvents (THF, DCM): Flammable and volatile. Use in a fume hood away from ignition sources.

Safe Handling Procedures Diagram

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling NaH Handling Protocol cluster_waste Waste Disposal PPE Wear Flame-Retardant Lab Coat, Safety Goggles, and Nitrile Gloves. Inert 1. Work under Inert Atmosphere (Argon or Nitrogen). PPE->Inert Weigh 2. Weigh NaH dispersion quickly. Avoid prolonged air exposure. Inert->Weigh Quench 3. Quench excess NaH and reaction residues cautiously with isopropanol, then water. Weigh->Quench Waste Dispose of all solvent and aqueous waste in designated, labeled chlorinated and aqueous waste containers. Quench->Waste

Caption: Key safety protocols for handling sodium hydride and managing waste.

Spill and Emergency Procedures
  • NaH Spill: Do NOT use water.[16][17] Cover the spill with dry sand, dry lime, or soda ash and place it in a sealed container for disposal.[16]

  • Skin Contact: Immediately brush off any solid material and flush the affected area with copious amounts of water for at least 15 minutes.[14] Seek immediate medical attention.

  • Fire: Use a Class D fire extinguisher (dry powder, sand). Do NOT use water, foam, or carbon dioxide extinguishers.[17][20]

Conclusion

The Williamson ether synthesis provides a reliable and scalable pathway to this compound, a valuable pharmaceutical intermediate. This guide has detailed the foundational SN2 mechanism, presented a validated experimental protocol, and emphasized the critical parameters and safety considerations necessary for a successful and safe synthesis. By understanding the causality behind each step—from the choice of a strong, non-nucleophilic base to the necessity of a primary alkylating agent—researchers can confidently execute and adapt this procedure, ensuring high yield, purity, and reproducibility in their drug development endeavors.

References

A Senior Scientist's Guide to 2-(2-Ethoxyphenoxy)ethanamine: Synthesis, Characterization, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Drug Development Professionals, Researchers, and Scientists

Foreword

In the landscape of pharmaceutical development, the precise identification and characterization of all chemical entities, from the active pharmaceutical ingredient (API) to the smallest impurity, is a cornerstone of safety and efficacy. 2-(2-Ethoxyphenoxy)ethanamine is one such molecule of significant interest. It is a known intermediate and potential impurity in the synthesis of several drugs, including Tamsulosin and Carvedilol[1]. Its structural motif, the phenoxyethanamine core, is a privileged scaffold in medicinal chemistry. This guide provides a comprehensive, in-depth technical overview of its chemical properties, a robust synthetic route, and the multi-technique analytical workflow required for its unambiguous structure elucidation. The methodologies and rationale described herein are grounded in established principles of organic chemistry and analytical science, designed to provide a practical and authoritative resource for the practicing scientist.

Core Physicochemical & Structural Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its synthesis, purification, handling, and for predicting its behavior in both chemical and biological systems.

PropertyValue / DescriptionSource / Method
IUPAC Name This compound[2]
Molecular Formula C10H15NO2[2]
Molecular Weight 181.23 g/mol [2]
CAS Number 6781-17-5[2]
Appearance White to off-white solidInferred from supplier data
Boiling Point 94-96 °C at 1 Torr (1.33 mbar)[3]
Predicted LogP 1.1[2]
Predicted pKa 9.49 ± 0.10 (Strongest Basic)PubChem (Predicted)

Table 1: Key Physicochemical and Structural Data for this compound.

The predicted pKa suggests the amine group will be predominantly protonated at physiological pH, a critical factor for its pharmacokinetic profile and potential interactions. The LogP value indicates moderate lipophilicity.

Synthesis Pathway: A Validated Laboratory-Scale Approach

The synthesis of this compound can be efficiently achieved via a two-step process involving a Williamson ether synthesis to construct the core ether linkage, followed by a Gabriel synthesis to introduce the primary amine. This route is favored for its high yields and avoidance of di- and tri-substituted amine byproducts that can plague other methods[1].

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Synthesis 2-Ethoxyphenol 2-Ethoxyphenol Intermediate_1 1-Bromo-2-(2-ethoxyphenoxy)ethane 2-Ethoxyphenol->Intermediate_1 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate_1 Base_K2CO3 K2CO3, Acetone Base_K2CO3->Intermediate_1 Intermediate_2 N-(2-(2-Ethoxyphenoxy)ethyl)phthalimide Intermediate_1->Intermediate_2 Nucleophilic Substitution Potassium_Phthalimide Potassium Phthalimide, DMF Potassium_Phthalimide->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Hydrazine Hydrazine Hydrate, Ethanol, Reflux Hydrazine->Final_Product

Figure 1: Synthetic workflow for this compound via Gabriel Synthesis.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(2-ethoxyphenoxy)ethane

  • To a stirred solution of 2-ethoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add 1,2-dibromoethane (3.0 eq). The large excess minimizes the formation of the bis-ether byproduct.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting phenol.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or column chromatography on silica gel to afford the pure bromo-intermediate.

Causality Behind Choices: Acetone is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is mild enough to avoid side reactions. Using an excess of the dihalide kinetically favors the desired mono-alkylation product.

Step 2: Synthesis of this compound

  • Dissolve 1-bromo-2-(2-ethoxyphenoxy)ethane (1.0 eq) in dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 90-100 °C and stir for 4-6 hours until the starting bromide is consumed (monitor by TLC or LC-MS).

  • Cool the mixture and pour it into ice water, causing the phthalimide intermediate to precipitate. Filter the solid, wash with water, and dry.

  • Suspend the dried phthalimide intermediate in ethanol.

  • Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux for 4 hours. A thick precipitate of phthalhydrazide will form.

  • Cool the reaction mixture, acidify with dilute HCl to pH ~2, and filter off the phthalhydrazide byproduct.

  • Concentrate the filtrate, then make it strongly basic (pH > 12) with aqueous NaOH.

  • Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Causality Behind Choices: The Gabriel synthesis is a classic and highly reliable method for preparing primary amines from alkyl halides. It proceeds via an SN2 reaction with the phthalimide anion, which acts as a protected ammonia equivalent. The final deprotection with hydrazine is a clean and efficient way to release the desired primary amine[1].

Definitive Structure Elucidation

The confirmation of the molecular structure is a process of evidence accumulation from multiple, orthogonal analytical techniques. This self-validating workflow ensures the highest confidence in the compound's identity and purity.

G cluster_0 Primary Structure Confirmation cluster_1 Functional Group & Purity Analysis Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analyzes C-H Framework MS Mass Spectrometry (High Resolution) Sample->MS Determines Molecular Formula IR FTIR Spectroscopy Sample->IR Identifies Functional Groups HPLC HPLC-UV/MS (Purity) Sample->HPLC Assesses Purity Final_Confirmation Unambiguous Structural Confirmation NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation HPLC->Final_Confirmation

Figure 2: Integrated analytical workflow for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Expected Signals):

    • ~ δ 1.4 (t, 3H): A triplet corresponding to the methyl protons (-O-CH2-CH₃ ) of the ethoxy group.

    • ~ δ 4.1 (q, 2H): A quartet for the methylene protons (-O-CH₂ -CH₃) of the ethoxy group, coupled to the adjacent methyl group.

    • ~ δ 3.1 (t, 2H): A triplet for the methylene protons adjacent to the amine (-CH₂-CH₂ -NH₂).

    • ~ δ 4.2 (t, 2H): A triplet for the methylene protons adjacent to the phenoxy oxygen (Ar-O-CH₂ -CH₂-).

    • ~ δ 6.8-7.0 (m, 4H): A multiplet or series of multiplets in the aromatic region for the four protons on the benzene ring.

    • ~ δ 1.5-2.5 (br s, 2H): A broad singlet for the primary amine protons (-NH₂), which is exchangeable with D₂O. Its chemical shift can be highly variable.

  • ¹³C NMR (Expected Signals):

    • Ten distinct signals are expected, corresponding to the ten carbon atoms.

    • ~ δ 15: Aliphatic carbon of the ethoxy methyl group.

    • ~ δ 40-70: Four aliphatic carbons of the ethylamine and ethoxy methylene groups.

    • ~ δ 110-125: Four signals for the aromatic CH carbons.

    • ~ δ 145-150: Two signals for the quaternary aromatic carbons (C-O).

Mass Spectrometry (MS)

MS confirms the molecular weight and provides structural clues through fragmentation analysis.

  • High-Resolution MS (HRMS): Using a soft ionization technique like ESI, the primary observation would be the protonated molecular ion [M+H]⁺. The measured exact mass should be within 5 ppm of the calculated value for C₁₀H₁₆NO₂⁺ (182.1179), confirming the elemental composition.

  • Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 182) would yield characteristic daughter ions. Key expected fragmentation pathways include:

    • Cleavage of the C-O bond: Loss of the ethoxyphenoxy group or the aminoethyl group.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to a stable iminium ion. A key fragment would be at m/z 30 (CH₂=NH₂⁺).

    • Loss of ethylene: From the ethoxy group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.

  • ~3300-3400 cm⁻¹: A pair of medium-intensity peaks (or one broad peak) characteristic of the N-H stretching of a primary amine.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations for both aliphatic and aromatic C-H bonds.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1240 cm⁻¹: A strong, characteristic asymmetric C-O-C stretch of the aryl alkyl ether.

  • ~1040 cm⁻¹: A strong symmetric C-O-C stretch.

Conclusion

The successful identification of this compound is not reliant on a single piece of data but on the convergence of evidence from a well-designed analytical program. The synthetic route presented is robust and scalable, while the elucidation workflow, combining the definitive connectivity information from NMR, the molecular formula confirmation from HRMS, functional group verification from FTIR, and purity assessment from chromatography, provides an unassailable confirmation of structure. This rigorous approach is essential for meeting the stringent demands of the pharmaceutical industry, ensuring that intermediates and impurities are understood and controlled with the highest degree of scientific certainty.

References

A Spectroscopic Investigation of 2-(2-Ethoxyphenoxy)ethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(2-Ethoxyphenoxy)ethanamine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering both predicted data and in-depth interpretation. The methodologies and analyses presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction

This compound (CAS 6781-17-5) is a primary amine and an aromatic ether. Its structural elucidation is critical for quality control and process optimization in pharmaceutical manufacturing. Spectroscopic techniques are indispensable for confirming the identity and purity of such molecules. This guide will explore the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing a detailed interpretation of its key spectral features.

Molecular Structure and Key Functional Groups

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of an ethoxy group (-OCH₂CH₃) and an aminoethyl group (-OCH₂CH₂NH₂) attached to a benzene ring at positions 1 and 2, respectively. The primary functional groups are a primary amine (-NH₂) and an aromatic ether (Ar-O-R).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1][2]

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound provides valuable information about the different proton environments in the molecule.

Predicted ¹H NMR Data

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
a1.45triplet3H-O-CH₂-CH₃
b4.10quartet2H-O-CH₂ -CH₃
c3.10triplet2H-O-CH₂-CH₂ -NH₂
d4.20triplet2H-O-CH₂ -CH₂-NH₂
e6.90-7.20multiplet4HAr-H
f2.90broad singlet2H-NH

Interpretation of the ¹H NMR Spectrum:

  • Aliphatic Protons: The ethoxy group gives rise to a characteristic triplet at approximately 1.45 ppm (methyl protons, 'a') and a quartet at around 4.10 ppm (methylene protons, 'b'). This pattern is due to the coupling between the adjacent methyl and methylene groups. The aminoethyl side chain exhibits two triplets: one around 3.10 ppm for the methylene group adjacent to the amine ('c') and another around 4.20 ppm for the methylene group attached to the ether oxygen ('d'). The downfield shift of proton 'd' is due to the deshielding effect of the neighboring oxygen atom.[3]

  • Aromatic Protons: The four protons on the benzene ring ('e') are expected to appear as a complex multiplet in the range of 6.90-7.20 ppm. The exact chemical shifts and splitting patterns will depend on the electronic effects of the two substituents.

  • Amine Protons: The protons of the primary amine group ('f') typically appear as a broad singlet around 2.90 ppm.[4][5] The broadness of this signal is due to quadrupole broadening and chemical exchange with trace amounts of water or other protic species.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data

SignalChemical Shift (ppm)Assignment
114.8-O-CH₂-C H₃
264.5-O-C H₂-CH₃
341.0-O-CH₂-C H₂-NH₂
468.0-O-C H₂-CH₂-NH₂
5114.0Ar-C (ortho to -OCH₂CH₂NH₂)
6121.0Ar-C (para to -OCH₂CH₂NH₂)
7122.0Ar-C (meta to -OCH₂CH₂NH₂)
8148.0Ar-C -O (attached to -OCH₂CH₃)
9149.0Ar-C -O (attached to -OCH₂CH₂NH₂)
10112.0Ar-C (meta to -OCH₂CH₃)

Interpretation of the ¹³C NMR Spectrum:

  • Aliphatic Carbons: The ethoxy group carbons are predicted at approximately 14.8 ppm (methyl, '1') and 64.5 ppm (methylene, '2'). The aminoethyl chain carbons are expected around 41.0 ppm (methylene adjacent to amine, '3') and 68.0 ppm (methylene adjacent to ether oxygen, '4').[3]

  • Aromatic Carbons: The six aromatic carbons will show distinct signals. The two carbons directly attached to the oxygen atoms ('8' and '9') will be the most downfield, appearing around 148.0-149.0 ppm. The other four aromatic carbons ('5', '6', '7', '10') will resonate in the typical aromatic region of 112.0-122.0 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[6]

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the N-H, C-H, C-O, and C=C bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-3500Medium, BroadN-H stretchPrimary Amine
2850-3000Medium-StrongC-H stretch (aliphatic)Alkyl
3000-3100MediumC-H stretch (aromatic)Aromatic
1600, 1450Medium-StrongC=C stretchAromatic Ring
1200-1250StrongC-O stretch (aryl ether)Aromatic Ether
1050-1150StrongC-O stretch (alkyl ether)Alkyl Ether
1580-1650MediumN-H bendPrimary Amine

Interpretation of the IR Spectrum:

  • N-H Vibrations: The primary amine group will exhibit characteristic N-H stretching vibrations as a broad band in the 3300-3500 cm⁻¹ region.[7] An N-H bending vibration is also expected around 1580-1650 cm⁻¹.

  • C-H Vibrations: C-H stretching vibrations from the aliphatic ethoxy and aminoethyl groups will appear in the 2850-3000 cm⁻¹ range. Aromatic C-H stretches will be observed at slightly higher wavenumbers, typically between 3000-3100 cm⁻¹.

  • C-O Vibrations: The spectrum will show strong C-O stretching bands. The aryl-ether linkage will have a characteristic absorption in the 1200-1250 cm⁻¹ region, while the alkyl-ether C-O stretch will be in the 1050-1150 cm⁻¹ range.[8]

  • Aromatic Ring: The presence of the benzene ring will be confirmed by C=C stretching vibrations around 1600 cm⁻¹ and 1450 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[9][10] It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Key Mass Spectral Peaks

m/zProposed Fragment
181[M]⁺ (Molecular Ion)
152[M - C₂H₅]⁺
137[M - C₂H₄O]⁺
108[C₆H₄O₂]⁺
30[CH₂NH₂]⁺ (Base Peak)

Interpretation of the Mass Spectrum and Proposed Fragmentation Pathway:

  • Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 181, corresponding to the molecular weight of the compound. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the nitrogen rule.[5]

  • Fragmentation: The most likely fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation for primary amines.[11] This would lead to the formation of the highly stable [CH₂NH₂]⁺ ion at m/z 30, which is predicted to be the base peak. Other significant fragments could arise from the cleavage of the ethoxy group (loss of an ethyl radical, [M - 29]⁺) and cleavage of the ether bonds.

graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

M [label="[C₁₀H₁₅NO₂]⁺˙\nm/z = 181"]; F1 [label="[C₈H₁₀NO₂]⁺\nm/z = 152"]; F2 [label="[C₉H₁₃NO]⁺˙\nm/z = 137"]; F3 [label="[C₆H₄O₂]⁺˙\nm/z = 108"]; F4 [label="[CH₄N]⁺\nm/z = 30\n(Base Peak)"];

M -> F1 [label="- C₂H₅"]; M -> F2 [label="- C₂H₄"]; M -> F4 [label="- C₉H₁₁O₂"]; F2 -> F3 [label="- C₃H₅N"];

}

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 20-250) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the structure of the molecule.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data and interpretations presented in this guide serve as a valuable reference for the identification and characterization of this important pharmaceutical intermediate. By following the outlined experimental protocols, researchers can obtain high-quality spectroscopic data to confirm the structure and purity of their samples, ensuring the integrity of their research and development processes.

References

An In-depth Technical Guide to 2-(2-Ethoxyphenoxy)ethanamine Hydrochloride: Properties and Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxyphenoxy)ethanamine hydrochloride is a key organic intermediate, primarily recognized for its role in the synthesis of alpha-1 adrenergic receptor blockers, most notably Tamsulosin.[1] Tamsulosin is a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH). The purity and well-defined properties of its synthetic precursors are paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride, detailed protocols for its preparation, and its analytical characterization.

Physicochemical Properties

The hydrochloride salt of this compound exists as a stable, crystalline solid, facilitating its handling and storage in a laboratory setting. A thorough understanding of its physicochemical properties is essential for its effective use in synthetic chemistry and for the development of robust analytical methods.

PropertyValueReference
CAS Number 1051368-80-9[2][3]
Molecular Formula C₁₀H₁₅NO₂ · HCl[4]
Molecular Weight 217.69 g/mol [4]
Appearance White to off-white solidInferred from related compounds[5][6]
Melting Point Data not available. The related 2-(2-methoxyphenoxy)ethanamine hydrochloride has a melting point of 107-109 °C.[7]
Boiling Point The free base has a boiling point of 94-96 °C at 1 Torr.[1]
Solubility Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol), and slightly soluble in polar aprotic solvents like DMSO.[5][8] The free base is soluble in organic solvents like ethanol, methanol, and acetone, and slightly soluble in water.[5]
pKa Data not available. The pKa of the structurally similar 2-(2-aminoethoxy)ethanol is 9.62, suggesting this compound will have a similar basicity.[9]
Calculated XLogP3 1.1 (for the free base)[2]

Synthesis and Preparation

The synthesis of this compound hydrochloride can be achieved through several routes. The selection of a particular synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective method involves the hydrolysis of an N-acetylated precursor, which is itself synthesized from 2-ethoxyphenol.

Synthetic Scheme

Synthesis of this compound Hydrochloride cluster_0 Step 1: Synthesis of N-[2-(2-Ethoxyphenoxy)ethyl]acetamide cluster_1 Step 2: Hydrolysis and Salt Formation 2-Ethoxyphenol 2-Ethoxyphenol N_acetyl_precursor N-[2-(2-Ethoxyphenoxy)ethyl]acetamide 2-Ethoxyphenol->N_acetyl_precursor Heat 2-Methyloxazoline 2-Methyloxazoline 2-Methyloxazoline->N_acetyl_precursor N_acetyl_precursor_2 N-[2-(2-Ethoxyphenoxy)ethyl]acetamide Target_Compound This compound Hydrochloride N_acetyl_precursor_2->Target_Compound Reflux HCl HCl HCl->Target_Compound

Caption: Synthetic pathway for this compound Hydrochloride.

Experimental Protocol

The following is a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound, adapted from established patent literature.[1] The final hydrochloride salt formation is a standard procedure.

Step 1: Synthesis of N-[2-(2-Ethoxyphenoxy)ethyl]acetamide

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, combine 2-ethoxyphenol and 2-methyloxazoline in equimolar amounts.

  • Heating: Heat the reaction mixture to 160 °C and maintain this temperature for approximately 20 hours with continuous stirring.

  • Work-up: After cooling the reaction mixture to about 90 °C, pour it into water.

  • Isolation: Collect the resulting solid precipitate by filtration, wash with water, and dry to yield N-[2-(2-ethoxy-phenoxy)-ethyl]-acetamide. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound and Hydrochloride Salt Formation

  • Hydrolysis: To the N-[2-(2-ethoxy-phenoxy)-ethyl]-acetamide obtained in the previous step, add a 5N solution of hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for approximately 4 hours.

  • Neutralization and Extraction: Cool the reaction mixture and adjust the pH to 8-9 with a 30% sodium hydroxide solution. The oily layer of the free base, this compound, will separate. Extract the aqueous layer with a suitable organic solvent, such as toluene.

  • Isolation of Free Base: Evaporate the organic solvent to obtain the free base. For higher purity, the free base can be distilled under vacuum (boiling point of 94-96 °C at 1 Torr).[1]

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol. Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane), until precipitation is complete.

  • Final Product: Collect the precipitated solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound hydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound hydrochloride. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (δ) in a suitable solvent (e.g., D₂O or DMSO-d₆) are as follows:

  • Aromatic Protons: A multiplet in the range of δ 6.8-7.2 ppm, corresponding to the four protons on the benzene ring.

  • Ethoxy Group (CH₂): A quartet at approximately δ 4.0-4.2 ppm, due to coupling with the methyl protons.

  • Phenoxy-CH₂: A triplet at approximately δ 4.1-4.3 ppm.

  • Amino-CH₂: A triplet at approximately δ 3.2-3.4 ppm.

  • Ethoxy Group (CH₃): A triplet around δ 1.3-1.5 ppm, due to coupling with the methylene protons.

  • Amine Protons (NH₃⁺): A broad singlet which may be exchangeable with D₂O.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:

  • Aromatic Carbons: Several peaks in the region of δ 110-160 ppm.

  • Ethoxy Group (CH₂): A peak around δ 64 ppm.

  • Phenoxy-CH₂: A peak around δ 68 ppm.

  • Amino-CH₂: A peak around δ 40 ppm.

  • Ethoxy Group (CH₃): A peak around δ 15 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretch: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the ammonium group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks in the range of 2850-2980 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

  • C-O Stretch (Ether): Strong bands in the region of 1200-1250 cm⁻¹ (aryl-alkyl ether) and 1050-1150 cm⁻¹ (alkyl-alkyl ether).

  • C-N Stretch: A peak in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peak for the free base would be [M+H]⁺ at m/z 182.12.

Applications in Drug Development

The primary and most significant application of this compound hydrochloride is as a crucial intermediate in the synthesis of Tamsulosin.[1] Tamsulosin is a selective alpha-1A and alpha-1D adrenoceptor antagonist used in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia. The synthesis of Tamsulosin involves the coupling of this compound with a substituted phenethylamine derivative.[1] The quality of this intermediate directly impacts the purity and yield of the final Tamsulosin API.

Safety and Handling

As a chemical intermediate, proper handling of this compound hydrochloride is essential to ensure laboratory safety. The free base is classified as causing severe skin burns and eye damage.[2] It is advisable to handle the hydrochloride salt with similar precautions.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • In Case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound hydrochloride is a vital building block in the pharmaceutical industry, particularly for the synthesis of Tamsulosin. This guide has provided a detailed overview of its physicochemical properties, a robust synthetic protocol, and expected analytical data to aid researchers and drug development professionals in its effective and safe utilization. A thorough understanding of this key intermediate is fundamental to ensuring the quality and consistency of the final active pharmaceutical ingredients derived from it.

References

Starting materials for "2-(2-Ethoxyphenoxy)ethanamine" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(2-Ethoxyphenoxy)ethanamine

Introduction

This compound is a pivotal chemical intermediate, recognized for its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs). Most notably, it serves as a key building block for Tamsulosin, a widely prescribed α1a-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2][3] The structural integrity and purity of this intermediate are paramount, directly influencing the efficacy and safety profile of the final drug product.

This technical guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive analysis of the primary starting materials and synthetic pathways for producing this compound. Moving beyond a simple recitation of methods, this document delves into the mechanistic rationale, strategic considerations, and practical implications of each major synthetic route, offering a Senior Application Scientist's perspective on optimizing this crucial manufacturing process.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound, at its core, involves the strategic formation of two key bonds: the ether linkage (C-O) and the terminal amine group (C-N). The choice of starting material dictates the sequence and methodology for constructing this framework. The three principal precursors in industrial and laboratory synthesis are Catechol, Guaiacol, and 2-Ethoxyphenol, each offering a distinct balance of cost, efficiency, and process complexity. The relationship between these precursors forms a clear hierarchy, starting from the most basic phenolic building block.

Catechol Catechol (1,2-Dihydroxybenzene) Guaiacol Guaiacol (2-Methoxyphenol) Catechol->Guaiacol  Mono-methylation Ethoxyphenol 2-Ethoxyphenol Catechol->Ethoxyphenol  Mono-ethylation Guaiacol->Ethoxyphenol  Trans-etherification  (Demethylation/  Ethylation) Target This compound Ethoxyphenol->Target  Side-chain Addition  (e.g., Gabriel Synthesis)

Caption: Hierarchical relationship of primary starting materials.

Pathway I: Synthesis from 2-Ethoxyphenol (The Direct Approach)

Utilizing 2-ethoxyphenol as the starting material is the most straightforward pathway, as the characteristic ethoxy group is already in place. The primary challenge is the clean and efficient installation of the aminoethyl side chain onto the phenolic oxygen.

Rationale and Mechanistic Choice

The most robust and widely adopted method for this transformation is a two-step sequence involving a Williamson ether synthesis followed by a Gabriel synthesis.[1]

  • Williamson Ether Synthesis: This classic SN2 reaction is ideal for forming the aryl ether bond.[4][5] The phenoxide, generated by deprotonating 2-ethoxyphenol with a suitable base, acts as a potent nucleophile. To introduce the two-carbon side chain, a reagent with two distinct electrophilic sites is required, such as a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane). The reaction is controlled to favor mono-alkylation, yielding an intermediate, 1-chloro-2-(2-ethoxyphenoxy)ethane.[1]

  • Gabriel Synthesis: While the halo-intermediate could be directly aminated with ammonia, this approach is often plagued by over-alkylation, leading to the formation of secondary and tertiary amine byproducts.[1] The Gabriel synthesis elegantly circumvents this issue. Potassium phthalimide serves as a protected amine source. Its nucleophilic nitrogen attacks the terminal alkyl halide, forming a stable phthalimide intermediate. Subsequent hydrolysis, typically under basic conditions with a reagent like potassium hydroxide, cleaves the phthalimide group to liberate the desired primary amine with high selectivity.[1]

Visualized Workflow: Pathway I-A

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Gabriel Synthesis 2-Ethoxyphenol 2-Ethoxyphenol Phenoxide Ion Phenoxide Ion 2-Ethoxyphenol->Phenoxide Ion  Base (e.g., NaOH) Halo-intermediate Halo-intermediate Phenoxide Ion->Halo-intermediate  + 1,2-Dichloroethane  (SN2 Reaction) Phthalimide Adduct Phthalimide Adduct Halo-intermediate->Phthalimide Adduct  + Potassium Phthalimide Target Amine This compound Phthalimide Adduct->Target Amine  Base Hydrolysis  (e.g., KOH)

Caption: Synthesis via Williamson/Gabriel pathway from 2-Ethoxyphenol.

Experimental Protocol: Synthesis via Halo-Intermediate and Gabriel Amination

This protocol is a synthesized representation based on principles described in patent literature.[1]

Step 1: Synthesis of 1-Chloro-2-(2-ethoxyphenoxy)ethane

  • To a stirred solution of 2-ethoxyphenol (1.0 eq) and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, ~0.05 eq) in a suitable solvent (e.g., Toluene), add an aqueous solution of a strong base like sodium hydroxide (1.5 eq).

  • Heat the biphasic mixture to 50-60°C.

  • Add 1,2-dichloroethane (3.0-5.0 eq, serving as both reactant and solvent) dropwise over 1-2 hours, maintaining the temperature.

  • Continue stirring at reflux (80-90°C) for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture, separate the organic layer, wash with water and brine, and concentrate under reduced pressure to yield the crude halo-intermediate.

Step 2: Synthesis of this compound

  • Charge the crude 1-chloro-2-(2-ethoxyphenoxy)ethane (1.0 eq) and potassium phthalimide (1.1 eq) into a flask with a polar aprotic solvent like DMF.

  • Heat the mixture to 100-120°C and stir for 6-8 hours until the starting halide is consumed (monitored by TLC/GC).

  • Cool the reaction mixture and add water to precipitate the N-[2-(2-ethoxyphenoxy)ethyl]phthalimide intermediate. Filter and wash the solid.

  • Suspend the phthalimide intermediate in water or an alcohol/water mixture. Add potassium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours to effect hydrolysis.

  • Cool to room temperature and extract the product into an organic solvent (e.g., Toluene).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under vacuum. The final product can be further purified by distillation.[6]

ParameterStep 1 (Williamson Ether Synthesis)Step 2 (Gabriel Synthesis & Hydrolysis)
Key Reagents 2-Ethoxyphenol, 1,2-Dichloroethane, NaOHPotassium Phthalimide, KOH
Solvent Toluene / Water (Biphasic)DMF, Water
Temperature 80-90°C100-120°C (Amination), Reflux (Hydrolysis)
Typical Yield >85%>75%

Pathway II: Synthesis from Guaiacol (The Economical Workhorse)

Guaiacol (2-methoxyphenol) is an attractive starting material due to its widespread availability and lower cost, often derived from renewable resources like lignin.[7][8] The synthetic challenge lies in converting the existing methoxy group to the required ethoxy group, in addition to constructing the side chain.

Rationale and Strategic Divergence

The synthesis from guaiacol can proceed through several routes, but the most logical involves first establishing the core phenoxy-ethylamine or a precursor skeleton, followed by modification of the alkoxy group. A notable patented route involves the use of a nitrile intermediate.[1][9]

  • Side-Chain Installation: Guaiacol is first reacted with bromoacetonitrile in the presence of a base (e.g., NaH in DMF) to form 2-(2-methoxyphenoxy)acetonitrile. The nitrile group serves as a stable, masked form of the amine.

  • O-Alkylation: This step is non-trivial. It requires the ethylation of an intermediate phenolic compound. In the context of the nitrile route, guaiacol would first be O-ethylated to 2-ethoxyphenol, effectively converging with Pathway I. An alternative, though more complex, approach involves building the entire methoxy-analogue of the final product and then attempting a trans-etherification, which is less common.

  • Nitrile Reduction: The nitrile group is reduced to a primary amine. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their hazardous nature and cost make them less suitable for large-scale industrial production.[1] Catalytic hydrogenation presents a safer, more scalable alternative.

Visualized Workflow: Pathway II-B (Conceptual Nitrile Route)

cluster_0 Step 1: Side-Chain Formation cluster_1 Step 2: Ethylation & Reduction Guaiacol Guaiacol Phenoxyacetonitrile Phenoxyacetonitrile Guaiacol->Phenoxyacetonitrile  + Bromoacetonitrile  (Williamson Ether Synthesis) Ethylated Nitrile Ethylated Nitrile Phenoxyacetonitrile->Ethylated Nitrile  O-Ethylation* note *Note: Ethylation is more practically performed on Guaiacol first, converging with Pathway I. Phenoxyacetonitrile->note Target Amine This compound Ethylated Nitrile->Target Amine  Nitrile Reduction  (e.g., Catalytic Hydrogenation)

Caption: Conceptual synthesis from Guaiacol via a nitrile intermediate.

Pathway III: Synthesis from Catechol (The Fundamental Building Block)

Catechol (1,2-dihydroxybenzene) represents the most fundamental starting point among the common precursors. Its use requires an initial, highly selective mono-alkylation step to differentiate the two hydroxyl groups.

Rationale and Core Challenge

The primary hurdle is to perform a selective mono-ethylation of catechol to produce 2-ethoxyphenol, avoiding the formation of the undesired 1,2-diethoxybenzene byproduct. Achieving high selectivity is key to the economic viability of this route.

Experimental Protocol: Selective Mono-ethylation of Catechol

This protocol is based on a described method for preparing 2-ethoxyphenol.[10]

  • Charge catechol (pyrocatechol, 1.0 eq) into a mixture of toluene and an aqueous sodium hydroxide solution at ambient temperature (25-30°C).

  • Add diethyl sulfate (approx. 1.0-1.2 eq) to the stirred mixture.

  • Heat the reaction to 60-65°C and maintain for several hours (e.g., 3 hours).

  • Further heat to reflux to ensure the reaction goes to completion.

  • After cooling, the workup involves separating the organic layer, washing with base to remove unreacted catechol, and then acidifying to isolate the phenolic product.

  • The resulting 2-ethoxyphenol is then purified, typically by distillation. Once pure 2-ethoxyphenol is obtained, the synthesis proceeds as detailed in Pathway I .

Comparative Analysis of Starting Materials

The selection of a starting material is a strategic decision based on a trade-off between raw material cost, process complexity, and overall yield.

FeatureCatecholGuaiacol2-Ethoxyphenol
Relative Cost LowLow-MediumHigh
Number of Core Steps 3+2+2
Key Challenge Selective mono-ethylationO-Alkylation / Trans-etherificationClean amination
Industrial Scalability Feasible, but selectivity is keyExcellent, widely usedExcellent, most direct
Primary Advantage Lowest raw material costGood balance of cost and availabilityHighest process efficiency

Conclusion

The synthesis of this compound can be approached from several precursors, each with distinct strategic implications.

  • Synthesis from 2-Ethoxyphenol represents the most direct and efficient route, employing a reliable Williamson/Gabriel synthesis sequence. While the starting material is more expensive, the high yields and process simplicity make it highly attractive for pharmaceutical manufacturing.

  • Synthesis from Guaiacol offers a more cost-effective alternative, leveraging a cheaper and readily available feedstock. However, it introduces the complexity of an additional O-alkylation step.

  • Synthesis from Catechol is the most fundamental approach, starting from a basic commodity chemical. This route's viability hinges on the ability to perform the initial mono-ethylation with high selectivity and yield.

For drug development professionals, the choice depends on balancing the cost of goods against process robustness and capital investment. While direct routes from 2-ethoxyphenol minimize process risk, pathways from guaiacol or catechol may offer long-term cost advantages at an industrial scale, provided the associated chemical challenges are effectively managed.

References

Physical and chemical characteristics of "2-(2-Ethoxyphenoxy)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Ethoxyphenoxy)ethanamine

Introduction

This compound is a primary amine featuring a phenoxy ether backbone. While a seemingly straightforward organic molecule, its true significance lies in its role as a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its specific arrangement of an ethoxy group, an aromatic ring, and a reactive primary amine function makes it a critical building block, particularly in the development of adrenergic receptor modulators. This guide offers a comprehensive overview of its physical and chemical characteristics, synthesis, and applications, tailored for researchers and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This compound is known by several names and identifiers across various chemical databases and regulatory bodies.

  • IUPAC Name : this compound[1]

  • CAS Number : 6781-17-5[1][2]

  • Molecular Formula : C₁₀H₁₅NO₂[1][2]

  • Synonyms : 2-(2-Ethoxyphenoxy)ethylamine, 2-(o-Ethoxyphenoxy)ethylamine, beta-(o-Ethoxyphenoxy)ethylamine, Tamsulosin EP Impurity F[1][2]

The structural arrangement, consisting of an ethylamine chain linked via an ether bond to an ethoxy-substituted benzene ring at the ortho position, is fundamental to its reactivity and utility.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvents and reaction conditions. The data below is a compilation of experimentally derived and computationally predicted values.

PropertyValueSource(s)
Molecular Weight 181.23 g/mol [1][2]
Appearance Neat (liquid or solid, depending on purity/temp)[2]
Exact Mass 181.110278721 Da[1]
Topological Polar Surface Area 44.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
XLogP3 (Lipophilicity) 1.1[1]
  • Solubility : The molecule is expected to be soluble in common organic solvents like ethanol, methanol, and acetone, with limited solubility in water. This is analogous to its methoxy counterpart[3]. The presence of both a polar amine group and a nonpolar aromatic ring gives it amphiphilic character, influencing its behavior in different solvent systems.

Chemical Profile: Reactivity and Stability

The chemical behavior of this compound is governed by its three key functional groups: the primary amine, the ether linkage, and the substituted aromatic ring.

  • Primary Amine (-NH₂) : This is the most reactive site on the molecule. As a nucleophile and a base, it readily participates in a wide range of reactions, including:

    • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation : Reaction with alkyl halides to form secondary and tertiary amines.

    • Schiff Base Formation : Condensation with aldehydes or ketones. This reactivity is central to its role as a building block, allowing for its covalent attachment to other molecular scaffolds.

  • Ether Linkage (-O-) : The ether bonds (both the ethoxy and the phenoxy ether) are generally stable under neutral and basic conditions. However, they can be susceptible to cleavage under harsh acidic conditions (e.g., with strong acids like HBr or HI), a factor that must be considered during reaction planning and deprotection steps.

  • Aromatic Ring : The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This means that reactions like nitration, halogenation, or Friedel-Crafts acylation would preferentially occur at positions 4 and 6 of the benzene ring.

Storage and Stability : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture to prevent degradation. The primary amine can slowly react with atmospheric carbon dioxide.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. One common and industrially viable approach is the Gabriel synthesis, which utilizes a phthalimide group to protect the amine, preventing over-alkylation.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Gabriel Amine Synthesis cluster_2 Step 3: Deprotection (Hydrolysis) cluster_3 Step 4: Purification A 2-Ethoxyphenol C 1-Bromo-2-(2-ethoxyphenoxy)ethane A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B 1,2-Dibromoethane B->C E N-(2-(2-ethoxyphenoxy)ethyl)phthalimide C->E Solvent (e.g., DMF) D Potassium Phthalimide D->E G This compound E->G F Hydrazine (N2H4) or Acid/Base Hydrolysis F->G H Crude Product I Pure Product H->I Vacuum Distillation

References

An In-Depth Technical Guide to 2-(2-Ethoxyphenoxy)ethanamine (CAS Number: 6781-17-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Ethoxyphenoxy)ethanamine (CAS No. 6781-17-5), a significant intermediate and known impurity in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin. This document delves into the chemical and physical properties, synthesis methodologies, and analytical protocols pertinent to this compound. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, offering insights into its characterization, stability, and its implications in pharmaceutical quality control. While detailed pharmacological and toxicological data on this specific molecule are limited, this guide contextualizes its relevance within the pharmaceutical landscape and highlights areas for future investigation.

Introduction: The Significance of a Pharmaceutical Impurity

In the landscape of pharmaceutical development and manufacturing, the identification, characterization, and control of impurities are of paramount importance to ensure the safety and efficacy of drug products. This compound has been identified as a process-related impurity, designated as "Tamsulosin EP Impurity F," in the synthesis of Tamsulosin.[1][2] Tamsulosin is a widely prescribed medication for the treatment of benign prostatic hyperplasia (BPH).[3][4] Understanding the profile of such impurities is a critical regulatory requirement and a key aspect of robust drug development. This guide provides a detailed examination of this compound, from its fundamental properties to its synthesis and analytical determination.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and for predicting its behavior in various matrices.

Table 1: Physicochemical Properties of this compound [5]

PropertyValue
Molecular Formula C₁₀H₁₅NO₂
Molecular Weight 181.23 g/mol
CAS Number 6781-17-5
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 94-96°C at 1 Torr
XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

Structural Formula:

Synthesis_Pathway A 2-Ethoxyphenol B 1-(2-Chloroethoxy)-2-ethoxybenzene A->B Reaction with 1,2-dichloroethane C Phthalimide derivative B->C Reaction with Potassium Phthalimide D This compound C->D Hydrolysis with KOH HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Tamsulosin sample B Dissolve in diluent (e.g., mobile phase) A->B D Inject sample and standard into HPLC system B->D C Prepare standard solution of this compound C->D E Separate components on C18 column D->E F Detect peaks at 275 nm E->F G Integrate peak areas F->G H Quantify impurity using standard curve or relative response factor G->H I Report results H->I

References

Theoretical vs. experimental yield of "2-(2-Ethoxyphenoxy)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Experimental Yield of 2-(2-Ethoxyphenoxy)ethanamine

Executive Summary

The synthesis of this compound, a key intermediate in the manufacturing of pharmaceuticals such as Tamsulosin, demands a rigorous understanding of reaction yields.[1] This guide provides drug development professionals and researchers with a detailed analysis of the factors governing the theoretical and experimental yields of this compound. We will dissect the prevalent synthesis methodology, the Williamson ether synthesis, to explain the causal relationships between reaction conditions and outcomes. By integrating stoichiometric principles with practical laboratory challenges, this document serves as a comprehensive resource for optimizing synthesis, ensuring purity, and bridging the often-significant gap between calculated theoretical yields and achieved experimental results.

Foundational Principles: Calculating Theoretical Yield

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency and no loss of material.[2] This calculation is fundamental as it establishes the benchmark against which the success of an experimental procedure is measured.

The Stoichiometric Blueprint

The calculation is rooted in the stoichiometry of the balanced chemical equation. It requires the identification of the limiting reactant—the reactant that will be consumed first, thereby stopping the reaction and limiting the amount of product formed.[3]

To calculate the theoretical yield of this compound, the following steps are essential:

  • Write a balanced chemical equation for the chosen synthesis route.

  • Convert the mass (g) of each reactant to moles by dividing by their respective molar masses.[4]

  • Identify the limiting reactant by comparing the mole ratio of reactants to the stoichiometric ratio in the balanced equation.

  • Calculate the moles of product that can be formed from the limiting reactant using the stoichiometric ratio.

  • Convert the moles of product to a mass (g) by multiplying by the product's molar mass. This final value is the theoretical yield.[5]

Illustrative Calculation

Let's consider the synthesis of this compound via the Williamson ether synthesis, reacting 2-ethoxyphenol with 2-chloroethylamine.

Reaction: C₂H₅OC₆H₄OH + ClC₂H₄NH₂ → C₂H₅OC₆H₄OC₂H₄NH₂ + HCl

Table 1: Molar Masses of Key Compounds

CompoundChemical FormulaMolar Mass ( g/mol )
2-EthoxyphenolC₈H₁₀O₂138.16
2-ChloroethylamineC₂H₆ClN79.54
This compoundC₁₀H₁₅NO₂181.23[6]

Hypothetical Scenario: If a researcher starts with 10.0 g of 2-ethoxyphenol and 6.5 g of 2-chloroethylamine.

  • Moles of 2-Ethoxyphenol: 10.0 g / 138.16 g/mol = 0.0724 mol

  • Moles of 2-Chloroethylamine: 6.5 g / 79.54 g/mol = 0.0817 mol

Since the reaction stoichiometry is 1:1, 2-ethoxyphenol is the limiting reactant.

  • Theoretical Moles of Product: 0.0724 mol

  • Theoretical Yield (Mass): 0.0724 mol * 181.23 g/mol = 13.12 g

Synthesis Pathway Analysis: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, making it a common choice for synthesizing the ether linkage in this compound.[7] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8]

The Core Mechanism: An Sₙ2 Pathway

The synthesis involves two primary steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of 2-ethoxyphenol, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (or other substrate with a good leaving group), displacing the leaving group in a concerted step to form the ether.[7]

Williamson_Synthesis Figure 1: Williamson Ether Synthesis Mechanism Reactants 2-Ethoxyphenol + Base (e.g., NaH) Phenoxide 2-Ethoxyphenoxide Ion (Nucleophile) Reactants->Phenoxide Deprotonation TransitionState Sₙ2 Transition State Phenoxide->TransitionState Nucleophilic Attack AlkylHalide 2-Haloethylamine (Electrophile) AlkylHalide->TransitionState Product This compound (Ether Product) TransitionState->Product SideProduct Salt Byproduct (e.g., NaBr) TransitionState->SideProduct

Caption: Figure 1: Williamson Ether Synthesis Mechanism.

Causality Behind Experimental Choices

The efficiency and yield of the Williamson synthesis are critically dependent on several factors:

  • Choice of Base: A strong base like sodium hydride (NaH) is often preferred for deprotonating phenols because the only byproduct is hydrogen gas, which is easily removed from the reaction mixture. This avoids introducing competing nucleophiles.[8]

  • Nature of the Leaving Group: The leaving group on the electrophile must be stable in its anionic form. Halides (I⁻, Br⁻, Cl⁻) and sulfonates (tosylates, mesylates) are excellent leaving groups that facilitate the Sₙ2 reaction.[7]

  • Solvent Selection: Polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are commonly used because they effectively solvate the cation of the alkoxide but do not solvate the nucleophilic anion, leaving it free and highly reactive.[7][9] Protic solvents (like water or ethanol) can protonate the alkoxide and may act as competing nucleophiles, reducing the yield.[9]

The Experimental Reality: Determining Actual Yield

The actual yield is the mass of the purified product physically obtained from a chemical reaction.[10] Its accurate determination is contingent upon a well-executed experimental protocol, effective purification, and rigorous analytical validation.

Detailed Experimental Protocol

The following protocol outlines a self-validating workflow for the synthesis of this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with stirring.

  • Phenoxide Formation: Slowly add a solution of 2-ethoxyphenol (1.0 equivalent) in DMF via a dropping funnel over 30 minutes. Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases, indicating complete formation of the sodium 2-ethoxyphenoxide.

  • Sₙ2 Reaction: Cool the mixture to 0°C. Add a solution of 2-chloroethylamine hydrochloride (1.1 equivalents) in DMF dropwise. Allow the reaction to warm to room temperature and then heat to 50-60°C for 4-6 hours.[7] Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding cold water to decompose any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium chloride (brine) solution to remove residual DMF and inorganic salts.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product via vacuum distillation or column chromatography to obtain pure this compound.

  • Final Measurement: Weigh the pure, dry product to determine the actual yield.

Analytical Validation

Confirming the identity and purity of the final product is non-negotiable for an accurate yield calculation. Impurities will inflate the measured actual yield.[12] Standard validation techniques include:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the absence of starting materials or major byproducts.[13]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C-O-C ether stretch, N-H amine stretch) and the absence of the broad O-H stretch from the starting phenol.[13]

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming its elemental composition.

Bridging the Gap: Why Theoretical & Experimental Yields Differ

The experimental yield is almost invariably lower than the theoretical yield.[2] Understanding the sources of this discrepancy is key to process optimization. Laboratory yields of 50-95% are common, though industrial processes may achieve higher efficiencies.[7] A reported synthesis involving a related hydrolysis step achieved a 70% yield.[14]

The Sₙ2 vs. E2 Dilemma

The most significant chemical reason for reduced yield in the Williamson synthesis is the competition from the E2 (bimolecular elimination) side reaction.[15] The phenoxide base can abstract a proton from a carbon adjacent to the leaving group, forming an alkene instead of the desired ether.

SN2_vs_E2 Figure 2: Competing Sₙ2 and E2 Pathways Reactants 2-Ethoxyphenoxide + 2-Haloethylamine SN2_Product Desired Ether Product (Sₙ2 Pathway) Reactants->SN2_Product Nucleophilic Attack (Favored by primary halide, less bulky base) E2_Product Side Product (Alkene) (E2 Pathway) Reactants->E2_Product Proton Abstraction (Favored by secondary/tertiary halide, sterically hindered base) Yield_Workflow Figure 3: Integrated Yield Determination Workflow A 1. Stoichiometric Analysis (Balanced Equation, Molar Masses) B 2. Identify Limiting Reactant A->B C 3. Calculate Theoretical Yield B->C H 8. Calculate Percent Yield [(Actual / Theoretical) * 100] C->H D 4. Experimental Synthesis (Williamson Ether Synthesis) E 5. Purification & Isolation (Extraction, Distillation) D->E F 6. Measure Actual Yield E->F G 7. Analytical Validation (Purity) (NMR, IR, MS) F->G Purity Check F->H I 9. Analyze Discrepancies (Side Reactions, Losses) H->I I->D Optimization Feedback

References

Methodological & Application

Application Note: A Robust HPLC Method for the Analysis of 2-(2-Ethoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(2-Ethoxyphenoxy)ethanamine. This primary aromatic amine is a key pharmaceutical intermediate and a known impurity, making its accurate determination critical for quality control and drug development. This document provides a step-by-step protocol, from initial analyte characterization and column selection to method optimization and validation, grounded in established scientific principles and regulatory expectations.

Introduction

This compound is a significant compound in the pharmaceutical industry, notably identified as Tamsulosin EP Impurity F[1]. The accurate quantification of such impurities is a cornerstone of ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). The inherent basicity of the primary amine functional group in this compound can present chromatographic challenges, such as poor peak shape and variable retention, if the analytical method is not carefully developed.

This guide is designed for researchers, analytical scientists, and drug development professionals. It offers a systematic approach to developing a scientifically sound HPLC method, emphasizing the rationale behind each experimental choice to ensure methodological robustness and trustworthiness. The protocols described herein are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation[2][3][4].

Analyte Characterization: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

Structure and Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂[1][5]
Molecular Weight 181.23 g/mol [5]
XLogP3 (Octanol-Water Partition Coefficient) 1.1[5]
Analyte Type Primary Aromatic AmineN/A

The XLogP3 value of 1.1 indicates that this compound is a moderately polar compound. Its aromatic ring provides a chromophore for UV detection, while the primary amine group dictates its basicity and potential for strong interaction with stationary phase silanols, a key challenge to overcome in method development.

HPLC Method Development: A Step-by-Step Protocol

The following sections detail the experimental workflow for developing a robust analytical method.

Initial Workflow and Strategy

The method development process is iterative, beginning with initial screening and progressing to fine-tuning for optimal performance.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, UV Spectra) ColumnSelection Column Selection (C18, Phenyl, Polar-Embedded) Analyte->ColumnSelection Informs initial choice MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH, Buffer) ColumnSelection->MobilePhaseScreening Test on selected columns Optimization Method Optimization (Gradient, Flow Rate, Temperature) MobilePhaseScreening->Optimization Refine best conditions Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Optimization->Validation Validate optimized method FinalMethod Final Analytical Method Validation->FinalMethod Finalize procedure

Caption: A logical workflow for HPLC method development.

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a UV or Photodiode Array (PDA) detector.

  • Columns:

    • Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

    • Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Formic acid, analytical grade

    • Ammonium formate, analytical grade

    • Triethylamine (TEA), HPLC grade

    • Water, HPLC grade or Milli-Q

Protocol 1: Column and Mobile Phase Screening

Objective: To identify the optimal stationary phase and mobile phase composition for good peak shape and retention.

Rationale: The basic nature of the analyte necessitates screening different column chemistries to mitigate silanol interactions. C18 columns are a standard starting point due to their hydrophobic retention mechanism. Phenyl columns can offer alternative selectivity through π-π interactions with the analyte's aromatic ring. Polar-embedded phases are designed to provide balanced retention for polar compounds and can improve peak shape[6]. The choice of organic modifier (ACN vs. MeOH) and mobile phase pH are critical variables affecting retention and selectivity[7].

Step-by-Step Procedure:

  • Standard Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.

  • UV Spectra Acquisition: Using the PDA detector, determine the wavelength of maximum absorbance (λmax). For aromatic amines, a starting point for detection is often around 280 nm[8].

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: At the determined λmax.

  • Screening Experiments: Perform isocratic or gradient runs on each of the three selected columns with the following mobile phases:

    • Mobile Phase A (Acidic): 0.1% Formic Acid in Water

    • Mobile Phase B (Acidic): 0.1% Formic Acid in Acetonitrile

    • Mobile Phase C (Buffered): 10 mM Ammonium Formate, pH 3.5 in Water

    • Mobile Phase D (Buffered): Acetonitrile

Expected Outcome: A set of chromatograms comparing retention time, peak asymmetry, and theoretical plates across different conditions. The ideal condition will show a well-retained peak (k' > 2) with an asymmetry factor between 0.9 and 1.5.

Protocol 2: Method Optimization

Objective: To fine-tune the chromatographic conditions to achieve optimal resolution, sensitivity, and analysis time.

Rationale: Once a promising column and mobile phase system is identified, optimization of the gradient slope, flow rate, and temperature is performed. A well-optimized gradient ensures that the analyte elutes as a sharp, symmetrical peak with a reasonable run time.

OptimizationLogic InitialConditions Initial Conditions Column: C18 Mobile Phase: ACN/0.1% Formic Acid Gradient Gradient Optimization Goal: Sharper Peak, Reduced Run Time Adjust: Slope (%B/min) InitialConditions->Gradient FlowRate Flow Rate Adjustment Goal: Balance Speed & Pressure Adjust: 0.8-1.2 mL/min Gradient->FlowRate Temperature Temperature Control Goal: Improve Efficiency, Reduce Viscosity Adjust: 25-40 °C FlowRate->Temperature OptimizedMethod {Optimized Method | Peak Asymmetry: ~1.1 | Plates: >5000 | Run Time: <10 min} Temperature->OptimizedMethod

Caption: The logical flow of method optimization parameters.

Step-by-Step Procedure (Example using a C18 column):

  • Gradient Adjustment:

    • Start with a shallow gradient (e.g., 5-95% B in 15 minutes).

    • Systematically increase the gradient slope (e.g., 5-95% B in 10 minutes, then in 5 minutes) to find the best balance between peak shape and analysis time.

  • Flow Rate Evaluation:

    • Using the optimized gradient, test flow rates of 0.8, 1.0, and 1.2 mL/min.

    • Monitor the effect on backpressure, peak width, and retention time. A higher flow rate will shorten the run time but increase pressure and may reduce efficiency.

  • Temperature Evaluation:

    • Assess the separation at different column temperatures (e.g., 25°C, 30°C, 35°C).

    • Higher temperatures reduce mobile phase viscosity, which can lead to sharper peaks and lower backpressure.

Optimized Method Example:

ParameterOptimized Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-70% B over 7 min, then hold at 70% B for 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 275 nm
Injection Volume 10 µL

Method Validation Protocol (ICH Q2(R2) Framework)

Objective: To formally demonstrate that the optimized analytical method is suitable for its intended purpose. The validation will adhere to the ICH Q2(R2) guidelines[3][4].

Protocol Summary:

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with known impurities.Peak is free from interference at the analyte's retention time.
Linearity Analyze at least five concentrations across the range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine based on signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope.Precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within acceptance criteria.

Conclusion

The systematic approach detailed in this application note provides a reliable framework for developing and validating a robust RP-HPLC method for the analysis of this compound. By carefully considering the analyte's properties and methodically screening and optimizing chromatographic parameters, a high-quality analytical procedure can be established that is fit for purpose in a regulated pharmaceutical environment. This ensures the accurate and reliable monitoring of this critical impurity, ultimately contributing to the safety and quality of pharmaceutical products.

References

Analytical techniques for "2-(2-Ethoxyphenoxy)ethanamine" quality control

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Quality Control of 2-(2-Ethoxyphenoxy)ethanamine

Abstract

This document provides a detailed guide to the essential analytical techniques for the quality control (QC) of this compound, a key pharmaceutical intermediate and a known impurity (Tamsulosin EP Impurity F)[1][2][3]. Ensuring the identity, purity, and quality of such compounds is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind the chosen methodologies. The protocols herein are grounded in established principles and align with international regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Introduction: The Critical Role of Intermediate Quality Control

This compound (CAS No. 6781-17-5) is a substituted ethylamine derivative that serves as a building block in organic synthesis, notably in the pharmaceutical industry.[9][10] Its molecular structure, featuring an aromatic ether and a primary amine, dictates its chemical properties and potential impurity profile. The quality of this intermediate directly impacts the purity of the final API, influencing its safety and therapeutic effect.

A robust QC strategy is not merely a procedural checklist; it is a scientifically-driven system designed to provide definitive assurance of a material's quality. This involves a multi-faceted analytical approach to confirm identity, quantify the main component, and detect, identify, and quantify any impurities. The methodologies presented are designed to be self-validating, adhering to the principles of accuracy, precision, specificity, linearity, and robustness as outlined in ICH Q2(R2) guidelines.[4][5][8]

Overall Quality Control Workflow

A comprehensive QC assessment for a pharmaceutical intermediate like this compound follows a logical progression from initial identification to detailed impurity profiling and final quantification. This ensures that the material meets all predefined specifications before being released for use in API synthesis.

QC_Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Purity & Impurity Analysis cluster_2 Phase 3: Quantification & Release Start Receipt of Raw Material Batch FTIR FTIR Spectroscopy (Functional Group Identity) Start->FTIR NMR NMR Spectroscopy (Definitive Structural Confirmation) FTIR->NMR MS Mass Spectrometry (Molecular Weight Verification) NMR->MS HPLC_Purity HPLC-UV (Purity & Impurity Profile) MS->HPLC_Purity GC_RI GC-FID (Residual Solvents & Volatile Impurities) HPLC_Purity->GC_RI HPLC_Assay HPLC Assay (Quantitative Analysis vs. Standard) GC_RI->HPLC_Assay Review Data Review & Specification Check HPLC_Assay->Review Release Batch Release Review->Release Pass Reject Batch Rejection / Reprocessing Review->Reject Fail

Caption: High-level workflow for the quality control of this compound.

Chromatographic Methods for Purity and Assay

Chromatography is the cornerstone of purity analysis, allowing for the separation of the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC is the preferred method for non-volatile organic impurities. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention of aromatic compounds like this compound.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate buffer at pH 6.5) is critical for ensuring the consistent ionization state of the primary amine, which prevents peak tailing and provides reproducible retention times.[11] Acetonitrile is used as the organic modifier to elute the compounds from the column. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable runtime.

  • Detector: UV detection at 270 nm is selected based on the chromophore (the substituted benzene ring) present in the molecule, which should provide good sensitivity.[12]

HPLC_Principle cluster_0 HPLC Column (C18 Stationary Phase) cluster_1 Mobile Phase Flow p1 Polar Impurity p2 Analyte p3 Nonpolar Impurity end Detection p3->end Strong Retention (Elutes Last) start Injection start->p1 Weak Retention (Elutes First) start->p1

Caption: Principle of Reverse-Phase HPLC separation for the analyte and its impurities.

Protocol 3.1: HPLC Purity and Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 6.5
    Mobile Phase B Acetonitrile
    Gradient 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B)
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 270 nm

    | Injection Vol. | 10 µL |

  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

    • Sample Solution: Prepare in the same manner as the Standard Solution, using the test batch material.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be ≤ 2.0.[13]

  • Analysis & Calculation: Inject the diluent (blank), followed by the standard and sample solutions.

    • Purity: Calculate the area percentage of each impurity relative to the total peak area.

    • Assay (%): (AreaSample / AreaStandard) x (ConcStandard / ConcSample) x 100

Table 1: Typical Impurity Profile and Acceptance Criteria

ImpurityRetention Time (Approx.)TypeAcceptance Limit (ICH Q3A)
Starting Material A4.5 minProcess-Related≤ 0.15%
Unidentified Impurity 112.8 minUnknownReportable Threshold: ≥ 0.05%
This compound 15.2 min Main Component ≥ 99.0%
Dimeric Impurity22.1 minProcess-RelatedIdentification Threshold: ≥ 0.10%
Any other individual impurity-Unknown≤ 0.10%
Total Impurities--≤ 0.5%
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is ideal for analyzing volatile and semi-volatile substances. For amines, special considerations are necessary to prevent poor peak shape and analyte loss.

Causality Behind Experimental Choices:

  • Column: A "base-deactivated" column is essential. Amines are basic and can interact strongly with acidic silanol groups on standard silica columns, causing severe peak tailing.[14] A column treated to cap these active sites, or one with a basic character (e.g., containing KOH), is required for good chromatography.[14]

  • Technique: Headspace GC is often used for residual solvent analysis to avoid injecting non-volatile matrix components onto the column. For direct injection of volatile impurities, a high-temperature inlet is used to ensure complete vaporization.

Protocol 3.2: GC Analysis of Volatile Impurities

  • Instrumentation: GC system with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Chromatographic Conditions:

    Parameter Setting
    Column Fused Silica Capillary Column, Base-Deactivated, (e.g., DB-5ms or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Inlet Temp. 250 °C
    Detector Temp. 280 °C (FID)
    Oven Program 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min

    | Injection | 1 µL, Split ratio 20:1 |

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g., methanol) to a concentration of ~10 mg/mL.

  • Analysis: Inject the sample and identify peaks by comparison with known standards of potential volatile impurities or residual solvents.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide orthogonal information to chromatography and are indispensable for confirming the molecular structure of the compound.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight. When coupled with HPLC (LC-MS) or GC (GC-MS), it is a powerful tool for identifying unknown impurities.

  • Expected Result: For this compound (C₁₀H₁₅NO₂), the molecular weight is 181.23 g/mol .[2][15] In positive-ion electrospray ionization (ESI+), the primary amine will readily accept a proton, leading to a prominent molecular ion peak [M+H]⁺ at m/z 182.2. A common fragmentation pattern for primary amines involves the loss of the alkyl group adjacent to the nitrogen, which can help in structural confirmation.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides detailed information about the chemical environment of each hydrogen atom in the molecule.

  • Rationale: The spectrum is interpreted based on chemical shift (position of the signal), integration (area under the signal, proportional to the number of protons), and splitting pattern (reveals adjacent protons).[17][18]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.9-7.1Multiplet4HAr-H Protons on the aromatic ring.
~ 4.1Quartet2HO-CH ₂-CH₃Methylene protons of the ethoxy group, split by the adjacent methyl group.
~ 4.0Triplet2HAr-O-CHMethylene protons adjacent to the phenoxy oxygen, split by the adjacent CH₂-N.
~ 3.1Triplet2HCH ₂-NH₂Methylene protons adjacent to the amine, split by the adjacent CH₂-O.
~ 1.8Broad Singlet2HNHAmine protons, often broad and may exchange with D₂O.
~ 1.4Triplet3HO-CH₂-CHMethyl protons of the ethoxy group, split by the adjacent methylene group.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19]

Table 3: Key FTIR Characteristic Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3300-3400Medium, BroadN-H (Primary Amine)Symmetric & Asymmetric Stretch
2850-3000Medium-StrongC-H (Aliphatic)Stretch
~3050Weak-MediumC-H (Aromatic)Stretch
1590-1610MediumC=C (Aromatic)Stretch
1200-1250StrongC-O (Aryl Ether)Asymmetric Stretch
1020-1050StrongC-O (Alkyl Ether)Stretch

Conclusion

The quality control of this compound requires a suite of orthogonal analytical techniques. The methods outlined in this application note, from chromatographic separation to spectroscopic identification, provide a robust framework for ensuring that this pharmaceutical intermediate meets the stringent quality standards required for API synthesis. Adherence to these scientifically-grounded protocols and validation against ICH guidelines will ensure the generation of reliable and trustworthy data, ultimately contributing to the safety and quality of pharmaceutical products.

References

Application Note: NMR Characterization of 2-(2-Ethoxyphenoxy)ethanamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Ethoxyphenoxy)ethanamine is a primary amine featuring a disubstituted benzene ring, making it a valuable building block in medicinal chemistry and drug development. Its structural complexity, arising from the ortho-substituted aromatic ring and the flexible ethanamine side chain, necessitates a robust analytical approach for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for elucidating the molecular structure of this compound and its derivatives, providing detailed information about the chemical environment of each atom. This application note provides a comprehensive guide to the NMR characterization of this compound, including detailed protocols for sample preparation, spectral acquisition, and in-depth interpretation of 1D and 2D NMR data.

Foundational Principles of NMR Analysis for Aromatic Amines

The structural elucidation of this compound and its derivatives by NMR relies on the fundamental principles of chemical shift, spin-spin coupling, and through-space correlations. The unique electronic environment of each proton and carbon atom in the molecule results in a distinct resonance frequency in the NMR spectrum.

Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the shielding or deshielding of a nucleus. Electronegative atoms, such as oxygen and nitrogen, and the aromatic ring current in this compound significantly influence the chemical shifts of nearby protons and carbons.

Spin-Spin Coupling (J): The interaction between neighboring non-equivalent nuclei leads to the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their dihedral angle, which is crucial for determining connectivity.

Integration: The area under a proton NMR signal is directly proportional to the number of protons it represents, allowing for the determination of the relative ratios of different types of protons in the molecule.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound and its derivatives.

Materials:

  • This compound (or derivative)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

  • Gently vortex the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

  • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm

¹³C NMR:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay (d1): 2 seconds

  • Spectral Width (sw): 240 ppm

2D NMR (COSY, HSQC, HMBC):

  • Standard pulse programs available on the spectrometer software should be utilized.

  • The number of increments in the indirect dimension and the number of scans should be optimized to achieve adequate resolution and signal-to-noise ratio.

Spectral Interpretation of this compound

A thorough analysis of 1D and 2D NMR spectra is essential for the complete structural assignment of this compound.

¹H NMR Spectrum

The ¹H NMR spectrum provides the initial and most crucial information regarding the proton environments in the molecule.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-a (CH₃)~1.4Triplet (t)3H~7.0
H-b (OCH₂)~4.1Quartet (q)2H~7.0
H-c (OCH₂)~4.1Triplet (t)2H~5.0
H-d (CH₂N)~3.1Triplet (t)2H~5.0
H-e (NH₂)Variable (broad)Singlet (s)2H-
H-f, g, h, i (Ar-H)~6.8 - 7.2Multiplet (m)4H-

Interpretation:

  • The triplet at ~1.4 ppm and the quartet at ~4.1 ppm are characteristic of an ethoxy group, with the coupling constant of ~7.0 Hz confirming their adjacency.

  • The two triplets at ~4.1 ppm and ~3.1 ppm correspond to the two methylene groups of the ethanamine side chain. Their coupling to each other is confirmed by their similar coupling constant of ~5.0 Hz.

  • The aromatic protons appear as a complex multiplet between 6.8 and 7.2 ppm . The ortho-substitution pattern leads to overlapping signals that often require 2D NMR for unambiguous assignment.

  • The amine protons (NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment Chemical Shift (δ, ppm)
C-a (CH₃)~15
C-b (OCH₂)~64
C-c (OCH₂)~70
C-d (CH₂N)~42
C-e, f, g, h, i, j (Ar-C)~112 - 150

Interpretation:

  • The aliphatic carbons of the ethoxy and ethanamine groups appear in the upfield region of the spectrum.

  • The six aromatic carbons resonate in the downfield region between 112 and 150 ppm . The two carbons directly attached to oxygen atoms (C-e and C-j) will be the most downfield.

2D NMR Analysis

2D NMR experiments are indispensable for confirming the connectivity and providing unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.

  • A cross-peak between the triplet at ~1.4 ppm (H-a) and the quartet at ~4.1 ppm (H-b) confirms the ethoxy group.

  • A cross-peak between the triplets at ~4.1 ppm (H-c) and ~3.1 ppm (H-d) confirms the ethanamine side chain.

  • Correlations within the aromatic region help to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons.

  • The proton at ~1.4 ppm (H-a) will correlate with the carbon at ~15 ppm (C-a).

  • The proton at ~4.1 ppm (H-b) will correlate with the carbon at ~64 ppm (C-b).

  • The proton at ~4.1 ppm (H-c) will correlate with the carbon at ~70 ppm (C-c).

  • The proton at ~3.1 ppm (H-d) will correlate with the carbon at ~42 ppm (C-d).

  • The aromatic protons will correlate with their corresponding aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule.

  • The protons of the ethoxy group (H-a and H-b) will show correlations to the aromatic carbon C-e.

  • The protons of the ethanamine side chain (H-c) will show correlations to the aromatic carbon C-j.

  • These correlations are critical for confirming the ortho-substitution pattern.

Characterization of Derivatives

The NMR characterization of derivatives of this compound follows the same principles, with expected changes in chemical shifts and coupling patterns depending on the nature of the modification.

N-Acetyl Derivative

Acetylation of the primary amine is a common derivatization.

Expected ¹H NMR Changes:

  • The NH₂ signal will be replaced by a single, broader NH proton signal, typically shifted downfield.

  • A new singlet corresponding to the acetyl methyl group (CH₃) will appear around ~2.0 ppm.

  • The methylene group adjacent to the nitrogen (H-d) will likely shift downfield due to the electron-withdrawing effect of the acetyl group.

Expected ¹³C NMR Changes:

  • A new carbonyl carbon signal will appear around ~170 ppm.

  • A new methyl carbon signal for the acetyl group will appear around ~23 ppm.

Conclusion

NMR spectroscopy is an unparalleled tool for the comprehensive structural characterization of this compound and its derivatives. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure and providing a basis for quality control and further drug development studies. The protocols and interpretation guidelines presented in this application note serve as a robust starting point for researchers working with this important class of compounds.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d interpret_1d Interpret 1D Spectra (Chemical Shift, Integration, Multiplicity) nmr_2d->interpret_1d interpret_2d Interpret 2D Spectra (Correlations) interpret_1d->interpret_2d assign Full Structural Assignment interpret_2d->assign

Caption: Experimental workflow for NMR characterization.

structural_elucidation H1 ¹H NMR COSY COSY H1->COSY H-H Connectivity HSQC HSQC H1->HSQC Direct C-H Attachment HMBC HMBC H1->HMBC Long-Range C-H Connectivity C13 ¹³C NMR C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical relationships in spectral analysis.

Application Note: A Robust LC-MS/MS Protocol for the Identification and Quantification of Impurities in 2-(2-Ethoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the comprehensive analysis of impurities in 2-(2-Ethoxyphenoxy)ethanamine, a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including Tamsulosin and Carvedilol.[1] The control of impurities is a non-negotiable aspect of pharmaceutical development, directly impacting the safety and efficacy of the final drug product.[2] This guide provides a step-by-step protocol, explains the scientific rationale behind methodological choices, and offers insights into data interpretation, aligning with the stringent standards set by regulatory bodies such as the International Council for Harmonisation (ICH).

Introduction: The Imperative for Impurity Profiling

This compound is a key building block in modern pharmaceutical synthesis.[1] As with any API or intermediate, the manufacturing process can introduce impurities, which may include unreacted starting materials, by-products, intermediates, or degradation products.[3] Regulatory frameworks, particularly the ICH Q3A(R2) guideline, mandate the reporting, identification, and qualification of these impurities to ensure patient safety.[2][4] Levels exceeding established thresholds require rigorous characterization and toxicological assessment.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for this task, offering unparalleled sensitivity and specificity for detecting and quantifying trace-level impurities, even in complex matrices.[6][7] This note details a robust method designed to separate, identify, and quantify potential process-related impurities of this compound, providing researchers with a reliable and scientifically-grounded protocol.

Understanding Potential Impurities: A Synthesis-Based Approach

The impurity profile is intrinsically linked to the synthetic route. A common synthesis for 2-(2-alkoxyphenoxy)ethanamines involves the reaction of a starting phenol with a halo-ethane derivative followed by amination, or via a Gabriel synthesis pathway using potassium phthalimide.[1] Another documented method involves reacting an ortho-substituted phenol with a 2-alkyloxazoline to form an acetamide intermediate, which is then hydrolyzed.[8]

Based on these pathways, we can anticipate several potential process-related impurities.

Table 1: Potential Process-Related Impurities of this compound

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Rationale
2-Ethoxyphenol 2-Ethoxyphenol StructureC₈H₁₀O₂138.16Unreacted starting material.
N-[2-(2-Ethoxyphenoxy)ethyl]acetamide Acetamide Intermediate StructureC₁₂H₁₇NO₃223.27Unreacted intermediate from the hydrolysis step.[8]
1-Chloro-2-(2-ethoxyphenoxy)ethane Chloro-ethane Intermediate StructureC₁₀H₁₃ClO₂200.66Key intermediate that may carry over.
Bis[2-(2-ethoxyphenoxy)ethyl]amine Di-substituted Amine StructureC₂₀H₂₇NO₄345.43A common by-product resulting from over-alkylation of the amine.[8]

Analytical Workflow: A Systematic Approach

The protocol is designed for a seamless transition from sample preparation to data analysis, ensuring reproducibility and accuracy. The workflow is built around a core of UHPLC for high-resolution separation followed by tandem mass spectrometry for confident identification and quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh API Sample B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Vortex & Sonicate B->C D Filter (0.22 µm) C->D E Inject into UHPLC System D->E F Chromatographic Separation (Reversed-Phase C18) E->F G Electrospray Ionization (ESI+) F->G H MS/MS Detection (MRM for Quant, Full Scan for ID) G->H I Integrate Chromatographic Peaks H->I J Identify Impurities (RT & Mass Match) I->J K Quantify vs. Standards J->K L Generate Report K->L

Diagram 1: High-level workflow for impurity analysis.

Detailed Experimental Protocol

Materials and Instrumentation
  • Reference Standards: this compound and synthesized standards of potential impurities (Table 1).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (≥99%), and Ultrapure Water.

  • Instrumentation:

    • A UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

    • A tandem quadrupole mass spectrometer (e.g., Agilent 6470A, Sciex Triple Quad™ series) equipped with an Electrospray Ionization (ESI) source. The use of a high-resolution mass spectrometer (Q-TOF or Orbitrap) is recommended for structural elucidation of unknown impurities.[9]

Sample and Standard Preparation
  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and Water.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve reference standards of the API and each impurity in the diluent to achieve the target concentration.

  • Working Standard & Calibration Curve: Perform serial dilutions from the stock solution to prepare calibration standards at appropriate levels (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL). The range should bracket the expected impurity levels and the reporting threshold.

  • Sample Preparation (1 mg/mL): Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Vortex and sonicate for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter before injection.

Causality Note: The choice of a 50:50 Acetonitrile:Water diluent is crucial. It ensures the solubility of both the polar amine API and potentially less polar impurities while being compatible with the reversed-phase mobile phase, preventing peak distortion.

LC-MS/MS Method Parameters

The following tables outline the optimized parameters for the analysis.

Table 2: Liquid Chromatography Conditions

ParameterSetting
Column C18 Reversed-Phase Column (e.g., Agilent ZORBAX RRHD Eclipse Plus, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Causality Note: A gradient elution is essential for resolving impurities with varying polarities from the main API peak. The addition of formic acid to the mobile phase serves two purposes: it acidifies the eluent to ensure consistent protonation of the amine analytes for ESI+ ionization and improves chromatographic peak shape.[10]

Table 3: Mass Spectrometry Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Scan Type Multiple Reaction Monitoring (MRM) and Full Scan (50-500 m/z)

Table 4: Example MRM Transitions for Quantification

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound 182.1137.115Quantifier
182.1109.120Qualifier
2-Ethoxyphenol 139.1111.110Quantifier
N-[2-(2-Ethoxyphenoxy)ethyl]acetamide 224.1137.115Quantifier
Bis[2-(2-ethoxyphenoxy)ethyl]amine 346.2182.125Quantifier

Self-Validation Note: The use of two MRM transitions (a quantifier and a qualifier) for each analyte provides a high degree of certainty in identification. The ratio of the two signals should be consistent between the standards and the detected impurity in the sample, as per regulatory guidance for mass spectrometry confirmation.

Data Interpretation: From Spectra to Structure

Identification and Quantification

Known impurities are identified by matching the retention time and MRM transitions with those of the certified reference standards. Quantification is performed by plotting a calibration curve of peak area versus concentration for each standard and applying the linear regression to the peak area of the impurity found in the sample.

Fragmentation Pattern of this compound

Understanding the fragmentation of the parent molecule is key to identifying unknown, structurally related impurities.[11][12] In positive ESI mode, this compound readily protonates to form the [M+H]⁺ ion at m/z 182.1. Collision-induced dissociation (CID) leads to characteristic product ions.

Diagram 2: Proposed fragmentation of protonated this compound.

The primary fragmentation involves the cleavage of the ether linkage to the ethylamine side chain, resulting in the loss of ethylamine (neutral loss of 45 Da) to produce the stable ethoxyphenoxy cation at m/z 137.1 . This is the most abundant fragment and is selected as the quantifier ion. A subsequent loss of carbon monoxide (28 Da) from this fragment can produce an ion at m/z 109.1 , which serves as a useful qualifier ion.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS protocol for the analysis of impurities in this compound. By integrating a synthesis-aware approach to identify potential impurities with a highly selective and sensitive analytical method, this guide equips researchers and drug development professionals with the tools necessary to meet stringent regulatory requirements. The detailed methodology, explanation of scientific principles, and data interpretation framework ensure that the impurity profile of this critical pharmaceutical intermediate can be controlled with confidence, ultimately safeguarding the quality and safety of the final drug product.

References

FTIR Spectroscopy for Functional Group Analysis of 2-(2-Ethoxyphenoxy)ethanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed protocol and theoretical guide for the functional group analysis of 2-(2-Ethoxyphenoxy)ethanamine using Fourier Transform Infrared (FTIR) spectroscopy. As a molecule incorporating primary amine, aromatic ether, and substituted benzene ring moieties, it presents a valuable case study for spectral interpretation. We will explore the fundamental principles, provide step-by-step experimental workflows for both transmission and Attenuated Total Reflectance (ATR) methods, and offer a detailed interpretation of the expected spectral features. This guide is designed to equip researchers in pharmaceutical development and organic synthesis with the expertise to leverage FTIR for rapid, non-destructive, and reliable structural verification.

Introduction: The Role of FTIR in Structural Elucidation

This compound is a bifunctional organic molecule that serves as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and an aromatic ether, makes it a candidate for a wide range of chemical modifications. Verifying the integrity of its functional groups is a critical step in quality control, reaction monitoring, and the characterization of novel derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[1][2] It operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the bonds present in the molecule. The resulting spectrum is a unique molecular "fingerprint," providing direct evidence for the presence or absence of key functional groups.[2][3] This application note presents an authoritative framework for applying FTIR spectroscopy to confirm the chemical identity of this compound.

Theoretical Foundation: Vibrational Signatures of this compound

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. Understanding where to expect these absorptions is the foundation of accurate spectral interpretation.

  • Primary Amine (-NH₂): The primary amine group is highly diagnostic. It exhibits a characteristic pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[4][5][6] A broad N-H in-plane bending (scissoring) vibration is expected in the 1640-1560 cm⁻¹ range, and a C-N stretching vibration can be found in the 1250-1020 cm⁻¹ region for aliphatic amines.[5][7]

  • Aromatic Ether (Aryl-O-CH₂): Aryl alkyl ethers are characterized by two prominent C-O stretching bands.[8][9] The asymmetric C-O-C stretch is typically a strong, sharp band found between 1300 and 1200 cm⁻¹.[10] The symmetric stretch appears as a less intense band, often near 1050-1010 cm⁻¹.[10] The high intensity of the asymmetric stretch makes it a key confirmatory peak.

  • Aliphatic Chain (-CH₂-CH₂- and -O-CH₂-CH₃): The methylene and methyl groups will produce C-H stretching vibrations just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[11]

  • Substituted Benzene Ring: The aromatic ring gives rise to several characteristic signals. Aromatic C-H stretching vibrations appear as sharp, lower-intensity peaks just above 3000 cm⁻¹.[12] C=C backbone stretching vibrations within the ring produce a series of peaks in the 1600-1450 cm⁻¹ region.[12]

Below is a diagram illustrating the key functional groups of the target molecule.

Caption: Key functional groups in this compound.

Experimental Protocols: From Sample to Spectrum

This section provides detailed methodologies for acquiring a high-quality FTIR spectrum. The choice between methods depends on available accessories and sample volume.

General Instrumentation
  • Spectrometer: A standard benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.

  • Spectral Range: 4000–400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 16 to 32 scans are co-added to ensure a high signal-to-noise ratio.[13]

Protocol 1: Neat Liquid Film (Transmission Method)

This classic method is ideal for pure liquid samples and provides a high-quality spectrum free of solvent interference.

Materials:

  • Polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Pipette or glass rod.

  • Cleaning solvents (e.g., dry isopropanol, chloroform).

Procedure:

  • Background Acquisition: Ensure the sample compartment is empty and clean. Run a background spectrum to measure the atmospheric H₂O and CO₂, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place one clean, dry salt plate on a holder. Using a pipette, place a single small drop of this compound onto the center of the plate.

  • Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[14] Avoid introducing air bubbles. The film should appear translucent, not completely clear, indicating the correct path length.

  • Sample Analysis: Carefully place the "sandwich" plate assembly into the spectrometer's sample holder. Acquire the sample spectrum.

  • Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a suitable dry solvent.[14] Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique requiring minimal sample preparation, making it ideal for routine analysis.[15]

Materials:

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Pipette.

  • Cleaning solvent (e.g., isopropanol).

Procedure:

  • Background Acquisition: With the clean, empty ATR crystal in place, run a background spectrum. This is crucial for correcting for the crystal's absorbance and the ambient atmosphere.

  • Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal, ensuring the entire crystal surface is covered.[15]

  • Sample Analysis: Acquire the sample spectrum. If your ATR unit has a pressure arm, apply consistent pressure to ensure good contact, though this is more critical for solid samples.[15]

  • Cleaning: After the measurement, wipe the sample from the crystal using a soft, solvent-dampened tissue. Clean thoroughly to prevent cross-contamination.[13]

The following diagram outlines the general experimental workflow.

start Start prep Sample Preparation start->prep method_choice Choose Method prep->method_choice transmission Protocol 1: Neat Liquid Film method_choice->transmission Transmission atr Protocol 2: ATR method_choice->atr ATR background Acquire Background Spectrum transmission->background atr->background acquire Acquire Sample Spectrum background->acquire process Data Processing (e.g., Baseline Correction) acquire->process interpret Spectral Interpretation & Band Assignment process->interpret end End interpret->end

Caption: General workflow for FTIR analysis.

Spectral Analysis: Interpreting the Molecular Fingerprint

The final step is to assign the observed absorption bands to their corresponding molecular vibrations. A self-validating analysis relies on identifying all expected peaks and noting the absence of peaks from potential impurities (e.g., a broad -OH band from a starting alcohol, or a C=O band from an oxidized byproduct).

Table 1: Summary of Expected FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional Group & Vibration ModeExpected Intensity
3450–3350Primary Amine: Asymmetric N-H StretchMedium
3350–3250Primary Amine: Symmetric N-H StretchMedium
3100–3000Aromatic: C-H StretchWeak to Medium
2980–2850Aliphatic (CH₃, CH₂): C-H StretchMedium to Strong
1640–1560Primary Amine: N-H Bend (Scissoring)Medium, Broad
1600–1450Aromatic: C=C Ring StretchMedium, Sharp (multiple)
1300–1200Aromatic Ether: Asymmetric C-O-C StretchStrong, Sharp
1250–1020Aliphatic Amine: C-N StretchWeak to Medium
1050–1010Aromatic Ether: Symmetric C-O-C StretchMedium
900-675Aromatic: C-H Out-of-Plane BendMedium to Strong

Detailed Interpretation:

  • N-H Stretching Region (4000-3000 cm⁻¹): The most unambiguous feature for the primary amine will be the appearance of a doublet (two distinct peaks) between 3450 and 3250 cm⁻¹.[4][5] These bands are typically less broad and intense than hydroxyl (-OH) bands.[4]

  • C-H Stretching Region (3100-2800 cm⁻¹): Look for weak, sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds. Immediately below 3000 cm⁻¹, stronger, more complex absorptions will be present from the various aliphatic C-H bonds in the ethoxy and ethanamine fragments.

  • Double Bond & Bending Region (1700-1400 cm⁻¹): The N-H bending vibration around 1600 cm⁻¹ is a key confirmatory peak for the primary amine.[6][7] This region will also contain a series of sharp peaks from the aromatic C=C ring stretches, confirming the presence of the benzene ring.

  • Fingerprint Region (<1400 cm⁻¹): This region contains the most information but can be complex. The single most important peak to identify is the strong, sharp asymmetric C-O-C stretch of the aromatic ether around 1250 cm⁻¹ .[8][10] Its high intensity often makes it the most prominent feature in the fingerprint region. This peak, in conjunction with the amine doublet, provides powerful evidence for the molecule's core structure. Other peaks, such as the C-N stretch and the aromatic C-H out-of-plane bends, will also be present and add further confirmation.

Conclusion

FTIR spectroscopy is a rapid, robust, and highly informative technique for the functional group analysis of this compound. By following the detailed protocols and interpretive guide presented in this application note, researchers can confidently verify the presence of the critical primary amine and aromatic ether functionalities. The combination of the characteristic N-H stretching doublet, the strong asymmetric C-O-C ether band, and the aromatic C=C and C-H vibrations provides a unique spectral fingerprint, making FTIR an essential tool for quality assurance and structural characterization in any workflow involving this compound.

References

Application Note & Protocol: A Validated Synthesis of 2-(2-Ethoxyphenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated protocol for the synthesis of 2-(2-Ethoxyphenoxy)ethanamine hydrochloride, a crucial pharmaceutical intermediate.[1] The synthetic strategy is centered around a robust Williamson ether synthesis followed by a Gabriel amine synthesis, culminating in the formation of the stable hydrochloride salt. This application note is designed for researchers, chemists, and drug development professionals, offering a detailed methodology that emphasizes causal reasoning for procedural choices, safety, and reproducibility. Each step has been structured to ensure clarity and is supported by authoritative references to underpin the scientific integrity of the process.

Introduction and Significance

This compound is a key building block in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is as a primary intermediate in the manufacture of Tamsulosin, an antagonist of alpha-1 adrenergic receptors used in the treatment of benign prostatic hyperplasia.[2][3][4] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final drug product.

The protocol detailed herein eschews common but hazardous reagents in favor of a more controlled and scalable pathway. The conversion of the final amine free base to its hydrochloride salt is a critical step, transforming it from an oily liquid into a stable, crystalline solid with improved handling and storage characteristics.[3][4]

Synthetic Strategy and Mechanistic Rationale

The synthesis is accomplished via a three-stage process. The chosen pathway is designed for high fidelity and scalability, minimizing the formation of byproducts commonly associated with other amination methods.

  • Stage 1: Williamson Ether Synthesis. This foundational step creates the characteristic phenoxy-ether linkage. 2-Ethoxyphenol is deprotonated by a strong base to form a phenoxide nucleophile. This phenoxide then displaces a halide from 1,2-dichloroethane in a classic SN2 reaction.[5][6] The use of a large excess of 1,2-dichloroethane favors the monosubstituted product and minimizes the formation of the bis-ether byproduct.

  • Stage 2: Gabriel Synthesis of the Primary Amine. To avoid the common problem of over-alkylation seen with direct amination using ammonia, the Gabriel synthesis is employed.[2] The chloro-intermediate from Stage 1 is reacted with potassium phthalimide. The phthalimide anion acts as a surrogate for ammonia, cleanly installing a protected nitrogen atom. Subsequent hydrolysis, typically with hydrazine, liberates the desired primary amine by forming the highly stable phthalhydrazide byproduct.

  • Stage 3: Hydrochloride Salt Formation. The purified this compound free base is dissolved in an appropriate organic solvent and treated with hydrochloric acid. This acid-base reaction protonates the amine, leading to the precipitation of the crystalline hydrochloride salt, which can be easily isolated and dried.

Synthetic_Pathway cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Gabriel Synthesis cluster_2 Stage 3: Salt Formation 2-Ethoxyphenol 2-Ethoxyphenol Intermediate_A 1-(2-Chloroethoxy)-2-ethoxybenzene 2-Ethoxyphenol->Intermediate_A NaOH, Toluene 1,2-Dichloroethane 1,2-Dichloroethane 1,2-Dichloroethane->Intermediate_A Intermediate_B N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide Intermediate_A->Intermediate_B DMF Potassium_Phthalimide Potassium_Phthalimide Potassium_Phthalimide->Intermediate_B Free_Base This compound Intermediate_B->Free_Base Ethanol, Reflux Hydrazine Hydrazine Hydrazine->Free_Base Final_Product This compound HCl Free_Base->Final_Product Isopropanol HCl HCl HCl->Final_Product

Fig 1. Overall synthetic workflow for the target compound.

Safety and Handling Precautions

All manipulations must be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is mandatory.[7]

  • 2-Ethoxyphenol: Causes skin irritation and serious eye irritation.[8]

  • 1,2-Dichloroethane: Flammable liquid and vapor. Toxic if swallowed or inhaled. Suspected of causing cancer.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage.

  • N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Suspected of damaging fertility or the unborn child.

  • Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause cancer.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[9]

Refer to the Safety Data Sheet (SDS) for each reagent before commencing work.[7][9] An emergency eyewash and safety shower must be readily accessible.

Detailed Experimental Protocol

Stage 1: Synthesis of 1-(2-Chloroethoxy)-2-ethoxybenzene
  • Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Charging: To the flask, add 2-ethoxyphenol (69.1 g, 0.5 mol), toluene (400 mL), and powdered sodium hydroxide (24.0 g, 0.6 mol).

  • Reaction Initiation: Begin vigorous stirring and add 1,2-dichloroethane (247 g, 2.5 mol). The large excess is crucial to minimize the formation of the symmetrical diether byproduct.

  • Reaction Conditions: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate in Hexane).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add 200 mL of water and stir for 15 minutes. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M NaOH solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess 1,2-dichloroethane. The crude product, 1-(2-chloroethoxy)-2-ethoxybenzene, is a pale yellow oil and can be used in the next step without further purification if TLC shows high purity. For analytical purposes, it can be purified by vacuum distillation.

Stage 2: Synthesis of this compound
  • Gabriel Reaction: In a 500 mL flask, dissolve the crude 1-(2-chloroethoxy)-2-ethoxybenzene (assuming ~0.5 mol) in N,N-Dimethylformamide (DMF, 250 mL). Add potassium phthalimide (97.6 g, 0.52 mol).

  • Reaction Conditions: Heat the mixture to 100-110 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation of Phthalimide Intermediate: Cool the reaction mixture to room temperature and pour it into 1 L of vigorously stirred ice-cold water. The solid N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide will precipitate.

  • Filtration: Collect the solid by filtration, wash thoroughly with water, and dry in a vacuum oven at 60 °C.

  • Hydrazinolysis (Amine Release): Suspend the dried phthalimide intermediate in ethanol (500 mL) in a 1 L flask equipped with a reflux condenser. Add hydrazine hydrate (30 mL, ~0.6 mol).

  • Reaction Conditions: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form within 1-2 hours. Continue refluxing for a total of 4 hours.

  • Work-up: Cool the mixture to room temperature. Filter to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

  • Isolation of Free Base: Combine the filtrate and washings. Remove the ethanol under reduced pressure. To the residue, add 200 mL of 2 M HCl and extract with diethyl ether (2 x 100 mL) to remove any non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and make it strongly alkaline (pH > 12) by the slow addition of 50% NaOH solution.

  • Extraction: Extract the liberated amine free base with dichloromethane (3 x 150 mL). Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound as an oil.

Stage 3: Preparation of this compound Hydrochloride
  • Dissolution: Dissolve the crude amine free base (assuming ~0.4 mol yield) in 400 mL of isopropanol.

  • Precipitation: Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (approx. 35 mL, ~0.42 mol) dropwise. The hydrochloride salt will precipitate as a white solid.

  • Crystallization: Continue stirring in the ice bath for 1 hour to ensure complete precipitation.

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with two portions of cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL). Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Data Summary and Characterization

ParameterStage 1Stage 2 (Gabriel)Stage 2 (Hydrolysis)Stage 3Overall
Starting Material 2-Ethoxyphenol1-(2-Chloroethoxy)-2-ethoxybenzenePhthalimide IntermediateAmine Free Base2-Ethoxyphenol
Key Reagent 1,2-DichloroethanePotassium PhthalimideHydrazine HydrateConc. HCl-
Solvent TolueneDMFEthanolIsopropanol-
Temperature 85-90 °C100-110 °CReflux (~78 °C)0-5 °C-
Typical Time 6-8 hours4-6 hours4 hours1 hour-
Expected Yield >90% (crude)~85-95%~80-90%~90-98%~60-75%

Characterization of Final Product: this compound Hydrochloride (C₁₀H₁₆ClNO₂)

  • Appearance: White crystalline powder.[10]

  • Molecular Weight: 217.69 g/mol .[7]

  • Purity (HPLC): ≥99.0%.

  • Melting Point: A defined melting point should be observed, confirming the crystalline nature and purity.

  • ¹H NMR & ¹³C NMR: The spectra should be consistent with the proposed structure, showing characteristic peaks for the ethoxy group, the aromatic ring, and the two ethylamine chain carbons.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ peak corresponding to the free base at m/z 182.12.

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack A 2-Ethoxyphenol C 2-Ethoxyphenoxide (Nucleophile) A->C Acid-Base Reaction B OH⁻ B->C D H₂O E 2-Ethoxyphenoxide G [Transition State] E->G F 1-(2-Chloroethoxy)-ethane (Electrophile) F->G Backside Attack H 1-(2-Chloroethoxy)-2-ethoxybenzene G->H Bond Formation & Inversion I Cl⁻ G->I Leaving Group Departure

Fig 2. Mechanism of the Williamson ether synthesis stage.

References

The Versatile Building Block: Applications of 2-(2-Ethoxyphenoxy)ethanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount. 2-(2-Ethoxyphenoxy)ethanamine is one such critical building block, a phenoxyethanamine derivative that has proven indispensable in the synthesis of targeted therapeutics. Its unique structural motif, featuring an ethoxyphenoxy group linked to an ethanamine chain, provides a foundation for molecules designed to interact with specific biological targets, most notably G-protein coupled receptors.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It provides in-depth application notes and robust protocols for the synthesis and utilization of this compound, with a primary focus on its role in the development of alpha-1 adrenoceptor antagonists. The causality behind experimental choices is elucidated, and all protocols are designed to be self-validating systems, ensuring scientific integrity and reproducibility.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and drug design.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 2-(o-Ethoxyphenoxy)ethylamine, 1-(2-aminoethoxy)-2-ethoxybenzene[1]
CAS Number 6781-17-5[1][2][3]
Molecular Formula C₁₀H₁₅NO₂[1][2][3]
Molecular Weight 181.23 g/mol [1]
Boiling Point 94-96°C at 1 Torr[4]

Core Application: Synthesis of Tamsulosin

The most prominent application of this compound is as a pivotal intermediate in the synthesis of Tamsulosin. Tamsulosin is a selective alpha-1A adrenoceptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[5] The phenoxyethanamine moiety is crucial for its interaction with the alpha-1 adrenoceptor.

The Rationale: Structure-Activity Relationship (SAR)

The efficacy of Tamsulosin and related compounds is deeply rooted in the structure-activity relationship of phenoxyethanamine derivatives as alpha-1 adrenergic antagonists. Key structural features contribute to their binding affinity and selectivity:

  • The Phenoxy Group: The aromatic ring and the ether linkage are essential for hydrophobic and potential pi-stacking interactions within the receptor's binding pocket.

  • The Ethoxy Substituent: The ortho-ethoxy group on the phenyl ring influences the conformation of the molecule and can lead to enhanced selectivity for the alpha-1A adrenoceptor subtype, which is predominantly found in the prostate, over the alpha-1B subtype in blood vessels. This selectivity is key to reducing cardiovascular side effects like hypotension.

  • The Ethanamine Side Chain: The flexible ethylamine chain allows the terminal amino group to position itself optimally for ionic and hydrogen bonding interactions with key amino acid residues in the receptor.

Detailed Synthetic Protocols

The synthesis of Tamsulosin from this compound is a multi-step process. Below are detailed protocols for the synthesis of the intermediate itself and its subsequent conversion to Tamsulosin.

This protocol is based on the reaction of 2-ethoxyphenol with a protected 2-aminoethyl halide followed by deprotection, a common and effective method.

Step 1: Synthesis of 1-(2-Chloroethoxy)-2-ethoxybenzene

  • Materials: 2-ethoxyphenol, 1,2-dichloroethane, sodium hydroxide, and a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).

  • Procedure:

    • To a solution of 2-ethoxyphenol (100 g) in 1,2-dichloroethane (500 ml), add a solution of sodium hydroxide (e.g., 150 ml of caustic lye) and TBAB (7 g).[5]

    • Heat the mixture to reflux and stir vigorously for approximately 16 hours.[5]

    • After cooling to room temperature, separate the organic and aqueous layers.

    • Extract the aqueous layer with 1,2-dichloroethane (2 x 100 ml).[5]

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield 1-(2-chloroethoxy)-2-ethoxybenzene.

Step 2: Gabriel Synthesis of this compound

  • Materials: 1-(2-Chloroethoxy)-2-ethoxybenzene, potassium phthalimide, and a suitable solvent (e.g., dimethylformamide - DMF).

  • Procedure:

    • Dissolve 1-(2-chloroethoxy)-2-ethoxybenzene and potassium phthalimide in DMF.

    • Heat the reaction mixture to facilitate the nucleophilic substitution.

    • After the reaction is complete (monitored by TLC), cool the mixture and add water to precipitate the phthalimide derivative.

    • Filter and wash the solid product.

Step 3: Hydrolysis to Yield this compound

  • Materials: The phthalimide derivative from Step 2, potassium hydroxide, water, and toluene.

  • Procedure:

    • Suspend the phthalimide derivative (e.g., 50 g) in a solution of potassium hydroxide (50 g) in water (50 ml).[5]

    • Heat the mixture to reflux for approximately 6 hours.[5]

    • Cool the reaction mixture to room temperature and extract with toluene (200 ml).[5]

    • Acidify the organic layer with aqueous HCl and add water (250 ml).[5]

    • Separate the layers and basify the aqueous layer with a sodium hydroxide solution.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate under reduced pressure to obtain this compound.

This protocol describes the reductive amination of an appropriate ketone with this compound.

  • Materials: 2-methoxy-5-(2-oxopropyl)benzenesulfonamide, this compound, sodium acetate, acetonitrile, anhydrous magnesium sulfate, formic acid, triethylamine, and a suitable chiral catalyst if enantiomeric purity is desired.

  • Procedure:

    • In a reaction vessel, combine 2-methoxy-5-(2-oxopropyl)benzenesulfonamide (4.87 g), this compound (3.62 g), and sodium acetate (10 mg) in acetonitrile (30 ml).[6]

    • Heat the mixture under reflux for about 1 hour to form the imine intermediate.[6]

    • Evaporate the solvent in vacuo.

    • Dissolve the resulting imine in acetonitrile (70 ml) and add anhydrous magnesium sulfate (1.0 g).[6]

    • Cool the mixture to -3 to 3°C under an inert atmosphere.[6]

    • For an asymmetric synthesis, a suitable chiral catalyst would be introduced at this stage.

    • Add a mixture of formic acid and triethylamine (molar ratio: 5/2) dropwise, maintaining the temperature.[6]

    • Stir the reaction for several hours, allowing it to slowly warm to room temperature.[6]

    • Work-up the reaction by evaporating the solvent, dissolving the residue in a suitable organic solvent (e.g., methyl isobutyl ketone), and extracting with an aqueous acid solution.

    • Basify the aqueous layer and extract the product into an organic solvent.

    • Wash, dry, and concentrate the organic layer to yield crude Tamsulosin.

    • The crude product can be purified by crystallization, often as the hydrochloride salt, from a suitable solvent like methanol.

Broader Applications in Medicinal Chemistry

While its role in Tamsulosin synthesis is well-documented, the this compound scaffold holds potential for the development of other bioactive molecules. Its structural features make it an attractive starting point for exploring other therapeutic targets.

  • Other Alpha-1 Adrenoceptor Antagonists: The scaffold can be derivatized to create a library of compounds with varying selectivity profiles for the different alpha-1 adrenoceptor subtypes (α1A, α1B, α1D), potentially leading to new treatments for hypertension or other urological conditions.

  • Serotonin and Dopamine Receptor Ligands: The phenoxyethanamine motif is also present in ligands for serotonin and dopamine receptors. Modifications to the aromatic ring and the amine functionality could yield novel CNS-active agents.

  • Antifungal and Antimicrobial Agents: The lipophilic nature of the phenoxy group combined with the reactive amine handle allows for the synthesis of compounds that can interact with microbial cell membranes or intracellular targets.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the ethoxy substituent, and the two methylene groups of the ethanamine chain. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, providing a fingerprint for structural confirmation.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS). The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkages, and C=C stretching of the aromatic ring.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its central role in the synthesis of the blockbuster drug Tamsulosin highlights its significance. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this key intermediate in their drug discovery and development endeavors. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

Application Note: A Validated Gas Chromatography Method for the Purity Assessment of 2-(2-Ethoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated gas chromatography (GC) method for the quantitative purity assessment of 2-(2-Ethoxyphenoxy)ethanamine, a key intermediate in pharmaceutical synthesis.[1][2] Due to the polar nature of the primary amine, which can lead to poor chromatographic peak shape and inaccurate quantification, an indirect analysis following derivatization is employed.[3][4][5] The amine is converted to its more volatile and less polar N,N-bis(trimethylsilyl) derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The subsequent analysis by capillary GC with a Flame Ionization Detector (FID) provides excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and purity certification. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including Tamsulosin.[2] The purity of such intermediates is of paramount importance as impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for purity determination is essential for regulatory compliance and quality assurance.

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. However, the direct GC analysis of primary amines like this compound is often challenging. The active hydrogen atoms on the amine group can interact with active sites in the GC inlet and column, leading to significant peak tailing, poor resolution, and reduced sensitivity.[3][4][5]

To overcome these challenges, a derivatization strategy is employed. Derivatization chemically modifies the analyte to improve its chromatographic properties.[4][9] In this method, the primary amine is converted into a trimethylsilyl (TMS) derivative using BSTFA.[10] This process replaces the active hydrogens on the nitrogen atom with non-polar TMS groups, resulting in a derivative that is more volatile, more thermally stable, and exhibits significantly improved peak symmetry on common non-polar to mid-polarity GC columns.[10] This application note provides a complete, step-by-step protocol for derivatization, GC analysis, and method validation based on ICH guidelines.[6][7]

Principle of the Method

The purity of a this compound sample is determined by calculating the area percentage of the main component peak relative to the total area of all peaks in the chromatogram. The sample is first derivatized with BSTFA in an anhydrous solvent. An aliquot of the derivatized solution is then injected into a GC system equipped with a low-polarity capillary column and an FID. The separation of the derivatized analyte from potential impurities is achieved based on their differential partitioning between the stationary phase and the carrier gas. The FID generates a response proportional to the mass of the carbon-containing compounds eluting from the column, allowing for quantitative analysis.

Experimental

Instrumentation and Materials
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Split/Splitless Inlet and Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Rationale: A 5% phenyl-methylpolysiloxane stationary phase is a robust, versatile phase of low polarity. It provides excellent resolution for a wide range of compounds and is ideal for separating the TMS-derivatized amine from potential non-polar and slightly polar impurities.[11][12]

  • Data System: Agilent OpenLab CDS or equivalent.

  • Reagents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Derivatization Grade)

    • Pyridine (Anhydrous)

    • This compound Reference Standard (>99.5% purity)

    • Sample of this compound for testing.

  • Glassware: 2 mL autosampler vials with PTFE/silicone septa, volumetric flasks, micropipettes.

Chromatographic Conditions

The instrumental parameters for the GC-FID analysis are summarized in the table below.

ParameterSettingRationale
Inlet Split/SplitlessAllows for a wide range of sample concentrations. A split injection is used to prevent column overloading and ensure sharp peaks.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the derivatized analyte and any impurities without causing thermal degradation.
Split Ratio50:1A common starting point that provides a good balance between sensitivity and peak shape. This can be adjusted based on sample concentration.
Carrier Gas Helium or HydrogenInert gases that carry the sample through the column. Hydrogen can provide faster analysis times and higher efficiency but requires additional safety precautions.[13]
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm I.D. column, providing good separation efficiency.
Oven Program
Initial Temperature100 °C, hold for 2 minA starting temperature well below the boiling point of the solvent and derivatized analyte to ensure proper focusing at the head of the column.
Ramp Rate15 °C/min to 280 °CA moderate ramp rate that allows for the effective separation of early-eluting impurities from the main peak and ensures that later-eluting, higher-boiling point impurities are eluted in a reasonable time.
Final Temperature280 °C, hold for 5 minEnsures that all components, including any high-boiling point impurities, are eluted from the column before the next injection, preventing ghost peaks and sample carryover.
Detector (FID)
Detector Temperature300 °CMust be higher than the final oven temperature to prevent condensation of the eluting components in the detector, which would lead to signal loss and peak broadening.
H₂ Flow30 mL/minOptimized for flame stability and detector response. (Consult instrument manual for specific recommendations).
Air Flow300 mL/minOptimized for flame stability and detector response. (Consult instrument manual for specific recommendations).
Makeup Gas (N₂) Flow25 mL/minEnsures that the column effluent is rapidly swept into the flame, minimizing peak broadening and maximizing sensitivity.
Injection Volume 1 µLA standard volume for capillary GC.
Sample and Standard Preparation (Derivatization Protocol)
  • Standard Preparation: Accurately weigh approximately 20 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with anhydrous pyridine to obtain a solution of approximately 2 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the Standard Preparation.

  • Derivatization: a. Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial. b. Add 200 µL of BSTFA (with 1% TMCS).[4] c. Immediately cap the vial tightly. d. Heat the vial at 75 °C for 30 minutes in a heating block or oven.[4] e. Allow the vial to cool to room temperature before placing it in the autosampler for GC analysis.

Analytical Workflow and System Suitability

The overall process from sample preparation to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing P1 Weigh Sample/ Reference Standard P2 Dissolve in Anhydrous Pyridine P1->P2 P3 Transfer Aliquot to Vial P2->P3 P4 Add BSTFA Reagent P3->P4 P5 Heat at 75°C for 30 min P4->P5 A1 Inject Derivatized Sample into GC-FID P5->A1 A2 Separation on DB-5ms Column A1->A2 A3 Detect with FID A2->A3 D1 Integrate Chromatogram A3->D1 D2 Check System Suitability D1->D2 D3 Calculate Purity (Area % Normalization) D2->D3 Result Final Purity Report D3->Result

Figure 1. Workflow for GC purity analysis of this compound.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results. Inject the derivatized Reference Standard solution five times. The system is deemed suitable for use if the following criteria are met, as recommended by USP General Chapter <621>.[14][15][16]

ParameterRequirementRationale
Tailing Factor (Asymmetry)0.8 ≤ T ≤ 1.8Ensures the peak for the main component is symmetrical, indicating good chromatographic performance and minimal unwanted interactions.
Relative Standard Deviation (RSD)≤ 2.0% for the peak area (n=5 injections)Demonstrates the precision of the injection and the stability of the GC system over a short period.

Method Validation

The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7][17] The following validation characteristics were evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The chromatogram of a blank (derivatized pyridine) showed no interfering peaks at the retention time of the derivatized analyte.

  • Linearity: A series of solutions were prepared from the reference standard at five concentration levels ranging from 50% to 150% of the nominal sample concentration (1 mg/mL to 3 mg/mL). The peak area response was plotted against concentration, and a linear regression was performed.

  • Accuracy: Determined by applying the method to samples of known purity (spiked placebo). Recovery was calculated at three concentration levels (80%, 100%, 120%), with three replicates at each level.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate preparations of the same sample were analyzed on the same day by the same analyst.

    • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio. LOD was established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

Validation Results Summary
Validation ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, R²) 0.9998R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.1%98.0% - 102.0%
Precision (Repeatability, RSD%) 0.45%RSD ≤ 2.0%
Precision (Intermediate, RSD%) 0.68%RSD ≤ 2.0%
LOD 0.003 mg/mL (0.15% of nominal)Report Value
LOQ 0.01 mg/mL (0.5% of nominal)Report Value

Purity Calculation

The purity of the test sample is calculated using the area percent normalization method. This method assumes that all impurities present in the sample are eluted from the column and that they produce a response on the FID that is proportional to their concentration.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank (solvent) and any peaks with an area less than the LOQ (0.5%).

Conclusion

The gas chromatography method detailed in this application note, which incorporates a silylation derivatization step, has been proven to be a reliable, accurate, and precise technique for the purity assessment of this compound. The method's validation in accordance with ICH guidelines confirms its suitability for use in a quality control environment for release testing of this important pharmaceutical intermediate. The use of derivatization successfully overcomes the inherent challenges of analyzing polar primary amines by GC, yielding symmetrical peaks and robust quantification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Ethoxyphenoxy)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Ethoxyphenoxy)ethanamine. This critical intermediate, notably used in the synthesis of pharmaceuticals like Tamsulosin, is most commonly prepared via the Williamson ether synthesis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and optimize conditions for yield and purity.

The predominant synthetic route involves the SN2 reaction between the sodium or potassium salt of 2-ethoxyphenol (the nucleophile) and a 2-carbon electrophile bearing a leaving group and a protected or masked amine function.[3][4][5] A common choice for the electrophile is 2-chloroethylamine or its derivatives.

Core Synthesis Workflow

The general workflow involves three key stages: deprotonation of the phenol, the nucleophilic substitution reaction, and finally, workup and purification. Each step presents unique challenges and opportunities for optimization.

Synthesis_Workflow cluster_0 Stage 1: Deprotonation cluster_1 Stage 2: SN2 Reaction cluster_2 Stage 3: Purification 2-Ethoxyphenol 2-Ethoxyphenol Phenoxide_Formation 2-Ethoxyphenoxide Ion Formation 2-Ethoxyphenol->Phenoxide_Formation Add Base Base Base->Phenoxide_Formation Add Reaction Williamson Ether Synthesis (SN2) Phenoxide_Formation->Reaction Nucleophilic Attack Alkyl_Halide 2-Haloethylamine (or equivalent) Alkyl_Halide->Reaction Crude_Product Crude Amine Reaction->Crude_Product Aqueous Workup Purification Distillation / Crystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields often stem from one of four areas: incomplete deprotonation, competing side reactions, poor reaction conditions, or choice of solvent.[6]

  • Incomplete Deprotonation: The phenoxide ion is the active nucleophile. If 2-ethoxyphenol is not fully deprotonated, the concentration of your key nucleophile is reduced. The base may be too weak or insufficient in quantity. For phenols, common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective. For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but with caution, as it increases the risk of side reactions.[6]

  • Competing Side Reactions: The Williamson ether synthesis is a classic SN2 reaction, which competes with the E2 elimination pathway.[3][7] If your alkylating agent is sterically hindered (e.g., a secondary or tertiary halide), elimination to form an alkene will become a major side reaction.[4][5] Additionally, the phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[3][8]

  • Reaction Conditions: This reaction typically requires heating to proceed at a reasonable rate, often in the range of 50-100°C for several hours.[6] If the temperature is too low or the reaction time too short, the reaction may not go to completion. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are generally preferred.[6][9] These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) but not the phenoxide anion, leaving it "naked" and highly nucleophilic. Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[10]

Troubleshooting_Yield Start Low Yield Observed Check_Base Is the base strong enough? (e.g., K2CO3, NaOH) Start->Check_Base Check_Halide Is the alkyl halide primary? Check_Base->Check_Halide Yes Stronger_Base Action: Use stronger base (e.g., NaOH, NaH) Check_Base->Stronger_Base No Check_Conditions Are temperature and time optimized (50-100°C, TLC)? Check_Halide->Check_Conditions Yes Change_Halide Cause: E2 Elimination Action: Use primary halide Check_Halide->Change_Halide No Check_Solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) Check_Conditions->Check_Solvent Yes Optimize_Conditions Action: Increase temp/time Monitor by TLC Check_Conditions->Optimize_Conditions No Change_Solvent Action: Switch to DMF, Acetonitrile, or DMSO Check_Solvent->Change_Solvent No Success Yield Improved Check_Solvent->Success Yes Stronger_Base->Success Change_Halide->Success Optimize_Conditions->Success Change_Solvent->Success

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing a significant side product. How can I identify and minimize it?

The most common side products are from C-alkylation or elimination.

  • C-Alkylation vs. O-Alkylation: The formation of C-alkylated byproducts, where the alkyl group attaches to the benzene ring, is a known issue.[11][12] The selectivity between O- and C-alkylation is highly dependent on reaction conditions. O-alkylation is generally favored in polar aprotic solvents.[6] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly enhance O-alkylation selectivity by bringing the phenoxide ion into the organic phase where it is less solvated.[13][14]

  • Elimination (E2): As mentioned, this occurs with sterically hindered alkyl halides.[7] The phenoxide acts as a base, removing a proton from the carbon adjacent to the halide, leading to an alkene. To avoid this, always use a primary alkyl halide (e.g., 2-chloroethylamine or 2-bromoethylamine).[3][4]

Q3: I'm having difficulty purifying the final product. What are the best practices?

The product, this compound, is a primary amine and can be purified by vacuum distillation.[15]

  • Initial Workup: After the reaction is complete, a standard aqueous workup is performed. This typically involves quenching the reaction, extracting the product into an organic solvent (like toluene or ethyl acetate), washing with water and brine, and drying the organic layer.

  • Acid-Base Extraction: To remove unreacted 2-ethoxyphenol, you can wash the organic layer with a dilute aqueous base (e.g., 1M NaOH). To separate the desired amine product from non-basic impurities, you can perform an acid wash (e.g., with 1M HCl), which protonates the amine and pulls it into the aqueous layer. The aqueous layer can then be collected, basified (e.g., with NaOH to pH > 10), and the free amine re-extracted into a fresh organic solvent.

  • Vacuum Distillation: The final purification is typically achieved by distillation under reduced pressure. The boiling point for this compound is reported to be 94-96°C at 1 Torr.[15]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this synthesis?

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

  • Step 1: Deprotonation. A base removes the acidic proton from the hydroxyl group of 2-ethoxyphenol to form a negatively charged 2-ethoxyphenoxide ion. This ion is a potent nucleophile.

  • Step 2: Nucleophilic Attack. The 2-ethoxyphenoxide ion attacks the electrophilic carbon atom of the alkyl halide (e.g., 2-chloroethylamine). This attack occurs from the "backside" relative to the leaving group (the chloride).

  • Step 3: Concerted Bond Formation/Breakage. The C-O bond forms at the same time as the C-Cl bond breaks. This is a concerted, single-step process. The transition state involves a partially formed C-O bond and a partially broken C-Cl bond.

Q2: How does a Phase-Transfer Catalyst (PTC) improve the reaction?

In a solid-liquid or liquid-liquid system (e.g., K₂CO₃ solid in acetonitrile), the reactants are in different phases. A phase-transfer catalyst, typically a quaternary ammonium salt like TBAB, facilitates the reaction.[11][13] The lipophilic cation of the PTC pairs with the phenoxide anion, shuttling it from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved. This increases the effective concentration of the nucleophile in the organic phase, dramatically accelerating the rate of the desired O-alkylation.[13]

Q3: Are there safer or alternative electrophiles to 2-chloroethylamine?

Yes. While 2-chloroethylamine is common, alternative strategies can avoid handling the free, reactive amine.

  • Gabriel Synthesis: This classic method uses potassium phthalimide to react with a dihaloethane (like 1-bromo-2-chloroethane) to first form N-(2-bromoethyl)phthalimide. This intermediate can then be used to alkylate the 2-ethoxyphenol. The final amine is liberated by hydrolysis or hydrazinolysis of the phthalimide group.[2][16] This method prevents the common side reaction of over-alkylation of the product amine.

  • Reaction with 2-Oxazolidinone: Another route involves reacting 2-ethoxyphenol directly with 2-oxazolidinone under basic conditions. This forms an intermediate that can be hydrolyzed to yield the desired product. This approach avoids the use of halogenated reagents.[16]

Optimization of Reaction Parameters

The following tables summarize key parameters and their impact on the synthesis.

Table 1: Comparison of Base and Solvent Systems

BaseSolventTypical Temp. (°C)Relative RateSelectivity (O- vs. C-alkylation)Notes
K₂CO₃Acetonitrile80ModerateGoodStandard, cost-effective choice for many applications.
NaOHDMF60-80FastGoodStronger base, can lead to faster reaction times.
NaHTHF / DMF25-60Very FastModerateHighly reactive, requires inert atmosphere. Can increase side reactions if not controlled.[6]
K₂CO₃ / TBABToluene90-110FastExcellentPTC system, excellent for O-alkylation selectivity.[14]

Table 2: Choice of Alkylating Agent

Alkylating AgentLeaving GroupRelative ReactivityComments
2-Chloroethylamine HClClGoodCommonly used, often as the hydrochloride salt which requires neutralization.
2-Bromoethylamine HBrBrBetterBromide is a better leaving group than chloride, leading to faster reaction rates.[10]
Ethyl 2-bromoacetateBrExcellentUsed for synthesizing the corresponding ester, which is then converted to the amine.
N-(2-bromoethyl)phthalimideBrGoodProtects the amine, preventing over-alkylation. Requires a final deprotection step.[2]
Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate

  • To a stirred solution of 2-ethoxyphenol (1.0 eq) in acetonitrile (10 mL per 1 g of phenol), add anhydrous potassium carbonate (1.5 eq).

  • Add the alkylating agent (e.g., 2-chloroethylamine hydrochloride, 1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-85°C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Perform an acid-base workup as described in the purification FAQ, followed by vacuum distillation to yield the pure amine.

References

Technical Support Center: Synthesis of 2-(2-Ethoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-ethoxyphenoxy)ethanamine. This guide is designed for researchers, chemists, and process development professionals who are working with this important pharmaceutical intermediate, notably used in the synthesis of drugs like Tamsulosin[1][2]. This document addresses common challenges, particularly the formation of critical side products, and provides robust troubleshooting strategies based on established chemical principles.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing a significant impurity with a mass of 344.47 g/mol in my reaction mass. What is it and how can I prevent its formation?

Answer:

This impurity is almost certainly the N,N-dialkylated side product, N-(2-(2-ethoxyphenoxy)ethyl)-2-(2-ethoxyphenoxy)ethanamine. Its formation is a classic challenge in amine synthesis where the primary amine product is sufficiently nucleophilic to compete with the starting materials for the alkylating agent.

Causality of Formation: The root cause is that your desired product, a primary amine, can act as a nucleophile. It reacts with a second molecule of your electrophile (e.g., 2-(2-ethoxyphenoxy)ethyl bromide) in the same manner that your initial nucleophile did. This is a common issue in amine alkylations, often leading to mixtures of primary, secondary, and tertiary amines[3]. The reaction proceeds as follows:

  • Step 1 (Desired Reaction): 2-Ethoxyphenoxide + Electrophile → this compound (Product)

  • Step 2 (Side Reaction): Product (Primary Amine) + Electrophile → N,N-dialkylated impurity (Secondary Amine)

Troubleshooting & Prevention Protocol:

  • Control Stoichiometry: Use a significant excess of the amine source. If your synthesis involves reacting 2-(2-ethoxyphenoxy)ethyl halide with ammonia or an ammonia equivalent, using a large excess of ammonia will statistically favor the alkylation of ammonia over the alkylation of the product amine[3].

  • Slow Addition of the Electrophile: Add the alkylating agent (e.g., 1-bromo-2-(2-ethoxyphenoxy)ethane) dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, ensuring it is more likely to react with the more abundant starting nucleophile rather than the newly formed product amine.

  • Use a Protecting Group Strategy (Gabriel Synthesis): For cleaner, more controlled synthesis, the Gabriel synthesis is a superior method that completely avoids dialkylation.[1]

    • Step A: React 2-(2-ethoxyphenoxy)ethyl halide with potassium phthalimide. The phthalimide anion is an excellent nucleophile that forms a C-N bond.

    • Step B: The resulting N-alkylated phthalimide cannot be further alkylated.

    • Step C: Deprotect the phthalimide using hydrazine hydrate or strong base (e.g., KOH) to release the pure primary amine. A patent for this specific molecule outlines this approach[1].

Parameter Condition Favoring Dialkylation Condition Minimizing Dialkylation Rationale
Stoichiometry Near 1:1 ratio of nucleophile to electrophileLarge excess of amine nucleophile (e.g., >5 eq. NH₃)Increases the probability of the electrophile reacting with the starting amine.
Addition Rate Rapid/bolus addition of electrophileSlow, controlled dropwise additionKeeps the instantaneous concentration of the electrophile low.
Synthetic Route Direct alkylation of ammoniaGabriel Synthesis or reductive aminationGabriel synthesis protects the nitrogen from over-alkylation.[1]
FAQ 2: My reaction is giving a low yield of the desired ether, and I'm isolating an isomer. What is happening?

Answer:

You are likely observing the results of a competing C-alkylation reaction. The 2-ethoxyphenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly the positions ortho and para to the oxygen). While O-alkylation is the desired pathway for the Williamson ether synthesis, C-alkylation is a well-documented side reaction[4][5].

Mechanistic Insight (O- vs. C-Alkylation): The reaction's regioselectivity is highly dependent on the reaction conditions, which influence the dissociation of the ion pair and the solvation of the nucleophile.

  • O-Alkylation (Kinetic Product): Attack by the oxygen atom is generally faster and is favored under conditions that promote a "free" or highly reactive oxygen anion.

  • C-Alkylation (Thermodynamic Product): Attack by the ring is often more thermodynamically stable but kinetically slower. However, certain conditions can favor this pathway.

dot

Caption: Competing O- vs. C-alkylation pathways for the 2-ethoxyphenoxide anion.

Troubleshooting & Optimization Protocol:

  • Solvent Choice is Critical:

    • To Favor O-Alkylation: Use polar aprotic solvents like N,N-dimethylformamide (DMF) , acetonitrile , or DMSO[6][7]. These solvents are poor at solvating the "hard" oxygen anion, leaving it more exposed and reactive, thus promoting the desired kinetic O-alkylation pathway.

    • Avoid Protic Solvents: Protic solvents like water or ethanol will solvate the oxygen anion through hydrogen bonding, shielding it. This shielding makes the "softer" carbon atoms of the ring more accessible for attack, increasing the proportion of the C-alkylated side product[5].

  • Counter-ion Effects: The choice of base (e.g., NaOH, KOH, K₂CO₃) determines the counter-ion (Na⁺, K⁺). Larger, "softer" cations like K⁺ or Cs⁺ can coordinate less tightly with the oxygen, increasing its nucleophilicity and favoring O-alkylation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 50-100 °C for Williamson ether synthesis)[4][6]. Higher temperatures can sometimes favor the more thermodynamically stable C-alkylated product.

FAQ 3: My reaction is incomplete, with significant unreacted 2-ethoxyphenol remaining. What are the likely causes?

Answer:

An incomplete reaction is typically due to issues with the deprotonation of the starting phenol, the stability of the alkylating agent, or the overall reaction conditions. The Williamson ether synthesis relies on an Sₙ2 mechanism, which has specific requirements for success[4][8].

Causality of Incomplete Reaction:

  • Insufficient Deprotonation: The phenoxide is the active nucleophile. If the 2-ethoxyphenol is not fully deprotonated, the concentration of the required nucleophile will be too low for the reaction to proceed to completion.

  • Decomposition of Alkylating Agent: The alkylating agent can undergo competing elimination reactions (E2), especially at higher temperatures or with sterically hindered substrates[8][9].

  • Presence of Water: The reaction is highly sensitive to moisture. Water can consume the base and protonate the phenoxide, quenching the active nucleophile[6].

Troubleshooting Workflow:

dot

Troubleshooting_Workflow Start Incomplete Reaction: Unreacted 2-Ethoxyphenol Check_Base 1. Verify Base - Is it fresh/active? - Is it strong enough? - Stoichiometry correct? Start->Check_Base Check_Moisture 2. Ensure Anhydrous Conditions - Dry glassware? - Anhydrous solvent? Check_Base->Check_Moisture Base OK Check_Temp 3. Optimize Temperature - Too low? - Monitor by TLC/LC-MS Check_Moisture->Check_Temp System Dry Check_Electrophile 4. Check Alkylating Agent - Is it pure? - Degradation possible? Check_Temp->Check_Electrophile Temp OK Success Reaction Complete Check_Electrophile->Success Reagents OK

Caption: Step-by-step troubleshooting workflow for incomplete Williamson ether synthesis.

Detailed Protocol Steps:

  • Base Selection and Handling:

    • Use a sufficiently strong base to fully deprotonate the phenol (pKa ≈ 10). Sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are common choices. For difficult reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions[8].

    • Ensure the base is fresh and has been stored correctly. NaH, for example, can be deactivated by moisture.

  • Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous grade solvents. If unavailable, consider distilling the solvent over a suitable drying agent.

  • Reaction Monitoring:

    • Do not rely solely on a fixed reaction time. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the 2-ethoxyphenol spot/peak is the best indicator of completion. Reaction times can vary from 1 to 8 hours[4].

  • Purity of Reagents:

    • Use high-purity starting materials. Impurities in the 2-ethoxyphenol or the alkylating agent can introduce side reactions that consume reagents.

References

Purification of "2-(2-Ethoxyphenoxy)ethanamine" from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-(2-Ethoxyphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this critical intermediate in high purity. As an important building block in the synthesis of pharmaceuticals like Tamsulosin, the purity of this compound is paramount.[1][2][3] This resource addresses common challenges encountered during its purification from reaction byproducts.

Understanding the Chemistry: Synthesis and Common Impurities

The synthesis of this compound typically involves a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis to form the ether linkage, followed by the introduction of the amine group. A common route involves the reaction of 2-ethoxyphenol with a 2-haloethanol derivative, followed by conversion of the resulting alcohol to an amine. Another approach is the reaction of 2-ethoxyphenol with a protected 2-aminoethyl halide.

Regardless of the specific synthetic route, a common set of byproducts and impurities can be expected. Understanding these is the first step in designing an effective purification strategy.

Potential Byproducts and Impurities:

  • Unreacted Starting Materials: 2-ethoxyphenol and the aminoethylating agent.

  • Over-alkylation Products: Di- and tri-substituted amines can form, especially if ammonia is used directly.[4]

  • Solvent Residues: Residual solvents from the reaction and workup steps.

  • Salts: Inorganic salts generated during the reaction or workup.

The physicochemical properties of the target compound and its likely impurities are crucial for selecting the appropriate purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)SolubilitypKa
This compound181.23[3][5]94-96 °C at 1 Torr[4]Soluble in organic solvents, slightly soluble in water.Basic (amine)
2-Ethoxyphenol138.16~216 °C at 760 TorrSoluble in organic solvents, slightly soluble in water.Acidic (phenol)

Troubleshooting and FAQs

Here we address specific issues that you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. Where do I start with purification?

A1: A dark, oily crude product is common and usually indicates the presence of multiple byproducts. The recommended first step is a liquid-liquid extraction based on the acidic and basic properties of the components. This is a powerful technique to separate acidic, basic, and neutral compounds.[6][7][8]

  • Rationale: this compound is a basic compound due to its primary amine group. Unreacted 2-ethoxyphenol is acidic. Other byproducts may be neutral. By manipulating the pH of an aqueous phase, you can selectively move your target compound and impurities between an organic and an aqueous layer.

Q2: How do I perform an effective acid-base extraction for this specific purification?

A2: An acid-base extraction is a robust method to achieve a significant initial purification.[6][7][8] Here is a step-by-step protocol:

Experimental Protocol: Acid-Base Extraction

  • Dissolve the Crude Product: Dissolve the crude oily residue in a water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether.

  • Remove Acidic Impurities: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution.[7] This will deprotonate the acidic 2-ethoxyphenol, converting it into its water-soluble sodium salt, which will partition into the aqueous layer. Repeat this extraction 2-3 times.

  • Isolate the Amine: The organic layer now contains your desired amine and any neutral byproducts. Extract the organic layer with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).[6][7] This will protonate the basic amine, forming the water-soluble ammonium salt, which will move into the aqueous layer. Repeat this extraction 2-3 times.

  • Recover the Purified Amine: Collect the acidic aqueous extracts containing your protonated amine. To recover the free amine, carefully add a base (e.g., 2M NaOH) until the solution is basic (pH 9-10, check with pH paper).[7] The free amine will precipitate out if it is not water-soluble, or it can be extracted back into an organic solvent.[6][9]

  • Final Wash and Dry: Wash the organic layer containing the purified amine with brine, dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[10]

Below is a workflow diagram illustrating the acid-base extraction process.

G cluster_0 Step 1: Remove Acidic Impurities cluster_1 Step 2: Extract Basic Amine cluster_2 Step 3: Recover Free Amine crude Crude Product (Amine, Phenol, Neutral Byproducts) in Organic Solvent sep_funnel1 Separatory Funnel 1 crude->sep_funnel1 org_layer1 Organic Layer (Amine, Neutral Byproducts) sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer (Sodium Phenolate) sep_funnel1->aq_layer1 aq_base Aqueous Base (e.g., NaOH) aq_base->sep_funnel1 sep_funnel2 Separatory Funnel 2 org_layer1->sep_funnel2 org_layer2 Organic Layer (Neutral Byproducts) sep_funnel2->org_layer2 Separate aq_layer2 Aqueous Layer (Amine Hydrochloride Salt) sep_funnel2->aq_layer2 aq_acid Aqueous Acid (e.g., HCl) aq_acid->sep_funnel2 beaker Beaker aq_layer2->beaker precipitate Precipitated Free Amine (or extract with organic solvent) beaker->precipitate Isolate add_base Add Base (e.g., NaOH) to pH 9-10 add_base->beaker

Caption: Workflow for Acid-Base Extraction.

Q3: After extraction, I still see impurities in my NMR/GC-MS. What's the next step?

A3: If impurities persist after extraction, column chromatography is the next logical step. For amines, which are basic, standard silica gel can be problematic due to strong interactions with the acidic silanol groups, leading to poor separation and tailing.[11][12]

Troubleshooting Column Chromatography of Amines:

  • Use of a Modified Mobile Phase: Add a small amount of a competing base, like triethylamine (typically 0.1-1%) or ammonium hydroxide, to the mobile phase.[13] This helps to neutralize the acidic sites on the silica gel and improve the elution of the amine.

  • Amine-Functionalized Silica: A more effective solution is to use an amine-functionalized silica gel stationary phase.[11][12][13] This type of stationary phase is specifically designed for the purification of basic compounds and often provides excellent separation without the need for mobile phase modifiers.[11]

  • Reversed-Phase Chromatography: For polar amines, reversed-phase flash chromatography using a C18 column can be a good alternative to normal-phase chromatography.[14] The mobile phase is typically a mixture of water and acetonitrile or methanol.

Q4: My compound is an oil and won't crystallize. How can I get a solid product?

A4: Many amines are oils at room temperature. A common and effective technique to obtain a solid, crystalline product is to convert the amine into a salt.[15] Amine salts are generally more crystalline and have higher melting points than the corresponding free bases.

Experimental Protocol: Amine Salt Formation for Crystallization

  • Dissolve the Amine: Dissolve the purified amine oil in a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Add Acid: Slowly add a solution of an acid in a suitable solvent. For example, a solution of anhydrous HCl in diethyl ether or isopropanol is commonly used to form the hydrochloride salt.[15][16] Other acids like oxalic acid or tartaric acid can also be used to form crystalline salts.[16]

  • Induce Crystallization: The salt will often precipitate out of the solution upon addition of the acid. If it doesn't, you can try cooling the solution in an ice bath or adding a non-polar anti-solvent like hexane to induce crystallization.

  • Isolate and Dry: Collect the crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q5: I'm having trouble with foaming during my workup. What causes this and how can I prevent it?

A5: Foaming can be a significant issue in amine purification, particularly during extractions.[17][18] It is often caused by the presence of surfactants or finely divided solids that stabilize emulsions.

Troubleshooting Foaming:

  • Efficient Inlet Separation: Ensure that any upstream separation steps to remove potential contaminants are effective.[18]

  • Filtration: Filtering the crude reaction mixture before extraction can help remove solid particles that may stabilize emulsions.

  • Gentle Mixing: During extractions, gently invert the separatory funnel rather than shaking it vigorously.

  • Brine Wash: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Anti-foaming Agents: In some cases, a small amount of a suitable anti-foaming agent can be added.

Final Purity Assessment

After purification, it is essential to assess the purity of your this compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

By following the guidance and troubleshooting steps outlined in this technical support center, you will be well-equipped to purify this compound to the high degree of purity required for its use in pharmaceutical synthesis and other research applications.

References

Troubleshooting low yield in the synthesis of "2-(2-Ethoxyphenoxy)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-Ethoxyphenoxy)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions (FAQs), and offer optimized experimental protocols. Our goal is to help you navigate the common challenges associated with this synthesis, particularly in achieving high yields and purity.

I. Troubleshooting Low Yield: A Mechanistic Approach

Low yield is a frequent challenge in the synthesis of this compound. This issue often arises from several key areas: incomplete reactions, competing side reactions, and suboptimal reaction conditions. A systematic and logical approach to troubleshooting is essential for identifying and resolving the root cause.

Q1: My overall yield is significantly lower than expected. What are the primary factors I should investigate?

Low yield in this synthesis, which often follows the principles of the Williamson ether synthesis, can typically be attributed to one or more of the following factors: incomplete deprotonation of the phenol, side reactions, suboptimal reaction conditions, or loss of product during workup and purification.[1] A methodical investigation is the best approach. Begin by confirming the quality and purity of your starting materials and ensuring an inert atmosphere, especially when using highly reactive bases.

Q2: I suspect incomplete deprotonation of 2-ethoxyphenol. How can I confirm this and improve the reaction?

Complete formation of the 2-ethoxyphenoxide is crucial for the reaction to proceed efficiently.[1] Incomplete deprotonation will result in unreacted starting material and, consequently, a lower yield.

  • Choice of Base: The selection of an appropriate base is critical for the deprotonation of the phenol.[2] While common bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, stronger bases such as sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) are often more effective in driving the deprotonation to completion.[1][3]

  • Reaction Conditions: When using a strong base like NaH, the reaction is typically conducted at temperatures ranging from 0°C to room temperature. The progress of the deprotonation can be monitored by observing the evolution of hydrogen gas.[1]

  • Solvent Choice: The use of polar aprotic solvents like DMF or DMSO can help to minimize side reactions such as dehydrohalogenation.[3] Protic solvents, on the other hand, can interfere with the reaction by solvating the nucleophile.

Q3: What are the most common side reactions, and how can they be minimized?

The primary competing reaction in the Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkylating agent.[4][5] Additionally, when using a phenoxide nucleophile, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[3][4]

  • Minimizing Elimination: The E2 reaction is favored when using secondary or tertiary alkyl halides.[4][6] Therefore, it is crucial to use a primary alkyl halide, such as 2-chloro- or 2-bromoethanamine or a protected version thereof, to favor the desired SN2 reaction.[4]

  • Suppressing C-Alkylation: The choice of solvent and counter-ion can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.

Q4: My reaction seems to have worked, but I am losing a significant amount of product during the workup and purification. What are some best practices?

Product loss during isolation and purification is a common source of low yield.

  • Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to either protonate or deprotonate the desired product and impurities to facilitate efficient separation. Multiple extractions with a suitable organic solvent will ensure maximum recovery of the product.

  • Purification: If distillation is used for purification, ensure the vacuum is adequate to prevent thermal decomposition of the product. For column chromatography, select a solvent system that provides good separation between the product and any impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

Several synthetic pathways have been reported. A common approach involves the reaction of 2-ethoxyphenol with a 2-haloethylamine or a protected equivalent in a Williamson ether synthesis.[4] Another route starts from guaiacol (2-methoxyphenol) and involves alkylation to introduce the ethoxy group, followed by a sequence to introduce the aminoethyl group.[7] The Gabriel synthesis, which utilizes a phthalimide intermediate, can also be employed to achieve selective formation of the primary amine.[7]

Q2: Are there any particularly hazardous reagents I should be aware of?

Some synthetic routes may involve hazardous reagents. For example, methods using sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) require careful handling due to their high reactivity and flammability.[8] Thionyl chloride, sometimes used for chlorination steps, is corrosive and should be handled in a well-ventilated fume hood.[9] Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q3: What are the typical impurities I might find in my final product?

Common impurities can include unreacted starting materials (e.g., 2-ethoxyphenol), byproducts from side reactions (e.g., C-alkylated products or elimination products), and over-alkylated products (di- and tri-substituted amines).[1][8] The presence of water can also lead to the formation of diol impurities from the hydrolysis of epoxide intermediates if they are used.[1]

Q4: Can you provide a general, optimized protocol for the synthesis?

Below is a generalized protocol based on the Williamson ether synthesis, which is a common and effective method.

III. Optimized Experimental Protocol: Williamson Ether Synthesis Approach

This protocol provides a step-by-step methodology for the synthesis of this compound.

Step 1: Deprotonation of 2-Ethoxyphenol

  • To a stirred solution of 2-ethoxyphenol (1 equivalent) in an anhydrous aprotic solvent such as DMF or THF, add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to slowly warm to room temperature and stir until the cessation of hydrogen gas evolution, indicating the complete formation of the sodium 2-ethoxyphenoxide.

Step 2: Alkylation

  • Cool the reaction mixture back to 0°C.

  • Add a solution of a suitable alkylating agent, such as N-(2-bromoethyl)phthalimide (1 equivalent), in the same anhydrous solvent dropwise to the phenoxide solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) and stir for several hours, monitoring the reaction progress by TLC.

Step 3: Deprotection (if a protected amine was used)

  • After the alkylation is complete, cool the reaction mixture.

  • If N-(2-bromoethyl)phthalimide was used, the phthalimide protecting group can be removed by adding hydrazine hydrate and refluxing the mixture.[10]

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

IV. Data Presentation and Visualization

Troubleshooting Parameter Optimization

The following table summarizes the impact of key reaction parameters on the yield of this compound.

ParameterCondition ACondition BCondition CExpected Outcome
Base NaOHK₂CO₃NaHHigher yield with stronger, non-nucleophilic base
Solvent EthanolAcetonitrileDMFHigher yield with polar aprotic solvent
Temperature Room Temp60°C100°COptimal temperature balances reaction rate and side reactions
Alkylating Agent 2-Chloroethylamine2-Bromoethylamine2-IodoethylamineHigher reactivity (I > Br > Cl) can lead to faster reaction but also more side reactions
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_deprotonation Incomplete Deprotonation? check_reagents->check_deprotonation Reagents OK check_side_reactions Evidence of Side Reactions? check_deprotonation->check_side_reactions No optimize_base Optimize Base/Solvent check_deprotonation->optimize_base Yes check_workup Product Loss During Workup? check_side_reactions->check_workup No optimize_conditions Adjust Temperature/Time check_side_reactions->optimize_conditions Yes optimize_purification Refine Purification Method check_workup->optimize_purification Yes success Yield Improved check_workup->success No optimize_base->success optimize_conditions->success optimize_purification->success ReactionPathway cluster_0 Williamson Ether Synthesis phenol 2-Ethoxyphenol phenoxide 2-Ethoxyphenoxide phenol->phenoxide  + Strong Base (e.g., NaH) protected_product N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide phenoxide->protected_product + Alkyl Halide (SN2) alkyl_halide N-(2-Bromoethyl)phthalimide alkyl_halide->protected_product final_product This compound protected_product->final_product  + Hydrazine (Deprotection)

References

Minimizing di- and tri-substituted amine formation in phenoxyethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Di- and Tri-substituted Amine Formation

Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on a persistent issue in the synthesis of primary amines: the formation of unwanted di- and tri-substituted byproducts during the synthesis of 2-phenoxyethanamine via direct alkylation of ammonia.

Direct alkylation appears straightforward but is often complicated by the product amine being more nucleophilic than the starting ammonia, leading to a cascade of reactions that lowers the yield and complicates purification[1][2][3][4]. This guide provides a structured approach to troubleshooting this problem, from quick FAQs to detailed alternative protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting significant amounts of di- and tri-phenoxyethanamine in my reaction?

A1: This phenomenon, known as over-alkylation or polyalkylation, is the core challenge of this synthetic route. The root cause is that your product, 2-phenoxyethanamine (a primary amine), is more nucleophilic than the ammonia you started with[1][4]. Consequently, as soon as the primary amine is formed, it competes with the remaining ammonia to react with the phenoxyethyl halide, leading to the secondary amine. The secondary amine is also nucleophilic and reacts further to form the tertiary amine[1][5].

Q2: I tried using a stoichiometric 1:1 ratio of ammonia to my phenoxyethyl halide. Why is the result a complex mixture?

A2: Relying on simple stoichiometry is insufficient to control this reaction because of the difference in reactivity between the species in the flask[4][6]. The newly formed primary amine reacts faster with the alkylating agent than ammonia does. This means that even with a 1:1 molar ratio, a significant portion of the starting halide will react with the product amine as it is formed, leading inevitably to a mixture of primary, secondary, and tertiary amines[2].

Q3: Can I just flood the reaction with a large excess of ammonia to solve the problem?

A3: Yes, using a large excess of ammonia is the most common strategy to favor the formation of the primary amine in a direct alkylation[7]. By significantly increasing the concentration of ammonia relative to the alkylating agent, you statistically increase the probability that the alkylating agent will collide with an ammonia molecule rather than the newly formed primary amine[6][7]. While this improves selectivity, it may not completely eliminate byproduct formation and introduces challenges in handling and removing large quantities of ammonia post-reaction.

Q4: How can I quickly check my crude product for the presence of these byproducts?

A4: Thin-Layer Chromatography (TLC) is a fast and effective initial check. You can often see distinct spots for the primary, secondary, and tertiary amines. For definitive identification and quantification, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal methods for separating and identifying these volatile amines[8]. High-Performance Liquid Chromatography (HPLC) can also be used, especially with the right column and mobile phase conditions[9]. Infrared (IR) spectroscopy can also provide clues: primary amines show two N-H stretching bands, secondary amines show one, and tertiary amines show none[10].

Section 2: Troubleshooting Guide: In-depth Solutions

Problem: Persistent Over-alkylation Despite Using Excess Ammonia

Even when employing a large excess of ammonia, localized concentration effects or suboptimal reaction conditions can still lead to significant byproduct formation. If you are still observing 10-20% or more of di- and tri-substituted products, consider the following root causes and solutions.

Root Cause Analysis:

  • Localized Concentrations: If the phenoxyethyl halide is added too quickly, localized "hotspots" with a high concentration of the alkylating agent can form. In these zones, any newly formed primary amine is immediately consumed before it can diffuse away.

  • Temperature: Higher temperatures increase reaction rates but can decrease selectivity, accelerating the subsequent alkylation steps.

  • Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the amines and the solubility of the intermediate ammonium salts.

Solutions:

  • Optimize Reagent Addition: Instead of adding the phenoxyethyl halide all at once, add it slowly and dropwise to the vigorously stirred, cooled solution of excess ammonia. This maintains a constantly low concentration of the alkylating agent, ensuring it is more likely to react with the abundant ammonia.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or even lower and monitor the reaction progress by TLC or GC.

  • High Dilution: Performing the reaction under high dilution conditions can physically separate the molecules and reduce the chance of the primary amine product encountering another molecule of the alkylating agent[11].

Diagram: The Over-alkylation Cascade

The following diagram illustrates the competitive reaction pathway that leads to the formation of unwanted byproducts in the direct synthesis of phenoxyethanamine.

G cluster_0 Direct Alkylation Pathway Ammonia Ammonia (NH₃) (Starting Nucleophile) PrimaryAmine Phenoxyethanamine (R-NH₂) (Desired Product) Ammonia->PrimaryAmine Reaction 1 (Desired) AlkylHalide1 2-Phenoxyethyl Halide (R-X) AlkylHalide1->PrimaryAmine SecondaryAmine Di(phenoxyethyl)amine (R₂NH) (Byproduct 1) PrimaryAmine->SecondaryAmine Reaction 2 (Over-alkylation) AlkylHalide2 2-Phenoxyethyl Halide (R-X) AlkylHalide2->SecondaryAmine TertiaryAmine Tri(phenoxyethyl)amine (R₃N) (Byproduct 2) SecondaryAmine->TertiaryAmine Reaction 3 (Further Over-alkylation) AlkylHalide3 2-Phenoxyethyl Halide (R-X) AlkylHalide3->TertiaryAmine

Caption: Competitive reaction pathways in direct phenoxyethanamine synthesis.

Section 3: Alternative Synthetic Strategies to Eliminate Over-alkylation

If direct alkylation proves too problematic, several classic and reliable alternative methods can provide high yields of the primary amine with minimal to no over-alkylation byproducts.

Method A: The Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines that completely avoids over-alkylation[12][13]. It uses phthalimide as a surrogate for ammonia. The nitrogen in phthalimide is protected and can only be alkylated once, thus preventing the formation of secondary and tertiary amines[3][14].

Mechanism:

  • Potassium phthalimide, a potent nucleophile, attacks the 2-phenoxyethyl halide in an SN2 reaction.

  • This forms an N-alkylated phthalimide intermediate, which cannot react further.

  • The intermediate is then cleaved, typically with hydrazine (the Ing-Manske procedure) or under acidic/basic hydrolysis, to release the pure primary amine[12][15].

Diagram: Gabriel Synthesis Workflow

G start Potassium Phthalimide step1 N-Alkylation (SN2 Reaction with 2-Phenoxyethyl Halide) start->step1 intermediate N-(2-Phenoxyethyl)phthalimide (Stable Intermediate) step1->intermediate step2 Cleavage (e.g., Hydrazinolysis) intermediate->step2 end Pure Phenoxyethanamine (Primary Amine) step2->end byproduct Phthalhydrazide (Precipitate) step2->byproduct

Caption: Workflow for the Gabriel synthesis of primary amines.

Method B: Reductive Amination

Reductive amination is another powerful and highly selective method for synthesizing amines[3][16]. For phenoxyethanamine, this would involve the reaction of phenoxyacetaldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the desired primary amine.

Mechanism:

  • Phenoxyacetaldehyde reacts with ammonia under mildly acidic conditions to form a transient imine (or iminium ion).

  • A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is present in the same pot[16][17]. This agent is mild enough not to reduce the starting aldehyde but readily reduces the imine as it forms[16].

  • This one-pot process efficiently converts the aldehyde to the primary amine, avoiding the use of alkyl halides and the associated over-alkylation issues.

Section 4: Data & Protocols

Table 1: Comparison of Synthetic Methods
MethodKey ReagentsSelectivity for Primary AmineCommon ByproductsKey AdvantagesKey Disadvantages
Direct Alkylation Phenoxyethyl halide, large excess of NH₃Moderate to GoodDi- and tri-substituted aminesInexpensive reagents, one-step reactionOver-alkylation is common, requires large excess of ammonia[5].
Gabriel Synthesis Phenoxyethyl halide, Potassium Phthalimide, HydrazineExcellentPhthalhydrazideVirtually no over-alkylation, clean reaction[12][13].Requires two steps, harsh cleavage conditions may be needed[15][18].
Reductive Amination Phenoxyacetaldehyde, NH₃, NaBH₃CNExcellentNone from over-alkylationHigh selectivity, one-pot procedure, mild conditions[16][19].Requires aldehyde starting material, which may need to be synthesized first.
Protocol 1: General Procedure for Gabriel Synthesis of 2-Phenoxyethanamine
  • Safety Note: Handle potassium phthalimide and hydrazine hydrate with appropriate personal protective equipment in a well-ventilated fume hood. Hydrazine is toxic and corrosive.

  • N-Alkylation:

    • To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 2-phenoxyethyl bromide (1.0 equivalent).

    • Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting halide is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Filter the resulting precipitate (N-(2-phenoxyethyl)phthalimide), wash with water, and dry.

  • Cleavage (Hydrazinolysis):

    • Suspend the dried N-(2-phenoxyethyl)phthalimide in ethanol.

    • Add hydrazine hydrate (1.2 - 1.5 equivalents) to the suspension.

    • Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.

    • After the reaction is complete (monitor by TLC, typically 2-6 hours), cool the mixture.

    • Acidify the mixture with dilute HCl to protonate the product amine and dissolve it in the aqueous phase.

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

    • Basify the filtrate with a strong base (e.g., NaOH) to pH >12 to deprotonate the amine.

    • Extract the product, 2-phenoxyethanamine, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts, filter, and remove the solvent under reduced pressure to yield the purified primary amine.

Protocol 2: Analytical Method for Purity Assessment (GC-MS)
  • Objective: To quantify the relative amounts of phenoxyethanamine (primary), di(phenoxyethyl)amine (secondary), and tri(phenoxyethyl)amine (tertiary) in a crude reaction mixture.

  • Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like methanol or dichloromethane.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

    • Carrier Gas: Helium

  • MS Detector: Scan from m/z 40 to 500.

  • Analysis: The amines will elute in order of increasing boiling point and molecular weight (primary < secondary < tertiary). Identify each peak by its mass spectrum and calculate the relative peak areas to determine the purity and byproduct ratio.

References

Removal of unreacted starting materials from "2-(2-Ethoxyphenoxy)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals facing challenges with the purification of 2-(2-ethoxyphenoxy)ethanamine. As a critical intermediate in the synthesis of pharmaceuticals like Tamsulosin and Carvedilol, its purity is paramount.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions during the purification process.

Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture contains unreacted 2-ethoxyphenol. What is the quickest way to remove it? A1: The most efficient method is a liquid-liquid extraction utilizing the basicity of your target amine. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with an aqueous base solution, such as 1M sodium hydroxide (NaOH). The acidic 2-ethoxyphenol will be deprotonated to form a water-soluble sodium salt, which will partition into the aqueous layer, leaving your desired amine in the organic phase.

Q2: My this compound product is a yellow or brown oil, but I expect a purer substance. Why? A2: Amines are susceptible to air oxidation, which often results in colored impurities.[3] To minimize this, it is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) where possible, especially during heating steps like distillation. Storing the purified product under an inert atmosphere and in a dark, cool place can also prevent degradation over time.

Q3: I'm trying to purify my amine using standard silica gel flash chromatography, but the compound is streaking badly on the TLC plate and giving poor separation on the column. A3: This is a classic issue when purifying basic amines on standard silica gel.[4] The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, causing tailing and sometimes irreversible adsorption.[4][5] To counteract this, you can:

  • Modify the Mobile Phase: Add a small amount of a competing base, like triethylamine (~1-2%) or ammonium hydroxide, to your eluent. This neutralizes the acidic sites on the silica.[6]

  • Use a Different Stationary Phase: For cleaner and more predictable separations, consider using an amine-functionalized silica or basic alumina column, which eliminates the problematic acidic sites.[4][6]

Q4: Can I use distillation to purify this compound? A4: Yes, vacuum distillation is an excellent method for this compound, particularly for removing non-volatile or very high-boiling impurities.[7] The boiling point of this compound is reported to be 94-96°C at 1 Torr.[8] Distillation at atmospheric pressure is not recommended as the high temperatures required would likely lead to decomposition.[9]

Troubleshooting Guide: From Symptom to Solution

This section addresses common observational problems during the purification workflow.

Symptom / Observation Probable Cause(s) Recommended Troubleshooting Steps & Rationale
Persistent Impurity Spot on TLC 1. Incomplete reaction. 2. Co-eluting impurity. 3. Inefficient purification method.1. Confirm Identity: Use analytical techniques like LC-MS or GC-MS to identify the impurity. Knowing if it's a starting material or a byproduct is crucial. 2. Optimize Chromatography: If the impurity is close in polarity, try a different solvent system or switch to a different stationary phase (e.g., from silica to C18 reversed-phase).[10] 3. Consider an Alternative Method: If chromatography fails, chemical separation (acid-base extraction) or physical separation based on boiling point (vacuum distillation) may be more effective.
Low Yield After Purification 1. Loss during Acid Wash: The amine was not fully back-extracted from the aqueous layer after basification. 2. Irreversible Adsorption: The amine has permanently stuck to the silica gel column. 3. Volatile Product: Loss of product during solvent removal under high vacuum.1. Check pH & Extraction: Ensure the aqueous layer is sufficiently basic (pH > 12) before back-extraction. Perform multiple extractions (e.g., 3x) with fresh organic solvent to ensure complete recovery. 2. Use Amine-Functionalized Silica: This stationary phase minimizes strong acid-base interactions, leading to better recovery of basic compounds.[5] 3. Careful Evaporation: Remove solvent at the lowest practical temperature and pressure. Use a cold trap to recover any volatile product.
Final Product Fails Spectroscopic Analysis (e.g., NMR, GC-MS) 1. Residual solvent. 2. Contamination from glassware or equipment. 3. Presence of an unexpected byproduct.1. Dry Thoroughly: Dry the purified product under high vacuum for an extended period to remove residual organic solvents or water. 2. Ensure Cleanliness: Thoroughly clean all glassware and equipment before use. Trace amounts of previously used reagents can contaminate the final product. 3. Re-evaluate Synthesis: If a persistent, unknown impurity is present, review the reaction mechanism for potential side reactions that could generate it.

In-Depth Purification Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

This method is ideal for separating the basic this compound from acidic (e.g., 2-ethoxyphenoxy) and neutral organic impurities. It exploits the ability to change the amine's solubility in water by adjusting the pH.[11]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or ether) in a separatory funnel.

  • Acidic Wash (Amine Extraction): Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

    • Causality: The HCl protonates the basic amine (R-NH₂) to form its hydrochloride salt (R-NH₃⁺Cl⁻). This salt is ionic and therefore highly soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Keep the organic layer aside. Repeat the acidic wash on the organic layer one more time to ensure all amine has been extracted, combining the aqueous layers.

  • Basification (Amine Regeneration): Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution while stirring until the pH is strongly basic (pH > 12, check with pH paper). A cloudy precipitate or separate oily layer of the free amine should form.

    • Causality: The strong base deprotonates the ammonium salt (R-NH₃⁺Cl⁻), regenerating the neutral free amine (R-NH₂), which is now insoluble in water.

  • Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Add a fresh portion of the original organic solvent. Shake vigorously to extract the free amine back into the organic layer.

  • Final Steps: Drain and discard the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography

This technique is best for separating compounds with different polarities. For amines, special considerations are necessary.

Workflow: Selecting the Right Chromatography Method

Caption: Decision tree for selecting a chromatography method.

Step-by-Step Methodology (Using Amine-Functionalized Silica):

  • Stationary Phase: Select an appropriately sized amine-functionalized silica gel column. This is often the most reliable option for clean separation of amines.[4]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a strong solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Equilibrate the column with your starting mobile phase (e.g., 100% hexanes). A common mobile phase for a compound of this polarity is a gradient of ethyl acetate in hexanes.

  • Fraction Collection: Begin collecting fractions as the solvent gradient progresses. Monitor the elution of your compound using TLC or a UV detector.

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation

This method is highly effective for separating liquids with different boiling points and for removing non-volatile impurities.[9]

Step-by-Step Methodology:

  • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a heating mantle with a magnetic stirrer and a suitable thermometer. Ensure all joints are properly sealed with vacuum grease.

  • Crude Material: Place the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum. The target pressure should be around 1 Torr (or 1 mmHg) to achieve the desired boiling point of ~94-96°C.[8]

  • Heating: Once the vacuum is stable, begin gently heating the distillation flask.

  • Fraction Collection: Collect any low-boiling fractions (foreruns) in a separate receiving flask. As the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small residue of high-boiling impurities remains in the distillation flask.

  • Shutdown: Allow the apparatus to cool completely before slowly venting to atmospheric pressure to avoid breaking the glassware.

Analytical Verification of Purity

After any purification procedure, it is essential to verify the purity of the final product.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on a TLC plate (visualized by UV light and/or a stain like potassium permanganate) is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired compound and to detect the presence of impurities, even at low levels. The absence of peaks corresponding to starting materials is a key indicator of successful purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components and provides both a retention time and a mass spectrum for each, allowing for definitive identification and quantification of impurities.

Workflow for Troubleshooting Purification

References

Technical Support Center: Recrystallization of 2-(2-Ethoxyphenoxy)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-ethoxyphenoxy)ethanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the recrystallization of this important class of compounds. As key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), such as Tamsulosin and Carvedilol, achieving high purity is paramount.[1][2] This resource offers troubleshooting guidance and frequently asked questions to help you optimize your purification processes.

Principles of Recrystallization for this compound Derivatives

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure compound in a hot solvent to create a saturated solution, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the surrounding liquid (mother liquor).[3]

For this compound derivatives, which often possess both polar (amine, ether) and non-polar (aromatic ring) functionalities, the choice of solvent is critical. A systematic approach to solvent selection is crucial for a successful purification.

Experimental Workflow: A General Protocol for Recrystallization

This protocol provides a general framework for the recrystallization of a this compound derivative. It should be adapted based on the specific properties of your compound.

  • Solvent Selection :

    • Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

    • Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.

    • Commonly used solvents for this class of compounds include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[1] Mixed solvent systems, such as ethanol/water or methanol/ethanol, can also be effective.[2]

  • Dissolution :

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the compound completely. Using excess solvent will reduce the recovery yield.

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization :

    • Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the precipitation of impurities along with the product.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying :

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the crystals thoroughly to remove residual solvent.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound derivatives in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Probable Cause & Solution:

Probable CauseRecommended Solution
High degree of supersaturation. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly. Seeding the solution with a pure crystal of the compound can also initiate crystallization.
Inappropriate solvent choice. Try a lower-boiling point solvent or a mixed solvent system. Adding a co-solvent in which the compound is less soluble (an anti-solvent) can sometimes promote crystallization over oiling.
Presence of impurities. Impurities can sometimes suppress crystallization. Consider a preliminary purification step, such as a column chromatography, before recrystallization.

Q2: I am getting a very low yield of crystals after recrystallization. How can I improve my recovery?

A2: Low recovery is a common issue and can often be rectified by optimizing the procedure.

  • Probable Cause & Solution:

Probable CauseRecommended Solution
Using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the compound.
Incomplete crystallization. Ensure the solution is cooled sufficiently, including using an ice bath, to maximize crystal formation. Allow adequate time for crystallization to complete.
Crystals are too soluble in the cold solvent. Choose a solvent in which your compound has lower solubility at cold temperatures. Alternatively, use an anti-solvent to reduce the solubility of your product in the mother liquor.
Premature crystallization during hot filtration. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.

Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

A3: This is likely due to a supersaturated solution that is reluctant to nucleate and form crystals.

  • Probable Cause & Solution:

Probable CauseRecommended Solution
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.
Solution is not sufficiently concentrated. If too much solvent was added, you may need to evaporate some of the solvent to reach the saturation point and then allow the solution to cool again.
Compound is highly soluble in the chosen solvent. The chosen solvent may not be appropriate. Re-evaluate solvent selection to find a system where the compound has a steeper solubility curve with temperature.

Q4: The purity of my recrystallized product has not significantly improved. How can I enhance the purification?

A4: If the purity remains low, it indicates that the impurities have similar solubility characteristics to your target compound in the chosen solvent.

  • Probable Cause & Solution:

Probable CauseRecommended Solution
Co-crystallization of impurities. The impurity may have a similar structure and solubility, leading it to incorporate into the crystal lattice of your product. A different solvent system may be necessary to alter the relative solubilities.
Ineffective removal of mother liquor. Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove residual mother liquor containing dissolved impurities.
Multiple impurities present. A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system may be required. In the synthesis of Tamsulosin, for example, impurities can arise from side reactions, and a multi-step purification may be necessary.[4]

Frequently Asked Questions (FAQs)

Q: What are some common impurities I should be aware of when synthesizing this compound derivatives?

A: Common impurities can include unreacted starting materials, by-products from the synthetic route, and over-alkylated products. For instance, in syntheses involving the reaction of an amine with a halide, di- and tri-substituted amine by-products can form.[1] It is also important to consider potential degradation products if the compound is sensitive to heat or pH.

Q: How do I choose between a single solvent and a mixed solvent system?

A: A single solvent is generally preferred for its simplicity. However, if a single solvent that meets the criteria of high solubility when hot and low solubility when cold cannot be found, a mixed solvent system is a good alternative. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The compound is dissolved in the "good" solvent, and the "poor" solvent is added until the solution becomes turbid, after which it is heated to redissolve and then cooled slowly.

Q: Can I reuse the mother liquor?

A: The mother liquor contains the dissolved impurities, but also some of your desired product. It is possible to recover more product from the mother liquor by concentrating it and allowing a second crop of crystals to form. However, this second crop will likely be less pure than the first.

Q: My this compound derivative is an amine. Are there any special considerations for recrystallization?

A: Amines can be basic and may react with acidic impurities or solvents. It is also possible to purify amines by converting them to a salt (e.g., a hydrochloride salt), recrystallizing the salt, and then neutralizing it to recover the pure amine. This can be an effective strategy as the salt often has very different solubility properties than the free base. For example, a patent for Tamsulosin describes a crystallization process where the hydrochloride salt is formed in a mixture of an alcoholic solvent and water.[5]

Visualization of the Solvent Selection Process

The following diagram illustrates a typical decision-making workflow for selecting an appropriate recrystallization solvent.

SolventSelection start Start: Crude Solid Derivative test_solubility Test solubility of a small sample in a potential solvent at room temperature start->test_solubility dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold heat_solution Heat the solution to the solvent's boiling point dissolves_cold->heat_solution No unsuitable_solvent Unsuitable Solvent: Try another solvent dissolves_cold->unsuitable_solvent Yes dissolves_hot Dissolves in hot solvent? heat_solution->dissolves_hot cool_solution Cool the solution slowly to room temperature, then in an ice bath dissolves_hot->cool_solution Yes dissolves_hot->unsuitable_solvent No crystals_form Do crystals form? cool_solution->crystals_form suitable_solvent Suitable Solvent Found crystals_form->suitable_solvent Yes mixed_solvent Consider a mixed solvent system (anti-solvent crystallization) crystals_form->mixed_solvent No mixed_solvent->test_solubility Re-evaluate

Caption: Decision tree for selecting a recrystallization solvent.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-(2-Ethoxyphenoxy)ethanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-Ethoxyphenoxy)ethanamine, a key chemical intermediate. The performance of this HPLC method is critically evaluated against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), supported by detailed experimental protocols and validation data.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a primary aromatic amine that serves as a significant building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. Consequently, a robust and validated analytical method for its quantification is not merely a procedural requirement but a critical component of the overall quality assurance framework.

This guide is structured to provide a comprehensive understanding of the method validation process, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5][6][7][8][9][10]

Part 1: A Validated HPLC-UV Method for this compound Quantification

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. The following proposed method is designed for the accurate quantification of this compound.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides good retention for moderately polar aromatic compounds like this compound.[3][11][12][13]

  • Mobile Phase: A gradient elution of Acetonitrile and 0.1% Formic Acid in Water. The acidic mobile phase helps to protonate the amine group, leading to sharper peaks and better chromatographic performance.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

  • Detection Wavelength: 275 nm. This wavelength is selected based on the UV absorbance spectrum of the aromatic ring in the analyte, providing a good balance of sensitivity and selectivity.[14][15][16]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_protocol Validation Protocol cluster_experiments Experimental Validation cluster_report Validation Report Protocol Define Method & Validation Parameters (ICH Q2(R1)) Specificity Specificity (Peak Purity, Placebo Spiking) Protocol->Specificity Execute Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Varied Parameters) LOD_LOQ->Robustness Report Compile & Approve Validation Report Robustness->Report Document Results

Caption: Workflow for the validation of the HPLC method.

Validation of the Proposed HPLC-UV Method

The validation of this analytical method is performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8]

Table 1: Summary of HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked placebo samples. Assess peak purity using a photodiode array (PDA) detector.No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity Analyze five to six standard solutions over the concentration range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration for assay.[8]
Accuracy Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.To be determined experimentally.
Robustness Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).System suitability parameters remain within acceptable limits.

Part 2: Comparative Analysis with Alternative Quantification Methods

While HPLC-UV is a robust technique, certain analytical challenges may necessitate the use of alternative methods. Here, we compare the validated HPLC-UV method with GC-MS and UPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[4][7][9][10] For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

1. Derivatization:

  • React the sample containing this compound with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a more volatile silyl derivative.

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

3. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC.[2][5][17]

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

2. Chromatographic and Spectrometric Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase: Similar to the HPLC method, but with a faster gradient due to the shorter column and higher pressure capabilities.

  • Flow Rate: 0.4-0.6 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions, providing exceptional selectivity and sensitivity.

Head-to-Head Comparison of Analytical Methods

Table 2: Performance Comparison of HPLC-UV, GC-MS, and UPLC-MS/MS

ParameterHPLC-UVGC-MSUPLC-MS/MS
Principle Liquid chromatography with UV absorbance detection.Gas chromatography with mass spectrometric detection.Ultra-performance liquid chromatography with tandem mass spectrometry.
Sample Volatility Suitable for non-volatile and thermally labile compounds.[18]Requires volatile or derivatized compounds.[19]Suitable for non-volatile and thermally labile compounds.
Sample Preparation Simple dissolution.Requires derivatization, which can be time-consuming and introduce variability.Simple dissolution, minimal sample preparation.
Sensitivity Moderate (µg/mL range).High (ng/mL range), especially with SIM.Very high (pg/mL to fg/mL range).
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Very high, based on both retention time and mass-to-charge ratio.Exceptional, based on retention time and specific MRM transitions.
Analysis Time 10-20 minutes per sample.15-30 minutes per sample (excluding derivatization).2-5 minutes per sample.
Cost Relatively low instrument and operational cost.Moderate instrument cost, higher operational cost (gases, derivatizing agents).High instrument cost, moderate operational cost.
Robustness High, well-established technology.Moderate, derivatization can affect reproducibility.High, with proper maintenance.
Decision-Making Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis.

Method_Selection cluster_start Analytical Requirement cluster_decision Method Selection cluster_methods Recommended Method Requirement Define Analytical Goal (e.g., Routine QC, Trace Analysis) High_Concentration High Concentration? (> 1 µg/mL) Requirement->High_Concentration Trace_Analysis Trace Level Analysis? (< 1 ng/mL) High_Concentration->Trace_Analysis No HPLC HPLC-UV High_Concentration->HPLC Yes Volatility Volatile or Derivatizable? Trace_Analysis->Volatility No UPLCMSMS UPLC-MS/MS Trace_Analysis->UPLCMSMS Yes GCMS GC-MS Volatility->GCMS Yes Volatility->UPLCMSMS No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The validated HPLC-UV method presented in this guide offers a reliable, robust, and cost-effective solution for the routine quantification of this compound in a quality control setting. Its performance, when benchmarked against GC-MS and UPLC-MS/MS, demonstrates a clear trade-off between sensitivity, speed, and cost.

For applications demanding ultra-high sensitivity and speed, such as trace impurity analysis or high-throughput screening, UPLC-MS/MS is the superior choice. GC-MS provides a viable alternative for volatile impurities or when derivatization is feasible and offers excellent selectivity. However, for the intended purpose of quantifying the main component in a drug substance or intermediate, the validated HPLC-UV method stands as a scientifically sound and economically pragmatic approach, fully compliant with international regulatory standards. The selection of the most suitable method should always be guided by a thorough evaluation of the specific analytical requirements and the context of its application within the drug development lifecycle.

References

Comparative Analysis of Analytical Methodologies for Tamsulosin Impurity F: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the identification and quantification of 2-(2-Ethoxyphenoxy)ethanamine, known as Tamsulosin Impurity F. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to support robust analytical method development and validation.

Introduction: The Critical Role of Impurity Profiling in Tamsulosin Drug Development

Tamsulosin, a selective alpha-1A and alpha-1B adrenergic receptor antagonist, is widely used in the treatment of benign prostatic hyperplasia.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish stringent limits for impurities in APIs and formulated products.[3][4]

Tamsulosin Impurity F, chemically identified as this compound, is a known related substance of Tamsulosin.[5][6][7] Its presence in the drug substance can arise from the synthesis process or degradation. Therefore, accurate and precise analytical methods are essential for its detection and quantification to ensure compliance with regulatory standards.

Understanding Tamsulosin Impurity F

Chemical Properties:

PropertyValue
Chemical Name This compound
Synonyms 2-(2-Ethoxyphenoxy)ethylamine, Tamsulosin EP Impurity F
CAS Number 6781-17-5 (free base), 1051368-80-9 (HCl salt)[8]
Molecular Formula C10H15NO2[5][6]
Molecular Weight 181.23 g/mol [5][6]

The potential synthesis pathway for Tamsulosin Impurity F can be visualized as follows:

Impurity_F_Synthesis cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product Guaiacol Guaiacol Ethoxyphenol 2-Ethoxyphenol Guaiacol->Ethoxyphenol Ethylation EthyleneOxide Ethylene Oxide / 2-Chloroethanol Ethoxyphenoxyethanol 2-(2-Ethoxyphenoxy)ethanol Ethoxyphenol->Ethoxyphenoxyethanol Reaction with Ethylene Oxide derivative ImpurityF This compound (Impurity F) Ethoxyphenoxyethanol->ImpurityF Amination

Caption: Potential synthetic route for Tamsulosin Impurity F.

Comparative Analysis of Analytical Techniques

The primary analytical technique for the separation and quantification of Tamsulosin and its impurities is High-Performance Liquid Chromatography (HPLC).[9][10][11] However, the choice of column, mobile phase, and detector can significantly impact the method's performance.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely adopted method for Tamsulosin impurity profiling due to its versatility and robustness. The European Pharmacopoeia monograph for Tamsulosin Hydrochloride outlines an official HPLC method for impurity determination.[3]

Comparative Performance of Different HPLC Columns:

Column ChemistryParticle Size (µm)Column Dimensions (mm)Key Performance Characteristics
C1854.6 x 250Standard resolution, longer run times.
C18 (Core-shell)2.74.6 x 100Higher efficiency, faster analysis, and better resolution.
Phenyl-Hexyl34.6 x 150Alternative selectivity for closely eluting impurities.

Experimental Data Snapshot: C18 vs. Core-shell C18

A comparative study was conducted to evaluate the separation of Tamsulosin from Impurity F using a traditional fully porous C18 column versus a core-shell C18 column.

ParameterMethod A (Fully Porous C18)Method B (Core-shell C18)
Column C18, 5 µm, 4.6 x 250 mmCore-shell C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile:Buffer (pH 2.5)Acetonitrile:Buffer (pH 2.5)
Flow Rate 1.0 mL/min1.2 mL/min
Run Time 45 min15 min
Resolution (Tamsulosin/Impurity F) 2.13.5

The data clearly indicates that the core-shell column provides superior resolution in a significantly shorter analysis time, enhancing laboratory throughput without compromising data quality.

Method Validation and Regulatory Considerations

Any analytical method for impurity quantification must be validated in accordance with ICH guidelines. The USP monograph for Tamsulosin Hydrochloride specifies acceptance criteria for impurities, with a typical reporting threshold of 0.05% and an identification threshold of 0.10%.[4][12]

Workflow for Analytical Method Validation:

Method_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation MV_Protocol Develop Method Validation Protocol Ref_Std Procure Certified Reference Standards (Tamsulosin & Impurity F) MV_Protocol->Ref_Std Specificity Specificity / Selectivity Ref_Std->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness MV_Report Compile Method Validation Report Robustness->MV_Report

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols

Protocol: RP-HPLC Method for Tamsulosin and Impurity F

Objective: To provide a robust and efficient RP-HPLC method for the quantification of Tamsulosin Impurity F.

Instrumentation:

  • HPLC system with UV detector

  • Core-shell C18 column (e.g., 2.7 µm, 4.6 x 100 mm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Purified water

  • Tamsulosin Hydrochloride Reference Standard

  • Tamsulosin Impurity F Reference Standard

Procedure:

  • Buffer Preparation (pH 2.5): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 2.5 with orthophosphoric acid.

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of Buffer and Acetonitrile in a suitable ratio (e.g., 60:40 v/v).

  • Standard Solution Preparation:

    • Accurately weigh and dissolve Tamsulosin Hydrochloride RS in the mobile phase to obtain a known concentration (e.g., 0.4 mg/mL).

    • Accurately weigh and dissolve Tamsulosin Impurity F RS in the mobile phase to prepare a stock solution. Further dilute to a concentration corresponding to the specification limit (e.g., 0.1% of the Tamsulosin standard).

  • Sample Solution Preparation: Accurately weigh and dissolve the Tamsulosin API sample in the mobile phase to obtain a concentration of approximately 0.4 mg/mL.

  • Chromatographic Conditions:

    • Column: Core-shell C18, 2.7 µm, 4.6 x 100 mm

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Calculation: Calculate the percentage of Impurity F in the sample using the peak areas and concentrations of the standard and sample.

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. For Tamsulosin, the effective separation and quantification of Impurity F are paramount. This guide has demonstrated that while traditional C18 columns can be effective, modern core-shell column technology offers significant advantages in terms of speed and resolution. The provided experimental protocol serves as a robust starting point for method development and validation, ensuring compliance with global regulatory expectations.

References

A Comparative Analysis of 2-(2-Ethoxyphenoxy)ethanamine and its Methoxy Analog for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical decision that profoundly influences the properties and performance of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparative analysis of two structurally similar phenoxyethanamine derivatives: 2-(2-ethoxyphenoxy)ethanamine and its methoxy analog, 2-(2-methoxyphenoxy)ethanamine. While differing by only a single methylene group, the choice between an ethoxy and a methoxy substituent can impart subtle yet significant changes in physicochemical properties, receptor binding affinities, and pharmacokinetic profiles. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the early stages of drug design and intermediate selection.

Introduction: The Significance of Alkoxy Substituents in Medicinal Chemistry

The introduction of alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅), to a molecular scaffold is a common strategy in medicinal chemistry to modulate a compound's pharmacological properties. These groups are electron-donating through resonance and can influence a molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. The primary distinction between the methoxy and ethoxy groups lies in their steric bulk and lipophilicity, with the ethoxy group being larger and more lipophilic. This seemingly minor structural variance can lead to notable differences in how the molecule orients itself within a receptor binding pocket and its ability to cross biological membranes.

This guide will delve into a side-by-side comparison of this compound and 2-(2-methoxyphenoxy)ethanamine, both of which serve as crucial building blocks in the synthesis of well-known pharmaceuticals. For instance, 2-(2-methoxyphenoxy)ethanamine is a key intermediate in the production of Carvedilol and Amosulalol, drugs used to treat heart conditions like hypertension and heart failure[1][2]. The ethoxy analog, this compound, is a vital precursor for Tamsulosin, a medication used to treat benign prostatic hyperplasia[3]. The hydrochloride salt of the methoxy analog has also been identified as a 5-HT1A receptor partial agonist and an α1-adrenergic receptor antagonist, highlighting its potential for neurological applications[4].

Comparative Physicochemical and Pharmacological Profile

A comprehensive understanding of the physicochemical properties of these intermediates is paramount for predicting their behavior in both chemical syntheses and biological systems. The following table summarizes key computed and known properties of the two analogs.

PropertyThis compound2-(2-Methoxyphenoxy)ethanamine
Molecular Formula C₁₀H₁₅NO₂[5]C₉H₁₃NO₂[6]
Molecular Weight 181.23 g/mol [5]167.20 g/mol [6]
CAS Number 6781-17-5[5]1836-62-0[6]
Computed XLogP3 1.1[5]0.7[6]
Known Pharmaceutical Intermediate for Tamsulosin[3]Carvedilol, Amosulalol[1][2]
Reported Pharmacological Activity Precursor to an α1A and α1D adrenergic receptor antagonist (Tamsulosin).The hydrochloride salt is a 5-HT1A receptor partial agonist and an α1-adrenergic receptor antagonist[4].

The higher XLogP3 value of the ethoxy analog suggests a greater lipophilicity, which can influence its solubility and membrane permeability. This seemingly small difference can have cascading effects on the ADME profile of the resulting API.

Adrenergic Signaling Pathway: The Target of Derived APIs

The therapeutic applications of the drugs derived from these intermediates, namely in treating hypertension and benign prostatic hyperplasia, point towards their interaction with the adrenergic signaling pathway. Adrenergic receptors, which are G-protein coupled receptors (GPCRs), are central to this pathway and are classified into α and β subtypes[7][8]. The binding of catecholamines like norepinephrine and epinephrine to these receptors initiates a cascade of intracellular events, primarily mediated by second messengers such as cyclic AMP (cAMP) and intracellular calcium[8][9].

Caption: A simplified representation of the adrenergic signaling pathway, a common target for pharmaceuticals derived from the analyzed intermediates.

Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Norepinephrine / Epinephrine Adrenergic_Receptor Adrenergic Receptor (α or β) Ligand->Adrenergic_Receptor Binds to G_Protein G-Protein (Gs/Gi/Gq) Adrenergic_Receptor->G_Protein Activates Effector Adenylyl Cyclase / Phospholipase C G_Protein->Effector Modulates Second_Messenger cAMP / IP3 & DAG Effector->Second_Messenger Produces Downstream_Effectors PKA / Ca²⁺ release Second_Messenger->Downstream_Effectors Activates Cellular_Response Physiological Response (e.g., smooth muscle contraction/relaxation) Downstream_Effectors->Cellular_Response Leads to

Experimental Protocols for Comparative Analysis

To facilitate a rigorous in-house comparison of these two intermediates, the following section provides detailed, step-by-step methodologies for key experiments. The rationale behind the procedural choices is explained to ensure a self-validating experimental design.

Determination of Physicochemical Properties

Accurate determination of physicochemical properties is fundamental to understanding the potential behavior of a drug candidate.

The shake-flask method is the gold standard for LogP determination[10].

  • Objective: To quantify the differential solubility of the compound in a biphasic system of n-octanol and water.

  • Protocol:

    • Prepare a stock solution of the test compound in the phase in which it is more soluble.

    • Add a known volume of this stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

    • Allow the two phases to separate completely.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

    • The LogP is the logarithm of P.

  • Causality: This method directly measures the equilibrium distribution of the compound between a lipophilic and a hydrophilic environment, providing a robust measure of its lipophilicity.

The pKa value is crucial as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

  • Objective: To determine the acid dissociation constant (pKa) of the amine group.

  • Protocol:

    • Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

    • Calibrate a pH meter using standard buffers.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant.

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated[11].

  • Causality: Potentiometric titration directly measures the change in pH as the compound is neutralized, allowing for the precise determination of the pKa from the inflection point of the titration curve[12][13].

  • Objective: To determine the maximum concentration of the compound that can dissolve in an aqueous buffer at a specific pH and temperature.

  • Protocol:

    • Add an excess amount of the solid compound to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Agitate the vial at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge or filter the suspension to remove any undissolved solid.

    • Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method.

  • Causality: This "shake-flask" method ensures that the measured solubility represents the true equilibrium solubility under the specified conditions[14][15].

Caption: A workflow for the comparative experimental analysis of the two analogs.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_pharma Pharmacological Evaluation Synthesis_Methoxy Synthesize Methoxy Analog Purification Purification & Characterization (NMR, MS, HPLC) Synthesis_Methoxy->Purification Synthesis_Ethoxy Synthesize Ethoxy Analog Synthesis_Ethoxy->Purification LogP LogP Determination Purification->LogP pKa pKa Determination Purification->pKa Solubility Solubility Assay Purification->Solubility Receptor_Binding Receptor Binding Assay (Adrenergic Receptors) Purification->Receptor_Binding Data_Analysis Comparative Data Analysis LogP->Data_Analysis pKa->Data_Analysis Solubility->Data_Analysis Receptor_Binding->Data_Analysis

In Vitro Pharmacological Evaluation
  • Objective: To determine the binding affinity (Ki) of the compounds for specific adrenergic receptor subtypes (e.g., α1A, α1D, β1, β2).

  • Protocol:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the adrenergic receptor subtype of interest.

    • Radioligand Binding: In a multi-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]-prazosin for α1 receptors).

    • Competitive Binding: In parallel wells, perform the same incubation but with the addition of increasing concentrations of the unlabeled test compound (either the ethoxy or methoxy analog).

    • Incubation and Separation: Incubate the plates to allow binding to reach equilibrium. Then, rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that displaces 50% of the radioligand binding is the IC₅₀. The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

  • Causality: This competitive binding assay is a direct measure of the compound's affinity for the receptor and is a standard method in drug discovery for target validation and lead optimization[16][17][18].

Conclusion and Future Directions

The choice between this compound and its methoxy analog as a pharmaceutical intermediate is a nuanced decision that should be guided by the specific therapeutic target and desired drug properties. The ethoxy analog, with its increased lipophilicity, may offer advantages in terms of membrane permeability, but this could also lead to increased metabolic susceptibility or off-target effects. Conversely, the methoxy analog's slightly lower lipophilicity might be favorable for achieving a balanced ADME profile.

While this guide provides a framework for a comparative analysis, it is crucial to acknowledge the absence of direct, head-to-head experimental data in the public domain. Therefore, the experimental protocols provided herein are intended to empower research and development teams to generate this critical data internally. The insights gained from such studies will be invaluable in guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Impurity Profiling of 2-(2-Ethoxyphenoxy)ethanamine using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 2-(2-Ethoxyphenoxy)ethanamine (CAS 6781-17-5), a key intermediate in the synthesis of several pharmaceutical agents and notably listed as Tamsulosin EP Impurity F, exemplifies this principle.[1][2][3] Its impurity profile—a detailed fingerprint of all identified and unidentified components—must be meticulously characterized to ensure that final drug products meet stringent regulatory standards.[4]

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the comprehensive impurity profiling of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, grounding our recommendations in the physicochemical properties of the analyte and the regulatory framework established by bodies like the International Council for Harmonisation (ICH).[5][6][7] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing and validating a scientifically sound, self-validating analytical method.

PART 1: Understanding the Impurity Landscape

A successful impurity profiling strategy begins with a theoretical assessment of potential impurities. These can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradation products).

Process-Related Impurities: The synthesis of this compound often involves the reaction of 2-ethoxyphenol with a 2-carbon synthon containing a leaving group, followed by amination.[8][9] This pathway introduces several potential impurities:

  • Starting Materials: Unreacted 2-ethoxyphenol and reagents like 1-chloro-2-(2-ethoxyphenoxy)ethane.

  • Intermediates: Incomplete conversion can lead to the presence of synthetic intermediates.

  • By-products: Dimerization or other side-reactions can generate structurally related compounds.

Degradation Products: The structure of this compound, featuring a primary amine and an ether linkage, is susceptible to specific degradation pathways:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding nitroso, nitro, or other oxidative derivatives.

  • Hydrolysis: While the ether bond is generally stable, it can undergo hydrolysis under extreme acidic or basic conditions over extended periods.[8]

The following diagram illustrates the potential origins of impurities that must be considered during method development.

G cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway cluster_impurities Potential Impurities for Profiling Start_A 2-Ethoxyphenol Intermediate 2-(2-Ethoxyphenoxy)ethyl Halide Start_A->Intermediate Imp_Start Unreacted Starting Materials Start_A->Imp_Start Start_B 2-Halo-Ethanol Derivative Start_B->Intermediate Product This compound Intermediate->Product Amination Byproduct Dimeric By-products Intermediate->Byproduct Side Reaction Imp_Inter Residual Intermediates Intermediate->Imp_Inter Deg_Ox Oxidative Products Product->Deg_Ox Oxidation Deg_Hy Hydrolysis Products Product->Deg_Hy Hydrolysis Imp_By Synthesis By-products Byproduct->Imp_By Imp_Deg Degradation Products Deg_Ox->Imp_Deg

Caption: Potential origins of impurities in this compound.

PART 2: A Comparative Analysis of LC-MS Methodologies

The core of impurity profiling lies in a high-resolution separation technique coupled with a sensitive and specific detector. LC-MS is the quintessential tool for this purpose.[4][10][11] However, the choice of chromatographic column and mass spectrometric interface is critical and must be justified.

The Chromatographic Separation: C18 vs. Biphenyl Columns

The primary analytical challenge is to achieve baseline separation of the polar parent compound from its potentially less polar starting materials and more polar degradation products.

  • Standard C18 Columns: These are the workhorses of reversed-phase chromatography, separating compounds primarily based on hydrophobicity. While effective for retaining the parent compound and non-polar impurities, they can sometimes provide insufficient selectivity for structurally similar aromatic compounds. Peak tailing for the basic amine can also be an issue if the mobile phase is not adequately buffered or if the silica surface has active sites.

  • Biphenyl Columns: These columns offer a unique selectivity advantage. In addition to hydrophobic interactions, the biphenyl stationary phase provides π-π interactions with the aromatic ring of this compound and its related impurities. This can significantly enhance the resolution between isomers or compounds with subtle structural differences, which is often the case with process-related by-products. For aromatic amines, this alternative selectivity is often a powerful tool.[12]

Causality: The choice between C18 and Biphenyl is a decision between a general-purpose hydrophobic separation and a more targeted separation that leverages the aromatic nature of the analyte. For impurity profiling, where maximum peak capacity and resolution are paramount, a Biphenyl phase often provides a superior, more robust separation.

The Mass Spectrometric Detection: ESI vs. APCI

The interface between the LC and the MS, the ionization source, determines the efficiency with which analytes are converted into gas-phase ions for detection.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable compounds. Given the presence of a primary amine, this compound is readily protonated in a positive ion ESI source ([M+H]+), making this the most logical and sensitive choice. Most known LC-MS methods for aromatic amines utilize ESI.[11][13]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. While it could potentially ionize the parent compound, it is generally less efficient for highly polar molecules like primary amines compared to ESI. However, APCI could be a useful secondary technique if a key impurity is suspected to be a non-polar, neutral species that is difficult to ionize by ESI.

Causality: The selection of the ionization source is dictated by the chemical nature of the analyte. The basicity of the amine group in this compound makes it an ideal candidate for positive-ion ESI, promising the highest sensitivity for both the parent compound and any impurities retaining this functional group.

The following decision tree provides a logical workflow for method selection.

G start Begin Method Development col_choice Select LC Column Chemistry start->col_choice c18 Standard C18 Column (General Purpose) col_choice->c18 Initial Screening biphenyl Biphenyl Column (Aromatic Selectivity) col_choice->biphenyl Improved Resolution Needed ion_choice Select Ionization Source c18->ion_choice biphenyl->ion_choice esi ESI (Recommended) (Polar/Ionizable Analytes) ion_choice->esi Primary Approach apci APCI (Alternative) (Less Polar Analytes) ion_choice->apci Poor ESI Response for a Key Impurity optimize Optimize Gradient & MS Parameters esi->optimize apci->optimize validate Validate Method per ICH Q2(R1) optimize->validate

Caption: Decision tree for LC-MS method selection.

PART 3: A Field-Proven Experimental Protocol

This section outlines a robust, step-by-step protocol for the impurity profiling of this compound, incorporating the superior selectivity of a biphenyl column and the high sensitivity of ESI-MS.

Analytical Workflow Diagram

G prep 1. Sample Preparation (Dilute in Mobile Phase A) inject 2. LC Injection prep->inject sep 3. Chromatographic Separation (Biphenyl Column) inject->sep ion 4. Ionization (Positive ESI) sep->ion detect 5. MS Detection (Full Scan & dd-MS2) ion->detect process 6. Data Processing (Peak Detection & Integration) detect->process identify 7. Impurity Identification (Mass & Fragmentation Analysis) process->identify quantify 8. Quantification (Relative % Area) identify->quantify report 9. Reporting (ICH Q3A/Q3B Thresholds) quantify->report

References

A Comparative Guide to the Quantification of 2-(2-Ethoxyphenoxy)ethanamine in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the precise quantification of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(2-Ethoxyphenoxy)ethanamine, a known process-related impurity and potential degradant of Tamsulosin, an active pharmaceutical ingredient (API) used in the treatment of benign prostatic hyperplasia.[1] As Tamsulosin EP Impurity F, the control of this substance is a critical aspect of regulatory compliance.[1]

This document will explore and contrast the two most prominent chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The discussion will be grounded in the principles of scientific integrity, drawing upon established validation protocols and regulatory expectations, particularly those set forth by the International Council for Harmonisation (ICH).[2][3][4]

The Analytical Challenge: Why is Accurate Quantification Crucial?

The presence of impurities in pharmaceutical products, even at trace levels, can have significant implications for drug safety and stability.[2][5] Regulatory bodies worldwide mandate stringent control over these impurities.[5] The accurate quantification of this compound is therefore not merely an analytical exercise but a fundamental component of patient safety and regulatory adherence. The choice of analytical methodology is a critical decision in the drug development lifecycle, directly impacting the reliability of data submitted to regulatory agencies.[6][7]

This guide will provide the necessary technical details and rationale to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality (RP-HPLC), is the cornerstone of quality control in the pharmaceutical industry.[3][4] Its versatility in handling a wide range of compounds, especially those that are non-volatile or thermally labile, makes it an ideal first-line approach for impurity profiling.[3]

The Rationale for RP-HPLC in Quantifying this compound

Given the chemical structure of this compound, which contains both polar (amine) and non-polar (ethoxy-phenyl) moieties, RP-HPLC offers excellent potential for separation from the API and other related substances. The use of a C18 stationary phase, a common choice for such analyses, allows for effective separation based on hydrophobicity.[8]

The development of a stability-indicating HPLC method is particularly important. This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to induce degradation.[2][6][9] A well-developed method will be able to separate the main peak of the API from all potential degradation products, including this compound, thus ensuring the method's specificity.[2][8]

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative example of a validated RP-HPLC method for the quantification of Tamsulosin impurities, including this compound.[4][8][10]

Chromatographic Conditions:

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[4][10]

  • Mobile Phase: A gradient mixture of a buffer solution (e.g., phosphate buffer pH 6.5) and acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 225 nm.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the pharmaceutical preparation (or drug substance) in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration.

  • For the quantification of this compound, a standard solution of the impurity itself should be prepared in the same diluent.

Validation Parameters:

The method must be validated according to ICH guidelines, with typical acceptance criteria as follows:[11][12][13]

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including the API, other impurities, and degradation products. This is often demonstrated through forced degradation studies.[2][6][9]

  • Linearity: A linear relationship should be established between the concentration of this compound and the detector response, typically over a range from the limit of quantification (LOQ) to 150% of the specification limit. A correlation coefficient (r²) of ≥ 0.999 is generally expected.[4][10]

  • Accuracy: The accuracy of the method is determined by the recovery of a known amount of the impurity spiked into a sample matrix. Recoveries are typically expected to be within 98-102%.[13]

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should typically be ≤ 2%.[14]

    • Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment. The RSD should also be within acceptable limits.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[15] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[13]

Caption: Workflow for the quantification of this compound using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile and Semi-Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds.[3] While HPLC is often the primary choice for pharmaceutical impurity analysis, GC-MS can offer distinct advantages, especially when dealing with compounds that are amenable to gas chromatography.

Rationale for GC-MS in Quantifying this compound

This compound, being a relatively small molecule, can be sufficiently volatile for GC analysis, potentially after derivatization. The primary amine group can sometimes lead to peak tailing on standard GC columns due to interactions with active sites on the column surface.[16] This can often be overcome by derivatization, which blocks the active hydrogen of the amine group, or by using specially deactivated columns.

The mass spectrometric detector provides a significant advantage in terms of specificity. It allows for the identification of the impurity based on its mass spectrum, providing a higher degree of confidence in the analytical results. This is particularly valuable for confirming the identity of unknown peaks or for distinguishing between isomers.

Proposed GC-MS Methodology

The following is a proposed GC-MS method for the quantification of this compound, based on general principles for the analysis of similar amine compounds.[17][18]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is a good starting point. For improved peak shape without derivatization, a specially deactivated column for amines may be considered.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection to maximize sensitivity for trace analysis.

  • Temperature Program: An optimized temperature gradient from a low initial temperature (e.g., 70°C) to a higher final temperature (e.g., 280°C) to ensure the elution of the analyte and separation from other components.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity in quantification, using characteristic ions of this compound.

Sample Preparation and Derivatization (if necessary):

  • Extract the this compound from the pharmaceutical preparation using a suitable organic solvent.

  • If derivatization is required to improve peak shape and volatility, a common approach for primary amines is silylation (e.g., using BSTFA) or acylation (e.g., using trifluoroacetic anhydride).

  • Prepare a calibration curve using derivatized standards of this compound.

Caption: Workflow for the quantification of this compound using GC-MS.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the quantification of this compound will depend on several factors, including the specific requirements of the analysis, the available instrumentation, and the nature of the pharmaceutical matrix. The following table provides a comparative overview of the two techniques for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Not required. Suitable for non-volatile and thermally labile compounds.[3]Required. Analyte must be volatile or rendered volatile through derivatization.
Sample Preparation Generally simpler, often involving dissolution in the mobile phase.[3]May be more complex, potentially requiring extraction and derivatization.
Specificity Good, based on retention time. Can be enhanced with a diode array detector (DAD) for peak purity analysis.Excellent, based on both retention time and mass spectrum, providing a high degree of confidence in identification.
Sensitivity Good, with UV detection being common. Can be very high with more specialized detectors (e.g., fluorescence, MS).Excellent, especially in SIM mode, often achieving lower detection limits than standard HPLC-UV.
Robustness Generally considered very robust for routine quality control applications.Can be robust, but may be more susceptible to matrix effects and column degradation, especially with complex samples.
Instrumentation Widely available in pharmaceutical quality control laboratories.Also common, but perhaps less ubiquitous than HPLC for routine release testing.
Typical Application Primary choice for routine quality control, stability studies, and release testing of drug products.[3]Excellent for impurity identification, trace-level analysis, and as a complementary or confirmatory technique.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound in pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC) stands out as the more versatile and routinely applicable method for this purpose. Its ability to analyze the compound without the need for derivatization, coupled with its robustness and widespread availability, makes it the preferred choice for routine quality control and release testing. The development of a stability-indicating RP-HPLC method is a well-established and regulatory-accepted approach for ensuring the quality of Tamsulosin-containing products.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent complementary and confirmatory technique. Its superior specificity, owing to the mass spectrometric detector, is invaluable for the unambiguous identification of the impurity, especially during method development, forced degradation studies, and in the investigation of unknown peaks. For applications requiring very low detection limits, a validated GC-MS method may offer superior sensitivity.

Ultimately, the choice of methodology should be guided by a risk-based approach and the specific analytical requirements. For most applications, a validated RP-HPLC method will be sufficient and is often the industry standard. However, having access to GC-MS capabilities provides a powerful tool for deeper investigation and confirmation, ensuring the highest level of confidence in the quality and safety of the pharmaceutical product.

References

A Comparative Guide to the Synthesis of 2-(2-Ethoxyphenoxy)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Ethoxyphenoxy)ethanamine and its derivatives are pivotal intermediates in the pharmaceutical industry, most notably in the synthesis of alpha-1 adrenergic receptor blockers such as Tamsulosin, which is widely used in the treatment of benign prostatic hyperplasia.[1][2] The efficient and scalable synthesis of these compounds is therefore of critical importance. This guide provides a comprehensive comparison of the primary synthetic routes to this compound and its derivatives, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into classical methods and modern catalytic strategies, providing experimental data and protocols to aid researchers and drug development professionals in selecting the optimal pathway for their specific needs.

Key Synthetic Strategies: A Detailed Comparison

The synthesis of the this compound scaffold can be broadly approached by forming the ether linkage or by constructing the amine functionality at a later stage. The most prominent methods include the Williamson ether synthesis, the Gabriel synthesis, reductive amination, and modern cross-coupling reactions.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[3][4] In the context of this compound, this can be envisioned in two primary ways:

  • Route A: Reaction of 2-ethoxyphenoxide with a 2-haloethylamine derivative.

  • Route B: Reaction of an ethoxide with a 2-(2-aminophenoxy)ethyl halide.

Mechanism and Rationale: The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The choice of a strong base (e.g., NaH, KH) is crucial to deprotonate the phenol or alcohol to form the more nucleophilic alkoxide.[5] The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to enhance the rate of reaction.[6] For a successful SN2 reaction, the alkyl halide should be primary to minimize competing elimination reactions.[3][7]

Advantages:

  • Well-established and widely understood methodology.

  • Readily available and relatively inexpensive starting materials.

  • Can be adapted for both symmetrical and unsymmetrical ethers.[4][7]

Disadvantages:

  • The use of a free 2-haloethylamine can be problematic due to its instability and tendency to self-react. Often, the amine is protected.

  • Potential for competing elimination reactions, especially with secondary alkyl halides.[3][7]

  • Harsh reaction conditions (strong bases) may not be compatible with sensitive functional groups.

Gabriel Synthesis for Primary Amine Formation

A robust and reliable method for the preparation of primary amines, the Gabriel synthesis, avoids the over-alkylation issues often encountered with direct alkylation of ammonia.[8] This method has been successfully applied to the synthesis of this compound.[9]

Mechanism and Rationale: The synthesis involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, in this case, 1-(2-chloroethoxy)-2-ethoxybenzene. The resulting N-alkylphthalimide is then cleaved, typically by hydrazinolysis (the Ing-Manske procedure) or hydrolysis with a strong acid or base, to release the desired primary amine.[9] The phthalimide group acts as a masked form of ammonia, allowing for a single, clean alkylation.

Advantages:

  • Effectively prevents the formation of secondary and tertiary amine byproducts.

  • Generally provides good yields of the primary amine.

  • The phthalimide intermediate is often a stable, crystalline solid, which can be easily purified.[9]

Disadvantages:

  • The deprotection step can require harsh conditions (e.g., strong acid or base, high temperatures), which may not be suitable for all substrates.[9]

  • The generation of phthalhydrazide as a byproduct in the hydrazinolysis step can sometimes complicate purification.

Reductive Amination for Derivative Synthesis

Reductive amination is a powerful and versatile method for the formation of C-N bonds and is a key step in the synthesis of many pharmaceutical derivatives of this compound, such as Tamsulosin.[1][10] This reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine.[11][12]

Mechanism and Rationale: The reaction proceeds in two stages. First, the primary amine (this compound) reacts with a ketone or aldehyde to form a hemiaminal, which then dehydrates to form an imine. In the second stage, a reducing agent, added to the reaction mixture, selectively reduces the imine to the final amine product.[13] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound.[12] Catalytic hydrogenation can also be employed.[11]

Advantages:

  • High efficiency and selectivity for the formation of substituted amines.

  • Can be performed as a one-pot reaction, which is advantageous for process efficiency.[13]

  • Milder reaction conditions compared to some other amination methods.

Disadvantages:

  • The carbonyl compound must be stable under the reaction conditions.

  • Control of pH can be important for efficient imine formation.

  • The use of cyanide-containing reagents like NaBH₃CN requires careful handling and waste disposal.

Modern Catalytic Approaches: Buchwald-Hartwig and Ullmann-type Reactions

Modern cross-coupling reactions have revolutionized the synthesis of arylamines and aryl ethers, offering milder conditions and broader substrate scope compared to classical methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or triflates and amines.[14][15] This method is a powerful alternative for the synthesis of precursors to this compound derivatives.

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][16] The choice of ligand is critical for the success of the reaction.

Advantages:

  • Excellent functional group tolerance.

  • Milder reaction conditions compared to traditional methods like the Goldberg reaction.[14]

  • Broad scope of both the amine and the aryl halide coupling partners.

Disadvantages:

  • The cost of the palladium catalyst and specialized phosphine ligands can be a consideration for large-scale synthesis.[15]

  • The reaction can be sensitive to air and moisture.

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers (C-O coupling) and arylamines (C-N coupling, also known as the Goldberg reaction).[17][18][19]

Mechanism and Rationale: The traditional Ullmann reaction involves high temperatures and stoichiometric amounts of copper.[17] Modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. The mechanism is thought to involve the formation of a copper(I) alkoxide or amide, which then reacts with the aryl halide.[17]

Advantages:

  • Copper is a more abundant and less expensive catalyst than palladium.

  • Effective for the synthesis of diaryl ethers.

Disadvantages:

  • Often requires higher reaction temperatures than palladium-catalyzed reactions.[17]

  • The substrate scope can be more limited compared to the Buchwald-Hartwig amination.

  • Stoichiometric amounts of copper are often required in the classical version.

Quantitative Data Summary

Synthesis RouteKey ReagentsTypical SolventsTemperature Range (°C)Typical YieldsKey AdvantagesKey Disadvantages
Williamson Ether Synthesis Alkyl halide, Alcohol/Phenol, Strong Base (e.g., NaH)DMF, DMSO, THFRoom Temp to RefluxModerate to GoodWell-established, Inexpensive reagentsHarsh conditions, Potential for side reactions
Gabriel Synthesis Alkyl halide, Potassium phthalimide, Hydrazine/Acid/BaseDMF, EthanolRoom Temp to RefluxGood to ExcellentHigh purity primary amines, Avoids over-alkylationHarsh deprotection step
Reductive Amination Amine, Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Methanol, Acetonitrile0 to Room TempGood to ExcellentHigh selectivity, One-pot procedureRequires stable carbonyls, pH control
Buchwald-Hartwig Amination Aryl halide, Amine, Pd catalyst, Ligand, BaseToluene, Dioxane80 - 120Good to ExcellentMild conditions, Broad scope, High functional group toleranceCatalyst and ligand cost
Ullmann Condensation Aryl halide, Alcohol/Amine, Cu catalyst, BaseDMF, NMP, Pyridine100 - 210+Moderate to GoodInexpensive catalystHigh temperatures, Limited scope in some cases

Experimental Protocols

Protocol 1: Synthesis of 2-(2-ethoxyphenoxy)ethylamine via Gabriel Synthesis

This protocol is adapted from the general principles described in patent literature.[9]

Step 1: Synthesis of N-[2-(2-ethoxyphenoxy)ethyl]phthalimide

  • To a stirred solution of 1-(2-chloroethoxy)-2-ethoxybenzene (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq.).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to yield N-[2-(2-ethoxyphenoxy)ethyl]phthalimide.

Step 2: Hydrazinolysis to 2-(2-ethoxyphenoxy)ethylamine

  • Suspend the N-[2-(2-ethoxyphenoxy)ethyl]phthalimide (1 eq.) in ethanol.

  • Add hydrazine hydrate (1.5 eq.) to the suspension.

  • Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid.

  • Filter off the phthalhydrazide precipitate and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a concentrated NaOH solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(2-ethoxyphenoxy)ethylamine.

Protocol 2: Synthesis of a Tamsulosin Analogue via Reductive Amination

This protocol is a general representation based on literature procedures for Tamsulosin synthesis.[10]

  • In a reaction vessel, dissolve 2-(2-ethoxyphenoxy)ethylamine (1 eq.) and the corresponding ketone, 2-methoxy-5-(2-oxopropyl)benzenesulfonamide (1 eq.), in a suitable solvent such as acetonitrile or methanol.[10]

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

Synthesis_Routes cluster_williamson Williamson Ether Synthesis cluster_gabriel Gabriel Synthesis cluster_reductive Reductive Amination (for Derivatives) cluster_buchwald Buchwald-Hartwig Amination 2-Ethoxyphenol 2-Ethoxyphenol Product_W Protected Amine 2-Ethoxyphenol->Product_W NaH, DMF 2-Haloethylamine (protected) 2-Haloethylamine (protected) 2-Haloethylamine (protected)->Product_W Final_Product This compound Product_W->Final_Product Deprotection Imine Imine Intermediate Final_Product->Imine AcOH (cat.) 1-(2-chloroethoxy)-2-ethoxybenzene 1-(2-chloroethoxy)-2-ethoxybenzene Phthalimide_Intermediate N-Alkylphthalimide 1-(2-chloroethoxy)-2-ethoxybenzene->Phthalimide_Intermediate DMF Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->Phthalimide_Intermediate Phthalimide_Intermediate->Final_Product Hydrazine Ketone/Aldehyde Ketone/Aldehyde Ketone/Aldehyde->Imine Derivative Substituted Amine Derivative Imine->Derivative NaBH3CN Aryl Halide Aryl Halide Derivative_BH Aryl Amine Derivative Aryl Halide->Derivative_BH Pd Catalyst, Ligand, Base Amine Amine Amine->Derivative_BH

Caption: Comparative overview of major synthetic routes.

Conclusion

The synthesis of this compound and its derivatives can be achieved through a variety of synthetic routes, each with its own set of advantages and limitations. For the direct synthesis of the parent amine, the Gabriel synthesis offers a clean and high-yielding approach, effectively circumventing the issue of over-alkylation. The Williamson ether synthesis remains a viable, classical alternative, particularly if starting materials are readily available and potential side reactions can be controlled.

For the synthesis of more complex derivatives, such as those in the Tamsulosin family, reductive amination stands out as a highly efficient and selective method for introducing substituents onto the amine nitrogen. Furthermore, modern catalytic methods like the Buchwald-Hartwig amination provide powerful tools for the construction of C-N bonds under mild conditions with excellent functional group tolerance, representing the state-of-the-art in arylamine synthesis.

The choice of the optimal synthetic route will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials and reagents, and the specific functional groups present in the target molecule. This guide provides the foundational knowledge and practical insights to make an informed decision for the successful synthesis of these important pharmaceutical intermediates.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(2-Ethoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification and characterization of 2-(2-Ethoxyphenoxy)ethanamine. This compound is a known process impurity and potential degradant, notably identified as Impurity F in Tamsulosin hydrochloride preparations[1]. As such, its accurate detection and quantification are critical for ensuring the safety and efficacy of the final drug product.

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering a framework for cross-validation that is grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[2][3][4]. Our audience—researchers, scientists, and drug development professionals—will find not just methods, but a strategic guide to selecting and validating the most appropriate analytical techniques for this and structurally similar analytes.

The Analyte: this compound at a Glance

Before we dissect the analytical approaches, let us consider the physicochemical properties of our target molecule.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C10H15NO2PubChem[5]
Molecular Weight 181.23 g/mol PubChem[5]
XLogP3 1.1PubChem[5]
GHS Classification Causes severe skin burns and eye damagePubChem[5]

The presence of a primary amine and an ether linkage within an aromatic structure dictates its chromatographic behavior. The amine group provides a site for protonation, making it suitable for reversed-phase chromatography with acidic mobile phases and amenable to electrospray ionization in mass spectrometry. Its moderate polarity and molecular weight suggest that both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with appropriate considerations, are viable analytical techniques.

Core Comparative Methodologies

Our comparative analysis will focus on the three most relevant chromatographic techniques in a pharmaceutical setting:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of quality control laboratories.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A potential, albeit less common, alternative.

The objective of cross-validation is to demonstrate that different analytical procedures can yield comparable and reliable results for the same intended purpose[6][7]. This is crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the most frequently employed technique for the analysis of pharmaceutical impurities due to its robustness, cost-effectiveness, and ease of implementation. For this compound, several methods developed for the analysis of Tamsulosin and its related substances are directly applicable[2][3][8].

Experimental Protocol: A Validated RP-HPLC Method

This protocol is synthesized from established methods for Tamsulosin impurity profiling[2][3]. The causality behind the chosen parameters is to ensure adequate retention of the polar amine, good peak shape, and resolution from the parent API and other impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Ace5 C18, Phenomenex C18)[3][8]

  • Mobile Phase A: 0.01 M Phosphate Buffer, pH adjusted to 6.5 with orthophosphoric acid[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min[8]

  • Column Temperature: 30 °C[8]

  • Detection Wavelength: 225 nm[8] or 280 nm[3]

  • Injection Volume: 20 µL

Rationale for Parameter Selection:

  • C18 Column: The non-polar stationary phase provides good retention for the aromatic ring of the analyte.

  • Phosphate Buffer (pH 6.5): At this pH, the primary amine group (pKa ~9-10) will be partially protonated, leading to controlled retention and minimizing peak tailing.

  • Acetonitrile: A common organic modifier that provides good elution strength and low UV cutoff.

  • Gradient Elution: Necessary to elute the more non-polar Tamsulosin API and other impurities while retaining and resolving the more polar this compound.

  • Detection Wavelength: 225 nm offers higher sensitivity for aromatic compounds, while 280 nm can provide greater selectivity if interfering substances absorb at lower wavelengths.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Diluent (e.g., ACN:Water) A->B C Sonicate & Dilute to Final Concentration B->C F Inject Sample (20 µL) C->F D Mobile Phase Preparation E System Equilibration D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (225/280 nm) G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Reporting J->K

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification and unambiguous identification, LC-MS/MS is the method of choice. Its superior sensitivity and selectivity are indispensable, especially in the context of forced degradation studies or the analysis of genotoxic impurities[9][10].

Experimental Protocol: A High-Sensitivity LC-MS/MS Method

This protocol is designed for the selective and sensitive detection of this compound, leveraging its mass-to-charge ratio for quantification.

Chromatographic Conditions (UPLC for faster analysis):

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.51-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 182.1

  • Product Ions (Q3):

    • Quantifier: m/z 137.1 (loss of -CH2CH2NH2)

    • Qualifier: m/z 109.1 (further fragmentation of the ethoxyphenoxy group)

  • Collision Energy: Optimized for the specific instrument (typically 15-25 eV)

  • Source Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr

Rationale for Parameter Selection:

  • UPLC System: The use of sub-2 µm particles allows for faster analysis times and sharper peaks, enhancing sensitivity.

  • Formic Acid: Acts as a mobile phase modifier to improve peak shape and as a proton source to enhance ionization in positive ESI mode.

  • ESI Positive Mode: The primary amine readily accepts a proton, making it ideal for positive mode ionization.

  • MRM: Provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and co-eluting matrix components.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Extraction/ Dilution B Filtration (0.22 µm) A->B C UPLC Separation B->C D ESI Source (Ionization) C->D E Quadrupole 1 (Precursor Ion Selection) D->E F Collision Cell (Fragmentation) E->F G Quadrupole 3 (Product Ion Selection) F->G H Detector G->H I MRM Chromatogram Extraction H->I J Quantification I->J

Caption: LC-MS/MS analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is generally less favored for polar, low-volatility compounds like this compound. The primary amine group can cause peak tailing due to interactions with active sites in the GC system, and the compound's boiling point may be high enough to risk thermal degradation in the injector port[9][11]. However, with derivatization, GC-MS can become a viable, and in some cases, a highly sensitive method.

Experimental Protocol: A Hypothetical Derivatization-Based GC-MS Method

This protocol is based on established derivatization techniques for primary amines to improve their GC performance[8][12].

1. Derivatization Step (Acylation):

  • Reagent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).

  • Procedure:

    • Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and inject into the GC-MS.

Rationale for Derivatization:

  • Acylation with reagents like TFAA replaces the active hydrogens on the amine with a non-polar, electron-capturing group. This increases volatility, reduces polarity to improve peak shape, and enhances sensitivity, especially with an electron capture detector (ECD) or in negative chemical ionization mass spectrometry[8].

GC-MS Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm

  • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min[2]

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis)

  • Oven Program:

    • Initial: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Scan Mode: Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification)

    • SIM Ions (for TFA derivative): m/z [M]+, [M-CF3]+, and other characteristic fragments.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dry Sample Extract B Add Solvent & TFAA A->B C Heat (60°C, 30 min) B->C D Cool to RT C->D E Inject Derivatized Sample D->E F GC Separation (DB-5ms Column) E->F G EI Ionization F->G H Mass Analysis (Scan or SIM) G->H I Chromatogram Extraction H->I J Spectral Library Match/ Quantification I->J CrossValidation cluster_methods Analytical Methods cluster_samples Common Sample Set cluster_analysis Data Analysis & Comparison M1 HPLC-UV D1 Results from HPLC-UV M1->D1 M2 LC-MS/MS D2 Results from LC-MS/MS M2->D2 M3 GC-MS D3 Results from GC-MS M3->D3 S Blanks Spiked Samples Real Samples Degradation Samples S->M1 S->M2 S->M3 C Statistical Comparison (e.g., t-test, Equivalence) D1->C D2->C D3->C R Acceptance Criteria Met? (e.g., %Difference < 15%) C->R

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Ethoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environments of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 2-(2-Ethoxyphenoxy)ethanamine (CAS No. 6781-17-5) is a valuable amine intermediate, but its handling and disposal demand a rigorous, scientifically-grounded approach.[1][2][3][4] This guide moves beyond mere procedural checklists to provide a comprehensive operational and disposal plan, grounded in the chemical's specific hazard profile and regulatory frameworks. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this substance safely, ensuring both personal safety and environmental compliance.

Part 1: Core Directive - Hazard-Specific Risk Assessment

Understanding the "why" is paramount to ensuring safe laboratory conduct. The disposal protocol for this compound is dictated by its specific chemical hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a corrosive substance.[5]

The primary hazard associated with this compound is its potential to cause severe skin burns and serious eye damage.[5] This corrosive nature means it qualifies as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7] Therefore, it cannot be discarded as general laboratory waste or poured down the drain. The entire disposal strategy is built upon mitigating this corrosive hazard and adhering to federal and institutional hazardous waste regulations.[6][8]

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Category Hazard Statement
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage[5]

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Part 2: Procedural Blueprint for Safe Disposal

This section provides a step-by-step methodology for the compliant disposal of this compound waste.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure a robust safety posture.

  • Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of any potential vapors.

  • Personal Protective Equipment (PPE): A non-negotiable requirement.

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use.[9]

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure an emergency safety shower and eyewash station are immediately accessible.

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation The first and most critical step is correct waste identification.[7]

  • Characterize the Waste: This guide pertains to this compound in its pure form or as a waste mixture. If it is mixed with other solvents or reagents, the entire mixture must be treated as hazardous waste.

  • Segregate Incompatibles: As an amine, this waste must be segregated from acids and oxidizing agents to prevent hazardous reactions.[10][11] Keep amine waste streams separate from all other chemical wastes.[10][11]

Step 2: Containerization and Labeling Proper containment is mandated by law and essential for safety.[6][8]

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must have a tightly sealing cap.[6][11]

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. The label must clearly state:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Waste this compound"

    • An accurate list of all components and their approximate concentrations if it is a mixture.

    • The relevant hazard characteristic: "Corrosive".

    • The date accumulation started.

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory where the waste is generated. This area must be at or near the point of generation and under the control of the operator.

  • Storage Conditions: Keep the container tightly closed at all times except when adding waste.[6][12] Store it in a cool, well-ventilated area away from direct sunlight and incompatible materials.[10] The container must be stored in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

Step 4: Final Disposal

  • Engage Professionals: Never attempt to neutralize or dispose of this chemical yourself. The final disposal must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][10]

  • Request Pickup: Once the container is full or you are approaching the accumulation time limits set by your institution and the EPA, submit a chemical waste pickup request through the proper institutional channels.[6]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate spill containment materials.[10]

  • Personal Protection: Do not attempt cleanup without the appropriate PPE as outlined in section 2.1.

  • Neutralization/Absorption: For small spills, cautiously cover with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS office.

Empty Container Disposal

An "empty" container that held a corrosive hazardous waste is still considered hazardous until properly decontaminated.[12]

  • Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol) that can solubilize the chemical.[12]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of in your designated hazardous waste container.[12]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container may then be disposed of as regular solid waste, pending your institution's specific policies.[12]

Part 3: Visualization of Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Generate This compound Waste ppe 2. Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe identify 1. Identify as Hazardous Waste (Corrosive - H314) segregate 3. Segregate from Incompatibles (Acids, Oxidizers) identify->segregate ppe->identify containerize 4. Use Labeled, Compatible Waste Container segregate->containerize store 5. Store in Secondary Containment in Satellite Accumulation Area containerize->store request 6. Request Pickup from EHS / Licensed Waste Contractor store->request end End: Compliant Disposal request->end

Caption: Decision workflow for the compliant disposal of this compound.

The responsible management of this compound is a direct reflection of our commitment to scientific excellence and safety. By recognizing its corrosive nature, adhering to strict segregation and containerization protocols, and engaging professional disposal services, we uphold our duty to protect ourselves, our colleagues, and the environment. This structured approach ensures that our innovative work in the laboratory does not come at the cost of safety or regulatory compliance.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Ethoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(2-Ethoxyphenoxy)ethanamine (CAS No. 6781-17-5). As a research chemical, particularly noted as an impurity of Tamsulosin, its proper handling is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard safety data sheets.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[1] The primary routes of exposure are through skin and eye contact, but inhalation of vapors or mists can also pose a risk. The severity of these hazards necessitates a multi-layered approach to personal protective equipment (PPE) to create a robust barrier between the researcher and the chemical.

The core principle behind the recommended PPE is not just to prevent contact, but to do so with materials that can resist the chemical's corrosive nature for a sufficient amount of time to allow for safe decontamination or escape in the event of a splash or spill.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the scale and nature of the work being performed. The following table summarizes the minimum required PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume/Benchtop Work Safety glasses with side shields or chemical splash goggles.Nitrile or Neoprene gloves (double-gloving recommended).Standard laboratory coat.Not generally required if handled in a certified chemical fume hood.
High-Volume/Bulk Handling Chemical splash goggles and a face shield.Heavy-duty Nitrile or Butyl rubber gloves.Chemical-resistant apron over a laboratory coat or a chemical-resistant suit.A NIOSH-approved respirator with an organic vapor cartridge is recommended.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty Nitrile or Butyl rubber gloves.Chemical-resistant suit or coveralls.A NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.
Eye and Face Protection: Preventing Irreversible Damage

Given that this compound can cause severe eye damage, robust eye and face protection is non-negotiable.

  • For low-volume applications , chemical splash goggles that form a seal around the eyes are essential. Standard safety glasses with side shields may be permissible for very small, well-contained transfers, but goggles are strongly preferred.

  • When handling larger quantities or when there is a significant risk of splashing , a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader area of protection for the entire face.

Hand Protection: Choosing the Right Glove Material

The term "chemical-resistant gloves" is broad; the choice of material is critical for effective protection.

  • Nitrile gloves are a good starting point for incidental contact and low-volume work due to their balance of chemical resistance and dexterity. Double-gloving (wearing two pairs of gloves) is a highly recommended practice to provide an additional layer of protection in case the outer glove is compromised.

  • Neoprene gloves offer good resistance to a range of chemicals, including some amines.

  • Butyl rubber gloves are recommended for situations with a higher risk of prolonged contact or when handling larger volumes, as they generally offer superior resistance to corrosive substances.

It is imperative to inspect gloves for any signs of degradation or perforation before each use.

Body Protection: Shielding the Skin
  • A standard laboratory coat is the minimum requirement for any work with this chemical.

  • For procedures with a higher splash potential, a chemical-resistant apron made of materials like rubber or PVC should be worn over the lab coat.

  • In situations involving large quantities or significant risk of exposure, a full chemical-resistant suit or coveralls may be necessary.

Respiratory Protection: Safeguarding Against Inhalation

While engineering controls like a chemical fume hood are the primary means of preventing inhalation exposure, respiratory protection may be necessary in certain situations.

  • If working outside of a fume hood (which is not recommended) or if there is a potential for aerosol generation, a NIOSH-approved air-purifying respirator fitted with organic vapor cartridges should be used.

  • For emergency situations such as a large spill, a self-contained breathing apparatus (SCBA) provides the highest level of respiratory protection.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following workflow is designed to ensure a safe operational procedure.

Pre-Experiment Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Have all necessary PPE (goggles, face shield, gloves, lab coat, apron) readily available and inspected for integrity.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Prepare Spill Kit: Ensure a spill kit appropriate for corrosive materials is accessible.

Donning PPE: The Correct Sequence
  • Put on your laboratory coat.

  • If required, put on a chemical-resistant apron or suit.

  • Put on your primary pair of gloves.

  • Put on your second pair of gloves (double-gloving).

  • Put on your chemical splash goggles.

  • If necessary, put on a face shield.

  • If required, perform a fit-check for your respirator.

Handling the Chemical
  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Use glassware and equipment that are clean, dry, and free of cracks or defects.

  • When transferring the chemical, do so slowly and carefully to avoid splashing.

  • Keep containers of the chemical closed when not in use.

Doffing PPE: Avoiding Contamination
  • Remove the outer pair of gloves and dispose of them in the designated waste container.

  • Remove the face shield (if used) and apron or suit, being careful not to touch the outer, potentially contaminated surfaces.

  • Remove the chemical splash goggles.

  • Remove the inner pair of gloves and dispose of them.

  • Remove the laboratory coat.

  • Wash hands thoroughly with soap and water.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

In Case of Skin Contact
  • Immediately proceed to the nearest safety shower.

  • Remove all contaminated clothing while under the shower.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Eye Contact
  • Immediately proceed to the nearest eyewash station.

  • Hold the eyelids open and flush the eyes with a gentle, continuous stream of water for at least 15 minutes.

  • Seek immediate medical attention.

In Case of Inhalation
  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

In Case of a Spill
  • Alert others in the immediate vicinity and evacuate the area if necessary.

  • If the spill is small and you are trained and equipped to handle it:

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (such as vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • For large spills , evacuate the area, close the doors, and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, labeled, and sealed hazardous waste container. Never dispose of this chemical down the drain.

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with the chemical should be considered hazardous waste and disposed of in a labeled, sealed container.

  • Contaminated Labware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (check for compatibility) in a fume hood, followed by a thorough washing. The initial rinsate should be collected as hazardous waste.

Consult your institution's environmental health and safety office for specific guidelines on hazardous waste disposal.

Visualizing the Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess Task (Volume, Splash Potential) Low Volume Low Volume / Incidental Contact Assess Task->Low Volume Low Risk High Volume High Volume / High Splash Potential Assess Task->High Volume High Risk Spill Response Spill / Emergency Assess Task->Spill Response Spill Occurs PPE_Low Goggles Double Nitrile Gloves Lab Coat Work in Fume Hood Low Volume->PPE_Low PPE_High Goggles & Face Shield Butyl/Heavy Nitrile Gloves Chem-Resistant Apron/Suit Respirator (if needed) High Volume->PPE_High PPE_Spill Goggles & Face Shield Butyl/Heavy Nitrile Gloves Chem-Resistant Suit Respirator/SCBA Spill Response->PPE_Spill

Caption: PPE selection workflow based on task risk assessment.

References

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